Product packaging for Chrysosplenetin(Cat. No.:CAS No. 603-56-5)

Chrysosplenetin

Cat. No.: B017286
CAS No.: 603-56-5
M. Wt: 374.3 g/mol
InChI Key: NBVTYGIYKCPHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chrysosplenetin (CAS# 603-56-5) is a polymethoxylated flavonol isolated from natural sources such as Artemisia annua L. and Laggera pterodonta . With a molecular formula of C 19 H 18 O 8 and a molecular weight of 374.34 g/mol, this compound is provided as a high-purity (≥98%) solid for research applications . Key Research Applications & Mechanisms: Osteogenesis and Bone Loss Research: this compound promotes osteoblastogenesis of human bone marrow stromal cells (hBMSCs) via the Wnt/β-catenin signaling pathway. Studies demonstrate that it enhances osteoblast-specific gene expression, decreases β-catenin phosphorylation, and promotes its nuclear translocation. At a concentration of 10 µM, it shows significant potential in preventing estrogen deficiency-induced bone loss in vivo, making it a candidate for investigating postmenopausal osteoporosis . Oncology Research: this compound exhibits antiproliferative activity against various cancer cell lines. In castration-resistant prostate cancer (CRPC) cells, it induces G1 phase cell cycle arrest by upregulating the expression of p21 and p27, and reducing the levels of CDK6 and E2F1. It also shows cytotoxic properties against breast cancer cells, leading to apoptosis through microtubule depolymerization and the obstruction of PI3K/Akt signal transduction . Infectious Disease Research: this compound displays strong in vitro anti-enterovirus 71 (EV71) activity with low cytotoxicity . Furthermore, it acts as a metabolic inhibitor that can synergize with artemisinin. Its uncompetitive inhibition of cytochrome P450 enzymes, particularly CYP3A, augments the plasma levels and anti-malarial efficacy of artemisinin, presenting a promising approach to combat artemisinin resistance . Additional Bioactivities: Research also indicates that this compound possesses antibacterial, anti-inflammatory, and anticholinesterase properties, supporting its broad utility in pharmacological studies . Handling and Usage: This product is intended for research purposes only. It is not for diagnostic or therapeutic use. Researchers are advised to store the product at 4°C, protected from light. Soluble in DMSO and other organic solvents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O8 B017286 Chrysosplenetin CAS No. 603-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVTYGIYKCPHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975707
Record name Chrysosplenetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-56-5, 69234-29-3
Record name Chrysosplenetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysosplenetin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069234293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysosplenetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHRYSOSPLENETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA5Z8PMYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Chrysosplenetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of Chrysosplenetin, a naturally occurring O-methylated flavonol.[1] Found in plants such as Chamomilla recutita and the root of Berneuxia thibetica, this compound has garnered interest for its diverse biological activities, including antiviral and antimalarial properties.[1][2] This guide consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes associated biological pathways to support ongoing research and development efforts.

Core Physicochemical Properties

This compound, also known as this compound B or 3,6,7,3'-Tetramethylquercetagetin, is classified as a 7-O-methylated flavonoid.[2][] Its structural and chemical characteristics are fundamental to its behavior in biological and chemical systems.

Quantitative Data Summary

The known physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

PropertyValueSource(s)
Molecular Formula C₁₉H₁₈O₈[][4][5][6]
Molecular Weight 374.34 g/mol [2][5][7][8]
Monoisotopic Mass 374.100167552 Da[2][8]
Appearance Yellow powder[]
Boiling Point 615.8 ± 55.0 °C (at 760 mmHg)[]
Density 1.44 g/cm³[1][]
Water Solubility Practically insoluble (Predicted: 0.045 g/L)[2]
Solubility (Organic) DMSO: Soluble (100 mg/mL) Methanol: Soluble Other: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone[6][9][10]
logP (Octanol-Water) 2.4 - 3.1 (Predicted/Computed)[2][8]
pKa Characterized as a very weakly acidic compound; no experimental value available.[2]
UV-Vis λmax 257, 271, 350 nm (in Methanol)[6]

Experimental Protocols & Characterization

The determination of this compound's properties and its quantification in biological matrices involves a suite of analytical techniques.

Structural Identification and Elucidation

The definitive identification of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Methodology :

    • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray ionization (ESI) is a common source used for analysis.[4][11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for elucidating the precise chemical structure, including the placement of methoxy and hydroxyl groups on the flavonoid backbone.[4][12][13] Two-dimensional NMR techniques (e.g., HMBC) can further confirm structural assignments.[13]

Purification and Purity Analysis

High-performance liquid chromatography is the standard method for analyzing the purity of this compound and for its quantification.

  • Methodology :

    • High-Performance Liquid Chromatography (HPLC): A C18 column is typically used as the stationary phase.[12] Detection can be achieved using a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), which allows for the assessment of purity.[4]

    • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific method is employed for the quantification of this compound in complex biological samples, such as rat plasma.[11][14] The method involves protein precipitation from the plasma, followed by rapid separation on a C18 column and detection using multiple reaction monitoring (MRM) in positive ion mode.[11][12]

Spectroscopic Characterization

UV-Visible spectroscopy provides information about the electronic conjugation system of the flavonoid.

  • Methodology :

    • A solution of this compound is prepared in a suitable solvent, typically methanol.[6]

    • The absorbance is measured across the ultraviolet and visible range (e.g., 190-400 nm) using a spectrophotometer.[15]

    • The resulting spectrum for flavonols like this compound typically shows two major absorption bands: Band I (350-385 nm) and Band II (250-285 nm).[16] The specific maxima (λmax) are characteristic of the structure.[6]

G General Workflow for Flavonoid Characterization cluster_0 Isolation & Purification cluster_1 Analysis & Elucidation cluster_2 Property Determination PlantSource Plant Source (e.g., Chamomilla recutita) Extraction Solvent Extraction PlantSource->Extraction Purification Chromatography (e.g., Column, HPLC) Extraction->Purification Purity Purity Assessment (HPLC-DAD) Purification->Purity Structure Structural Elucidation (NMR, MS) Purification->Structure PhysChem Physicochemical Tests (Solubility, UV-Vis, etc.) Structure->PhysChem BioActivity Biological Activity Screening PhysChem->BioActivity

A general experimental workflow for flavonoid analysis.

Biological Interactions and Signaling Pathways

This compound modulates several key biological pathways, which is of significant interest for drug development. Its interactions can enhance the bioavailability of other drugs and promote specific cellular processes.

Inhibition of Cytochrome P450 Enzymes and P-glycoprotein

This compound has been shown to inhibit drug-metabolizing enzymes and efflux pumps, which has important implications for drug-drug interactions and overcoming multidrug resistance.

  • CYP450 Inhibition : It acts as a noncompetitive or uncompetitive inhibitor of CYP3A enzymes, which are crucial for the metabolism of many drugs.[4][12] It also shows inhibitory activity against CYP1A2 and CYP2C19.[17] This inhibition can lead to increased plasma concentrations and enhanced efficacy of co-administered drugs, such as the antimalarial artemisinin.[17]

  • P-glycoprotein (P-gp) Inhibition : this compound inhibits the P-gp efflux pump and can reverse the upregulation of P-gp and its encoding gene, MDR1, which is often induced by other drugs.[9][18] This action reduces the efflux of substrate drugs from cells, increasing their intracellular concentration and effectiveness.[18]

G Drug Co-administered Drug (e.g., Artemisinin) CYP3A CYP3A Metabolism Drug->CYP3A Metabolized by Pgp P-gp Efflux Pump Drug->Pgp Effluxed by This compound This compound This compound->CYP3A Inhibits This compound->Pgp Inhibits Bioavailability Increased Drug Bioavailability & Efficacy CYP3A->Bioavailability Pgp->Bioavailability

Inhibition of CYP3A and P-gp by this compound.
Activation of the Wnt/β-catenin Signaling Pathway

In the context of bone health, this compound has been identified as an activator of a key developmental pathway.

  • Osteogenesis Promotion : this compound promotes the osteoblastogenesis of human bone marrow stromal cells (hBMSCs).[6][19] It achieves this by activating the canonical Wnt/β-catenin signaling pathway.[6] This activation leads to the accumulation and nuclear translocation of β-catenin, which in turn stimulates the proliferation and differentiation of osteoblasts, suggesting potential therapeutic applications for bone loss conditions like osteoporosis.[19]

G This compound This compound Wnt Wnt Pathway Activation This compound->Wnt BetaCatenin β-catenin Accumulation Wnt->BetaCatenin Nucleus Nuclear Translocation BetaCatenin->Nucleus Osteoblast Osteoblast Proliferation & Differentiation Nucleus->Osteoblast Bone Enhanced Bone Formation Osteoblast->Bone

This compound's role in the Wnt/β-catenin pathway.

References

Chrysosplenetin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysosplenetin, a polymethoxylated flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties.[1][2] This O-methylated flavonol is structurally a tetramethoxyflavone, specifically the 3,6,7,3'-tetramethyl ether derivative of quercetagetin.[3] Its therapeutic potential is linked to its interaction with various cellular signaling pathways. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, quantitative data, and a summary of its known interactions with key signaling pathways.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of plant species, particularly within the Asteraceae family. Its presence has been identified in the leaves, flowers, and roots of these plants. The primary and most commercially relevant sources are detailed below.

Plant SpeciesFamilyPlant Part(s)Reference(s)
Artemisia annua L. (Sweet Wormwood)AsteraceaeLeaves, Industrial Waste[1][2]
Laggera pterodonta (DC.) Benth.AsteraceaeAerial Parts[4][5]
Chamomilla recutita (L.) Rauschert (German Chamomile)AsteraceaeFlowers[4][6]
Artemisia rupestris L.AsteraceaeNot Specified[7]
Berneuxia thibetica Decne.DiapensiaceaeRoot[4][6]
Dracocephalum heterophyllum Benth.LamiaceaeNot Specified[1]
Stylidocleome brachycarpaCleomaceaeNot Specified[3]
Thulinella chrysanthaFabaceaeNot Specified[3]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The specific protocol can be adapted based on the starting plant material and the desired purity of the final compound.

Experimental Workflow for this compound Isolation

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis & Identification A Plant Material (e.g., Laggera pterodonta) B Ethanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Semi-purified Fractions F->G H Preparative HPLC G->H I Pure this compound H->I J HPLC Analysis I->J K NMR & MS Analysis I->K L Structural Confirmation J->L K->L

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

1. Extraction from Laggera pterodonta [1][3][8]

  • Initial Extraction: The dried and powdered aerial parts of Laggera pterodonta are extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the flavonoids. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

2. Chromatographic Purification [1][7]

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase is a mixture of petroleum ether and acetone, with the gradient running from a ratio of 6:1 to 1:1 (v/v).[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC. A C18 column is typically used with a mobile phase consisting of a methanol-water mixture (e.g., 60:40 v/v) at a flow rate of approximately 5 mL/min.[1] The elution is monitored using a UV detector.

3. Structural Identification [1][2]

  • The purity of the isolated this compound is assessed by analytical HPLC.

  • The structural elucidation and confirmation are performed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction and purification methods employed. The purity of the final product is typically determined by HPLC.

Plant SourceExtraction/Purification MethodYieldPurityReference(s)
Artemisia annua (industrial waste)Acetone extraction, multiple column chromatography~1%>98%[2][9]
Artemisia rupestris L.High-Speed Counter-Current Chromatography53.5 mg from 500 mg of extract>95%[7]

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

Wnt/β-catenin Signaling Pathway

This compound has been shown to promote osteoblastogenesis by activating the Wnt/β-catenin signaling pathway.[6][10] It facilitates the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway, leading to the expression of genes involved in bone formation.[6]

G cluster_0 Wnt/β-catenin Pathway Activation A This compound B Inhibition of Destruction Complex A->B promotes C β-catenin Stabilization B->C D Nuclear Translocation of β-catenin C->D E Gene Transcription (Osteogenesis) D->E

Caption: Activation of the Wnt/β-catenin pathway by this compound.

MAPK and NF-κB Signaling Pathways

This compound exhibits anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11] It has been demonstrated to suppress the phosphorylation of key inflammatory mediators such as IκB-α and p65, as well as MAPK components like JNK, ERK, and p38.[11] This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

G cluster_0 MAPK/NF-κB Pathway Inhibition A Inflammatory Stimuli B MAPK Activation (JNK, ERK, p38) A->B C IκBα Phosphorylation B->C D NF-κB (p65) Activation & Nuclear Translocation C->D E Pro-inflammatory Gene Expression D->E F This compound F->B inhibits F->C inhibits

Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide provides a comprehensive overview of its natural sources and a detailed framework for its isolation and purification. The elucidation of its mechanisms of action, particularly its interaction with the Wnt/β-catenin and MAPK/NF-κB signaling pathways, opens avenues for its development as a targeted therapeutic agent. Further research focusing on optimizing extraction yields from various sources and exploring its full pharmacological profile is warranted.

References

Chrysosplenetin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which chrysosplenetin, a flavonoid compound, exerts its anti-cancer effects. The information presented herein is a synthesis of current research, focusing on key signaling pathways, cellular processes, and experimental validation.

Executive Summary

This compound, a naturally occurring O-methylated flavonol, has demonstrated significant anti-tumor activity across various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis, and the inhibition of metastasis. This document details the signaling pathways modulated by this compound and provides a summary of its efficacy, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

This compound's anti-cancer properties are attributed to its ability to interfere with critical cellular processes that are often dysregulated in cancer. The primary mechanisms include:

  • Induction of Cell Cycle Arrest: this compound has been shown to halt the progression of the cell cycle, a fundamental process for tumor growth. In prostate cancer cells (PC3, DU145, and LNCaP), it induces G1 phase arrest.[1][2] This is achieved by upregulating key cyclin-dependent kinase inhibitors (CKIs) of the Cip/Kip family, specifically p21 (CIP1) and p27 (KIP1), as well as members of the INK4 family like p15 (CDKN2B) and p19 (CDKN2D).[1][2] Concurrently, it downregulates the expression of key cell cycle regulators such as CDK6.[1] In gastric cancer AGS cells, this compound has been observed to induce cell cycle arrest at the G2/M phase.[3]

  • Induction of Apoptosis: A crucial mechanism for eliminating cancerous cells is the induction of programmed cell death, or apoptosis. This compound initiates mitochondrial-dependent apoptosis in gastric cancer cells.[3] This involves a decrease in the mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins like Bad.[3] A structurally related flavonol, chrysosplenol d, has also been shown to induce apoptosis in triple-negative breast cancer cells through the loss of mitochondrial membrane potential.[4][5]

  • Inhibition of Metastasis: The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound has been found to inhibit the invasion and migration of gastric cancer cells.[3] This is mediated through the regulation of the ROS/Wnt-3a/GSK-3β/β-catenin signaling pathway.[3] The related flavonoid, chrysin, also demonstrates anti-metastatic properties in triple-negative breast cancer by downregulating matrix metalloproteinase-10 (MMP-10) and reversing the epithelial-mesenchymal transition (EMT).[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting several key signaling pathways that are crucial for cancer cell survival and proliferation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit the PI3K/Akt signal transduction pathway in breast cancer cells, leading to enhanced apoptosis.[1] In gastric cancer, it significantly decreases the phosphorylation of AKT.[3] The related flavonoid, chrysin, also targets this pathway to induce apoptosis and inhibit metastasis.[6][7][8]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt P Proliferation Cell Proliferation & Survival p_Akt->Proliferation Apoptosis Apoptosis p_Akt->Apoptosis

This compound inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. In gastric cancer cells, this compound has been shown to decrease the phosphorylation of ERK while increasing the phosphorylation of JNK and p38, indicating a complex regulation of the MAPK pathway that ultimately contributes to its anti-cancer effects.[3]

MAPK_Pathway This compound This compound p_ERK p-ERK This compound->p_ERK p_JNK p-JNK This compound->p_JNK p_p38 p-p38 This compound->p_p38 ERK ERK ERK->p_ERK P Proliferation Cell Proliferation p_ERK->Proliferation JNK JNK JNK->p_JNK P Apoptosis Apoptosis p_JNK->Apoptosis p38 p38 p38->p_p38 P p_p38->Apoptosis Cell_Cycle_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Treat cells with This compound B Harvest & Wash A->B C RNase A & Triton X-100 Incubation B->C D Propidium Iodide Staining C->D E Flow Cytometry Analysis D->E

References

O-Methylated Flavonols: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-methylated flavonols, a subclass of flavonoids characterized by the methylation of one or more hydroxyl groups, have emerged as a promising class of bioactive compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of their biological effects, with a focus on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. O-methylation significantly influences the pharmacokinetic and pharmacodynamic properties of flavonols, often enhancing their bioavailability, metabolic stability, and cellular uptake.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and drug development professionals.

Introduction to O-Methylated Flavonols

Flavonols are a class of flavonoids that possess a 3-hydroxyflavone backbone. O-methylation, the substitution of a hydrogen atom in a hydroxyl group with a methyl group, is a common modification in plants catalyzed by O-methyltransferase (OMT) enzymes.[2][3] This structural alteration has profound implications for the biological activity of these compounds. Methylation can increase the lipophilicity of the molecule, facilitating its passage through cellular membranes and potentially enhancing its oral bioavailability.[1] Furthermore, the methylation of key hydroxyl groups can protect the molecule from rapid metabolic degradation, leading to a longer half-life in vivo.[1] Prominent examples of O-methylated flavonols include isorhamnetin, kaempferide, rhamnazin, and ayanin.[2][3]

Anticancer Activities

O-methylated flavonols have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce apoptosis.

Mechanisms of Action

The anticancer effects of O-methylated flavonols are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Methylation has been shown to enhance the anti-cancer potency of flavonoids by improving their cellular entry and inhibiting their degradation.[4]

One O-methylated flavonol, designated compound 11, has been identified as a multi-kinase inhibitor with potent activity against several kinases crucial for survival signaling in Acute Myeloid Leukemia (AML), including FLT3, MNK2, RSK, DYRK2, and JAK2.[5] This compound induced a dose-dependent accumulation of leukemic cells in the G0/G1 phase of the cell cycle, followed by apoptosis.[5]

In the context of breast cancer, quercetin pentamethyl ether (QPE) has been a subject of interest.[2] Another O-methylated quercetin derivative, ayanine (3,7,4′-tri-O-methylquercetin), acts as a potent inhibitor of the breast cancer resistance protein (BCRP).[2] Oroxylin A, an O-methylated flavone, has been reported to inhibit glycolysis in human breast carcinoma cells by promoting the detachment of hexokinase from the mitochondria.[6]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various O-methylated flavonols against different cancer cell lines, primarily expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 Value (µM)Reference
Compound 11AML Cells1 - 2[5]
7,3′-di-O-methyltaxifolinHCT-116 (Colon)33 ± 1.25 µg/mL[7]
3′-O-methyltaxifolinHCT-116 (Colon)36 ± 2.25 µg/mL[7]
7-O-methyltaxifolinHCT-116 (Colon)34 ± 2.15 µg/mL[7]
3-O-methylquercetinHCT-116 (Colon)34 ± 2.65 µg/mL[7]
Kaempferol triacetateLeishmania promastigotes14.93 ± 2.21[8]
3-O-methyl quercetinA549 (Lung)25 µg/mL[9][10]
3-O-methyl quercetinHepG2 (Liver)30 µg/mL[9]
KaempferolA549 (Lung)37.5 µg/mL[9][10]
KaempferolHepG2 (Liver)40 µg/mL[9]
KaempferolHepG2 (Liver)24h: 176.2, 48h: 112.5, 72h: 89.7 µM[11]
Kaempferol-3-O-rutinosideDPPH Scavenging83.57 ± 1.28 µg/mL[12]

Anti-inflammatory Activities

O-methylated flavonols exert potent anti-inflammatory effects by targeting key signaling pathways and mediators of inflammation.

Mechanisms of Action

A primary mechanism of the anti-inflammatory action of O-methylated flavonols is the inhibition of the NF-κB signaling pathway.[13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14] Isorhamnetin, for instance, has been shown to block NF-κB activation, leading to the downregulation of inflammatory proteins such as TNF-α, COX-2, and various interleukins.[13]

Furthermore, O-methylated flavonols can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are also involved in the inflammatory response.[6] Kaempferol, a related flavonol, has been shown to suppress MAPK and NF-κB signaling pathways.[6]

Quantitative Data: Anti-inflammatory Activity
CompoundAssayEffectConcentrationReference
IsorhamnetinCarrageenan-induced paw edema in ratsSignificant reduction in swellingNot specified[13]
3-O-methyl quercetinH2O2-induced LDH release in lung cells56.1% decrease10 µg/mL[9]
KaempferolH2O2-induced LDH release in lung cells52.3% decrease10 µg/mL[9]
3-O-methyl quercetinH2O2-induced LDH release in liver cells60.3% decrease10 µg/mL[9]
KaempferolH2O2-induced LDH release in liver cells58.6% decrease10 µg/mL[9]

Antiviral Activities

O-methylated flavonols have demonstrated promising activity against a range of viruses, with their mechanism of action often linked to the presence and position of the methyl group.

Mechanisms of Action

Isorhamnetin, a 3'-O-methylated derivative of quercetin, has shown potent antiviral effects against the influenza virus.[4][15] The methyl group on the B ring is believed to be a key contributor to its enhanced antiviral potency compared to its non-methylated counterparts, quercetin and kaempferol.[4][15] Isorhamnetin treatment has been shown to reduce virus-induced reactive oxygen species (ROS) generation and block cytoplasmic lysosome acidification.[4][15] In vivo studies in mice demonstrated that oral administration of isorhamnetin significantly decreased lung virus titer and increased survival rates.[4][15]

Other methylated flavonoids have also shown antiviral potential. For example, 3,7-Di-O-methyl-kaempferol (kumatakenin) and 3,7,3′,4′-Tetra-O-methyl-quercetin (retusin) inhibited the replication of SARS-CoV-2.[16]

Quantitative Data: Antiviral Activity
CompoundVirusCell LineEC50 Value (µM)Reference
7-O-methyl-myricetinSARS-CoV-2 3CLpro-IC50: 0.30 ± 0.00[16]
Myricetin-7-yl diphenyl phosphateSARS-CoV-2 replication-3.15 ± 0.84[16]
KumatakeninSARS-CoV-2Vero10 ± 0.7[16]
KumatakeninSARS-CoV-2Calu-30.3 ± 0.02[16]
RetusinSARS-CoV-2Vero0.4 ± 0.05[16]
RetusinSARS-CoV-2Calu-30.6 ± 0.06[16]

Neuroprotective Effects

Emerging evidence suggests that O-methylated flavonols can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Mechanisms of Action

The neuroprotective actions of flavonoids are multifaceted, involving the modulation of neuronal signaling pathways and the inhibition of neuroinflammation.[17] The flavanols epicatechin and its O-methylated derivative, 3′-O-methyl-epicatechin, protect neurons from oxidative damage by suppressing the JNK signaling pathway.[17]

O-methylated flavonoids have also been investigated for their ability to inhibit monoamine oxidase (MAO) enzymes. Selective inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[18] A study on a series of O-methylated flavonoids identified compounds with selective inhibitory activity against both MAO-A and MAO-B.[19] For example, 3,4′-di-O-methylkaempferol was a highly potent and selective inhibitor of human MAO-A.[19]

Quantitative Data: MAO Inhibition
CompoundEnzymeIC50 Value (µM)Reference
3,4′-di-O-methylkaempferolMAO-A0.033 ± 0.042[19]
3,4′-di-O-methylkaempferolMAO-B9.667 ± 2.309[19]

Key Signaling Pathways Modulated by O-Methylated Flavonols

The biological activities of O-methylated flavonols are underpinned by their interaction with complex intracellular signaling networks. The following diagrams illustrate the core pathways influenced by these compounds.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 inhibits Flavonols O-Methylated Flavonols Flavonols->PI3K inhibit Flavonols->AKT inhibit

Caption: PI3K/Akt Signaling Pathway and its inhibition by O-methylated flavonols.

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Mitogens, Stress) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Flavonols O-Methylated Flavonols Flavonols->Raf inhibit Flavonols->MEK inhibit

Caption: MAPK/ERK Signaling Pathway and its modulation by O-methylated flavonols.

NFkB_Signaling_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Gene_Transcription Pro-inflammatory Gene Transcription Flavonols O-Methylated Flavonols Flavonols->IKK_complex inhibit Flavonols->NFkB inhibit translocation

Caption: NF-κB Signaling Pathway and its inhibition by O-methylated flavonols.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of O-methylated flavonols.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the O-methylated flavonol and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20][21]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, ERK, p-ERK, NF-κB) overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[23]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Lysis) SDS_PAGE 2. SDS-PAGE (Separation) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Detection (ECL) Secondary_Ab->Detection Analysis 8. Analysis Detection->Analysis

Caption: A streamlined workflow of the Western Blotting protocol.

Conclusion and Future Directions

O-methylated flavonols represent a promising and versatile class of natural compounds with significant therapeutic potential across a range of diseases. Their enhanced bioavailability and metabolic stability compared to their parent compounds make them attractive candidates for drug development. The evidence presented in this guide highlights their potent anticancer, anti-inflammatory, antiviral, and neuroprotective activities, which are mediated through the modulation of critical cellular signaling pathways.

Future research should focus on several key areas. Comprehensive in vivo studies are necessary to validate the efficacy and safety of promising O-methylated flavonols. Further elucidation of their structure-activity relationships will guide the synthesis of novel derivatives with improved potency and selectivity. Additionally, exploring their potential as adjuvants in combination therapies could open new avenues for treating complex diseases. The continued investigation of these remarkable compounds holds great promise for the development of novel and effective therapeutic agents.

References

Chrysosplenetin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Plant Metabolite Chrysosplenetin, Covering its Biosynthesis, Pharmacological Activities, and Methodologies for its Study.

Introduction

This compound is a polymethoxylated O-methylated flavonol, a class of flavonoids found in a variety of medicinal plants. It has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. The guide details its biosynthesis, physiological roles, and multifaceted pharmacological effects, including its anti-cancer, anti-inflammatory, neuroprotective, and bone-protective properties. Furthermore, it presents detailed experimental protocols for its extraction, isolation, and quantification, alongside a compilation of quantitative data from various studies to facilitate comparative analysis.

Biosynthesis and Physiological Role in Plants

This compound is a secondary metabolite found in various plant species, including Artemisia annua L., Dracocephalum heterophyllum Benth., Chamomilla recutita, and Laggera pterodonta.[1] As a flavonoid, its biosynthesis follows the general phenylpropanoid pathway.

1.1. Proposed Biosynthetic Pathway

The biosynthesis of this compound begins with the conversion of phenylalanine to 4-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway, leading to the formation of a chalcone scaffold by chalcone synthase. Through a series of enzymatic reactions involving isomerases, hydroxylases, and reductases, a flavonol backbone, such as quercetin, is formed. The final steps in the biosynthesis of this compound involve specific O-methylation reactions catalyzed by S-adenosyl-L-methionine-dependent O-methyltransferases (OMTs). These enzymes transfer methyl groups to specific hydroxyl positions on the flavonol core to yield the polymethoxylated structure of this compound.[2][3][4][5] While the complete enzymatic cascade for this compound is not fully elucidated in all producer organisms, studies on related polymethoxylated flavonols in plants like Chrysosplenium americanum have identified specific OMTs responsible for sequential methylation steps.[2]

Chrysosplenetin_Biosynthesis Phenylalanine Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA Phenylalanine->4-Coumaroyl-CoA PAL, C4H, 4CL Chalcone Chalcone 4-Coumaroyl-CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Flavonol (e.g., Quercetin) Flavonol (e.g., Quercetin) Dihydroflavonol->Flavonol (e.g., Quercetin) FLS Methylated Flavonol Intermediate Methylated Flavonol Intermediate Flavonol (e.g., Quercetin)->Methylated Flavonol Intermediate OMT This compound This compound Methylated Flavonol Intermediate->this compound OMT(s)

Proposed biosynthetic pathway of this compound.

1.2. Physiological Role in Plants

In plants, flavonoids like this compound play crucial roles in various physiological processes. They are involved in defense mechanisms against herbivores and pathogens, protection from UV radiation, and as signaling molecules in plant-microbe interactions. The methoxylation of flavonoids can enhance their lipophilicity, potentially increasing their stability and antimicrobial activity.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for drug development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

2.1. Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

  • Prostate Cancer: this compound B (CspB) has been shown to inhibit the proliferation of prostate cancer cells (PC3, DU145, and LNCaP) in a dose-dependent manner.[6][7] Mechanistic studies revealed that CspB induces G1 phase cell cycle arrest by upregulating the expression of cell cycle inhibitors such as p21 and p27, and downregulating key cell cycle regulators like CDK6 and E2F1.[7]

  • Other Cancers: Studies have also reported the cytotoxic effects of this compound and related polymethoxylated flavonoids on breast cancer (MDA-MB-231, MCF-7, T47D), lung cancer (A549), and pancreatic cancer (MIA PaCa-2) cell lines.[5]

Table 1: In Vitro Anti-Cancer Activity of this compound and Related Flavonoids (IC50 values)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound BPC3Prostate Cancer32.4 (24h)[6]
This compound BDU145Prostate CancerNot specified[6]
This compound BLNCaPProstate CancerNot specified[6]
Chrysosplenol dMDA-MB-231Breast Cancer11.6 (48h)[5]
CasticinMDA-MB-231Breast Cancer19.5 (48h)[5]
Chrysosplenol dA549Lung CancerMore sensitive than PC-3[5]
CasticinA549Lung CancerMore sensitive than PC-3[5]
Chrysosplenol dMIA PaCa-2Pancreatic Cancer36 (48h)[5]
CasticinMIA PaCa-2Pancreatic Cancer0.7 (48h)[5]
Chrysosplenol dPC-3Prostate CancerRelatively resistant[5]

2.2. Bone Protection and Anti-Osteoporotic Effects

This compound has shown potential in the treatment of bone loss by promoting osteoblast differentiation and inhibiting osteoclastogenesis. It has been found to enhance osteoblast viability and differentiation through the Wnt/β-catenin signaling pathway. Additionally, this compound inhibits osteoclastogenesis by interfering with RANKL-induced NF-κB and NFATc1 signaling pathways.

Osteoclastogenesis_Inhibition cluster_0 This compound This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits NFATc1 NFATc1 This compound->NFATc1 Inhibits RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 TRAF6->NF-κB Pathway MAPK Pathway MAPK Pathway TRAF6->MAPK Pathway NF-κB Pathway->NFATc1 MAPK Pathway->NFATc1 Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Extraction_Workflow Dried Artemisia annua Powder Dried Artemisia annua Powder Maceration with 95% Ethanol Maceration with 95% Ethanol Dried Artemisia annua Powder->Maceration with 95% Ethanol Filtration Filtration Maceration with 95% Ethanol->Filtration Crude Ethanol Extract Crude Ethanol Extract Filtration->Crude Ethanol Extract Concentration Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Ethanol Extract->Liquid-Liquid Partitioning Suspend in Water Ethyl Acetate Fraction Ethyl Acetate Fraction Liquid-Liquid Partitioning->Ethyl Acetate Fraction Collect Concentrated Extract for Purification Concentrated Extract for Purification Ethyl Acetate Fraction->Concentrated Extract for Purification Concentration Wnt_Pathway cluster_0 This compound cluster_1 Nucleus This compound This compound beta_catenin beta_catenin This compound->beta_catenin Promotes accumulation Wnt Wnt Frizzled_LRP5_6 Frizzled_LRP5_6 Wnt->Frizzled_LRP5_6 Dsh Dsh Frizzled_LRP5_6->Dsh GSK3b GSK3b Dsh->GSK3b Inhibits GSK3b->beta_catenin Phosphorylates for degradation (OFF state) Degradation Degradation beta_catenin->Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Accumulates and translocates (ON state) TCF_LEF TCF_LEF beta_catenin_n->TCF_LEF Binds Gene Transcription (Inhibited) Gene Transcription (Inhibited) TCF_LEF->Gene Transcription (Inhibited) Osteoblast Differentiation Genes (Activated) Osteoblast Differentiation Genes (Activated) TCF_LEF->Osteoblast Differentiation Genes (Activated) MAPK_NFkB_Pathway cluster_0 This compound This compound This compound MAPK Cascade (ERK, JNK, p38) MAPK Cascade (ERK, JNK, p38) This compound->MAPK Cascade (ERK, JNK, p38) Inhibits IKK Complex IKK Complex This compound->IKK Complex Inhibits Pro-inflammatory Stimuli (e.g., RANKL) Pro-inflammatory Stimuli (e.g., RANKL) Receptor Receptor Pro-inflammatory Stimuli (e.g., RANKL)->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases Upstream Kinases->MAPK Cascade (ERK, JNK, p38) Upstream Kinases->IKK Complex AP-1 Activation AP-1 Activation MAPK Cascade (ERK, JNK, p38)->AP-1 Activation IκB Degradation IκB Degradation IKK Complex->IκB Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκB Degradation->NF-κB Translocation to Nucleus Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Translocation to Nucleus->Inflammatory Gene Expression AP-1 Activation->Inflammatory Gene Expression PI3K_AKT_mTOR_Pathway cluster_0 This compound This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP3->AKT mTOR mTOR AKT->mTOR Protein Synthesis, Cell Growth, Proliferation Protein Synthesis, Cell Growth, Proliferation mTOR->Protein Synthesis, Cell Growth, Proliferation

References

Pharmacological Profile of Chrysosplenetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysosplenetin, a polymethoxylated flavonoid found in plants such as Artemisia annua L. and Chamomilla recutita, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its interactions with critical cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological effects, including anti-cancer, anti-inflammatory, and anti-malarial properties, as well as a role in bone metabolism.[1][2] The following tables summarize the key quantitative data associated with these activities.

Table 1: In Vitro Anti-Cancer Activity of this compound
Cell LineCancer TypeAssayParameterValue (µM)Citation
PC3Prostate Cancer (androgen-independent)CCK-8IC50 (24h)64.69[1][3]
DU145Prostate Cancer (androgen-independent)CCK-8IC50 (24h)73.45[1][3]
LNCaPProstate Cancer (androgen-dependent)CCK-8IC50 (24h)103.43[1][3]
HeLaCervical CancerNot SpecifiedApoptosisDose-dependent increase[1]
A549Lung CancerNot SpecifiedApoptosisDose-dependent increase[1]
MDA-MB-231Breast CancerNot SpecifiedProliferationSelective inhibition[1]
MCF-7Breast CancerNot SpecifiedProliferationSelective inhibition[1]
T47DBreast CancerNot SpecifiedProliferationSelective inhibition[1]
Table 2: Inhibition of Cytochrome P450 (CYP450) Enzymes by this compound in Rat Liver Microsomes
EnzymeParameterValue (µM)Inhibition TypeCitation
CYP1A2IC504.61Noncompetitive[4][5]
CYP2C19IC506.23Not Determined[4][5]
CYP2E1IC5028.17Not Determined[4][5]
CYP3AIC503.38Uncompetitive[4][5]
CYP2A6IC50No impactNot Applicable[4]
CYP2D6IC50No impactNot Applicable[4]

Note: While Ki values were reported to be calculated in the cited study, the specific values were not available in the reviewed literature.[4][5][6]

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
Route of AdministrationDoset1/2 (min)Cmax (µg/L)AUC0-t (µg/L*h)CLz (L/h/kg)Citation
IntravenousLow17.01 ± 8.06Not ReportedNot ReportedNot Reported[7]
IntravenousMedium24.62 ± 4.59Not ReportedNot ReportedNot Reported[7]
IntravenousHigh28.46 ± 4.63Not ReportedNot ReportedNot Reported[7]
Oral (with Artemisinin 1:2)Not SpecifiedIncreasedIncreasedIncreasedDeclined[4][5]

Note: this compound exhibits poor oral absorption with a double or multimodal peak phenomenon observed after oral administration.[7]

Signaling Pathway Modulation

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

This compound has been shown to promote osteoblastogenesis by activating the Wnt/β-catenin pathway.[6][8] This involves a decrease in the phosphorylation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus, where it activates the transcription of osteoblast-specific genes.[6][8]

Wnt_beta_catenin_pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates Axin Axin Axin->beta_catenin APC APC APC->beta_catenin beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocation Proteasome Proteasome beta_catenin_p->Proteasome degradation This compound This compound This compound->GSK3b inhibits TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Gene_transcription Osteogenic Gene Transcription TCF_LEF->Gene_transcription activates

This compound activates the Wnt/β-catenin signaling pathway.
NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory effects, which are, in part, mediated through the inhibition of the NF-κB signaling pathway. It is suggested to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and the transcription of pro-inflammatory genes.

NF_kB_pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates p65 p65 IkB->p65 p50 p50 IkB->p50 IkB_p p-IκBα IkB->IkB_p p65_n p65 p65->p65_n translocation p50_n p50 p50->p50_n translocation Proteasome Proteasome IkB_p->Proteasome degradation This compound This compound This compound->IKK inhibits DNA DNA (κB site) p65_n->DNA p50_n->DNA Gene_transcription Pro-inflammatory Gene Transcription DNA->Gene_transcription

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The anti-cancer and anti-inflammatory activities of this compound are also linked to its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been suggested to affect the phosphorylation status of key kinases in this pathway, including ERK, JNK, and p38, although the precise upstream and downstream targets require further elucidation.

MAPK_pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Growth Factors Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK, RAF) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors phosphorylates This compound This compound This compound->MAPK modulates phosphorylation Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

This compound modulates the MAPK signaling pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key experiments cited in the literature on this compound.

In Vitro Cell Viability Assay (CCK-8)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Prostate cancer cells (PC3, DU145, LNCaP) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.[3]

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 20, 40, 60, 80, 100, and 120 µM) for different durations (e.g., 12, 24, and 48 hours). A control group is treated with an equal volume of serum-containing medium.[3]

  • Incubation with CCK-8: After the treatment period, the medium is removed, and 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well. The plate is then incubated for 30 minutes.[3]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound (various concentrations and durations) B->C D Add CCK-8 reagent C->D E Incubate for 30 minutes D->E F Measure absorbance at 450 nm E->F G Calculate cell viability and IC50 F->G

Workflow for CCK-8 Cell Viability Assay.
Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to analyze the effect of this compound on the expression of specific target genes.

  • RNA Extraction: Total RNA is extracted from cells treated with this compound using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix, cDNA template, and gene-specific primers.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

In Vivo Anti-Inflammatory Animal Model

The anti-inflammatory effects of this compound can be evaluated in vivo using models such as croton oil-induced ear edema in mice.

  • Induction of Inflammation: Topical inflammation is induced on the ears of ICR mice by applying croton oil.

  • Treatment: The mice are then treated topically with this compound at various doses.

  • Assessment: The degree of ear edema is assessed by measuring the thickness and/or weight of the ear punch biopsies. Histological changes in the ear tissue are also examined.

  • Comparison: The effects of this compound are compared to a control group and a group treated with a standard anti-inflammatory drug (e.g., indomethacin).

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways, such as Wnt/β-catenin, NF-κB, and MAPK, underlies its potent anti-cancer, anti-inflammatory, and bone-protective effects. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound within these signaling cascades, conducting comprehensive pharmacokinetic and toxicology studies, and evaluating its efficacy in more advanced preclinical models to pave the way for potential clinical applications.

References

Chrysosplenetin: A Technical Guide to its Antiviral and Antimalarial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysosplenetin, a polymethoxyflavonoid found in plants such as Artemisia annua L., has emerged as a molecule of significant interest in the fields of virology and parasitology.[1] This technical guide provides a comprehensive overview of the antiviral and antimalarial properties of this compound, with a focus on its quantitative efficacy, mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Antiviral Properties of this compound

This compound has demonstrated potent antiviral activity, particularly against Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease.[2][3]

Quantitative Antiviral Data

The in vitro efficacy of this compound against EV71 has been quantified through various assays, with key data summarized in the table below.

Parameter Virus Cell Line Value Reference
IC50Enterovirus 71 (EV71)Vero (African green monkey kidney)~0.20 µM[3]
IC50Enterovirus 71 (EV71)RD (human rhabdomyosarcoma)~0.20 µM[3]
Selectivity Index (SI)Enterovirus 71 (EV71)Vero107.5[3]
Selectivity Index (SI)Enterovirus 71 (EV71)RD69.5[3]

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, indicating the therapeutic window of the compound.

Mechanism of Antiviral Action

Studies suggest that this compound's primary antiviral mechanism against EV71 is the inhibition of viral RNA replication.[3] A time-of-addition assay revealed that the compound was most effective when introduced within 4 hours post-infection, inhibiting progeny virus production and RNA replication by nearly 100%.[3] Importantly, the mechanism does not involve direct inactivation of the virus or blockage of its entry into the host cell.[3]

Antiviral_Mechanism cluster_host_cell Host Cell Virus_Entry Virus Entry Viral_RNA_Replication Viral RNA Replication Virus_Entry->Viral_RNA_Replication Progeny_Virus_Production Progeny Virus Production Viral_RNA_Replication->Progeny_Virus_Production This compound This compound This compound->Viral_RNA_Replication Inhibits EV71_Virus Enterovirus 71 EV71_Virus->Virus_Entry

Figure 1: Proposed antiviral mechanism of this compound against EV71.
Experimental Protocols

The antiviral properties of this compound were determined using the following key experimental methodologies:

  • Cytopathic Effect (CPE) Inhibition Assays: These assays visually assess the ability of a compound to prevent virus-induced damage to cultured cells.

  • Plaque Reduction Assay: This method quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of the test compound to determine the IC50.

  • Virus Yield Inhibition Assay: This assay measures the amount of infectious virus produced by infected cells treated with the compound, providing another measure of antiviral efficacy.

  • Time-of-Addition Assay: This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound by adding it at different time points relative to infection.

Antimalarial Properties of this compound

While this compound itself does not exhibit direct potent antimalarial activity, it plays a crucial role as a sensitizing agent, particularly in overcoming artemisinin resistance in Plasmodium species.[4][5] Its primary function is to enhance the efficacy of artemisinin.

Quantitative Antimalarial and Related Data

This compound's impact is primarily observed through its synergistic effects with artemisinin and its influence on drug-metabolizing enzymes.

Parameter Target Value Significance Reference
IC50CYP1A24.61 µMInhibition of drug metabolism[6][7]
IC50CYP2C196.23 µMInhibition of drug metabolism[6][7]
IC50CYP3A3.38 µMInhibition of drug metabolism (key for artemisinin)[6][7]
IC50CYP2E128.17 µMWeaker inhibition of drug metabolism[6][7]
Antimalarial EfficacyP. bergheiNo direct efficacyActs as a synergist with artemisinin[6][7]

IC50 values here refer to the concentration of this compound required to inhibit 50% of the activity of the specified Cytochrome P450 enzyme.

Mechanism of Antimalarial Action and Sensitization

The antimalarial sensitizing effect of this compound is multi-faceted, involving the modulation of several host signaling pathways and processes that contribute to artemisinin resistance.

  • Inhibition of P-glycoprotein (P-gp): this compound reverses the artemisinin-induced upregulation of P-gp, an efflux pump that can reduce the intracellular concentration of antimalarial drugs.[5][8][9]

  • Modulation of Signaling Pathways:

    • NF-κB Pathway: This pathway is potentially involved in the mechanism by which this compound inhibits P-gp expression.[4][10]

    • PXR/CAR Signaling: this compound shows a versatile regulation of the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), which are involved in drug metabolism and transport.[4][10]

    • PI3K/AKT-mTOR Pathway: this compound can reverse artemisinin-induced changes in this pathway, an effect that is dependent on P-gp functionality.[5]

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved in the antagonistic regulation between artemisinin alone and in combination with this compound, in a P-gp-independent manner.[5]

  • Regulation of Heme Metabolism: this compound helps to restore homeostasis in the heme-ROS/GSH axis, which can be disrupted in artemisinin-resistant parasites.[5]

  • Restoration of Amino Acid Metabolism: It has been shown to down-regulate elevated levels of certain amino acids associated with artemisinin resistance.[11]

Antimalarial_Sensitization cluster_host_cell Host Cell P_gp P-glycoprotein (P-gp) Efflux Pump Artemisinin_Resistance Artemisinin Resistance P_gp->Artemisinin_Resistance Contributes to NF_kB NF-κB Pathway NF_kB->P_gp Regulates NF_kB->Artemisinin_Resistance Contributes to PXR_CAR PXR/CAR Signaling PXR_CAR->Artemisinin_Resistance Contributes to PI3K_AKT PI3K/AKT-mTOR Pathway PI3K_AKT->Artemisinin_Resistance Contributes to MAPK MAPK Pathway MAPK->Artemisinin_Resistance Contributes to This compound This compound This compound->P_gp Inhibits This compound->NF_kB Modulates This compound->PXR_CAR Modulates This compound->PI3K_AKT Modulates This compound->MAPK Modulates This compound->Artemisinin_Resistance Sensitizes against

Figure 2: Signaling pathways involved in this compound's sensitization of resistant malaria.
Experimental Protocols

The complex antimalarial sensitizing effects of this compound have been investigated using a range of in vivo and in vitro techniques:

  • In Vivo Antimalarial Efficacy Studies: Using mouse models infected with Plasmodium berghei (including artemisinin-resistant strains), researchers assess parasitemia levels and survival rates following treatment with artemisinin alone or in combination with this compound.[4][5] Parasitemia is typically determined by the Giemsa staining method.[6]

  • Pharmacokinetic Studies: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to analyze the plasma concentrations of artemisinin in the presence and absence of this compound to determine its effect on bioavailability and clearance.[6]

  • In Vitro CYP450 Inhibition Assays: The inhibitory effect of this compound on various cytochrome P450 enzymes is evaluated using rat liver microsomes and specific enzyme probes.[6][7]

  • Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is employed to measure the mRNA expression levels of genes encoding drug transporters (e.g., P-gp) and proteins involved in key signaling pathways in response to treatment.[5]

  • Western Blot Analysis: This technique is used to quantify the protein expression levels of key signaling molecules and transporters.[12]

  • Metabolomics Studies: LC-MS/MS targeted metabolomics can be used to quantify key metabolites, such as amino acids, to understand the metabolic impact of this compound.[11]

Conclusion

This compound is a promising natural compound with distinct and potent biological activities. Its direct antiviral effects against EV71, mediated by the inhibition of viral RNA replication, highlight its potential as a lead compound for the development of new antiviral drugs. Furthermore, its multifaceted role in sensitizing resistant malaria parasites to artemisinin by modulating host P-glycoprotein and multiple signaling pathways presents a novel strategy to combat drug resistance in malaria. This technical guide provides a foundational understanding for further research and development of this compound as a therapeutic agent.

References

Chrysosplenetin: A Dual-Action Flavonol for the Inhibition of Pathological Bone Loss

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chrysosplenetin, an O-methylated flavonol found in plants such as Chamomilla recutita and Laggera pterodonta, is emerging as a significant therapeutic candidate for metabolic bone diseases like osteoporosis.[1][2] Pathological bone loss is primarily driven by an imbalance between bone formation by osteoblasts and bone resorption by osteoclasts.[3] Current research demonstrates that this compound possesses a dual-action mechanism: it simultaneously promotes the differentiation and activity of bone-forming osteoblasts while inhibiting the formation of bone-resorbing osteoclasts.[2][4] This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and quantitative data supporting this compound's role in preventing bone loss, tailored for an audience in biomedical research and drug development.

Core Mechanism of Action: A Dual Approach to Bone Homeostasis

This compound modulates two critical signaling pathways that govern bone cell function: the Wnt/β-catenin pathway in osteoblasts and the RANKL-induced signaling cascade in osteoclasts.

Potentiation of Osteoblastogenesis via Wnt/β-catenin Signaling

This compound actively promotes the formation of new bone by enhancing the proliferation and differentiation of human-derived bone marrow stromal cells (hBMSCs) into mature osteoblasts.[1] The core of this mechanism is the activation of the canonical Wnt/β-catenin signaling pathway, a crucial regulator of osteogenesis.[2][5]

Mechanism:

  • Wnt Pathway Activation: this compound treatment enhances the expression of target genes within the Wnt/β-catenin pathway.[1]

  • β-catenin Stabilization: It decreases the phosphorylation of β-catenin, preventing its degradation.[1][2]

  • Nuclear Translocation: This leads to the accumulation and subsequent nuclear translocation of β-catenin.[1]

  • Gene Transcription: In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of key osteoblast-specific marker genes responsible for bone formation.[1]

Studies have confirmed that the osteogenic effects of this compound can be blocked by Wnt inhibitors like Dickkopf-related protein 1 (DKK1), validating the pathway's central role.[1][2]

This compound stimulates osteoblast differentiation via the Wnt/β-catenin pathway.
Inhibition of Osteoclastogenesis via RANKL/NF-κB/MAPK Blockade

Complementing its bone-building activity, this compound effectively prevents bone resorption by inhibiting the differentiation of osteoclasts from their monocytic precursors.[4][6] This is achieved by interfering with the signaling cascade initiated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), the primary cytokine responsible for osteoclastogenesis.[4][7]

Mechanism:

  • RANKL Pathway Interference: this compound targets and disrupts the downstream signaling mediated by the binding of RANKL to its receptor, RANK.[4][6][8]

  • NF-κB and MAPK Inhibition: It suppresses the activation of key signaling pathways, including Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][6]

  • NFATc1 Downregulation: The inhibition of these upstream signals prevents the activation and nuclear translocation of Nuclear Factor of Activated T-cells 1 (NFATc1), the master transcription factor for osteoclast differentiation.[4][6] This leads to a significant reduction in the expression of osteoclast-specific genes.[9]

RANKL_Pathway This compound's Inhibition of RANKL Signaling in Osteoclasts cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB NFATc1 NFATc1 MAPK->NFATc1 Activation NFkB->NFATc1 Activation Chryso This compound Chryso->MAPK Inhibition Chryso->NFkB Inhibition Osteoclast_Genes Osteoclast Marker Genes NFATc1->Osteoclast_Genes Transcription Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis bmm Primary Cells (e.g., Bone Marrow Monocytes) culture Cell Culture & This compound Treatment bmm->culture osteo Osteoblast Assays (ALP, Alizarin Red) culture->osteo clast Osteoclast Assays (TRAP, Resorption) culture->clast mol_bio Molecular Analysis (qPCR, Western Blot) osteo->mol_bio clast->mol_bio end Conclusion mol_bio->end ovx OVX Mouse Model of Osteoporosis treat This compound Administration ovx->treat microct Bone Analysis (Micro-CT) treat->microct histo Histology & Histomorphometry treat->histo serum Serum Analysis (ELISA) treat->serum microct->end histo->end serum->end start Hypothesis start->bmm start->ovx

References

The Biosynthesis of Chrysosplenetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Chrysosplenetin, a polymethoxylated flavonol with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic steps, regulatory aspects, and experimental protocols relevant to the synthesis of this valuable plant secondary metabolite.

Introduction

This compound (3,6,7,3'-tetra-O-methylquercetagetin) is a bioactive O-methylated flavonol found in various plant species, including those of the Chrysosplenium genus.[1] Its structure is characterized by a quercetagetin backbone with methyl groups at the 3, 6, 7, and 3' positions.[2] The biological activities of this compound are a subject of ongoing research, with studies indicating its potential as an inhibitor of drug-metabolism enzymes, which could have implications for drug-drug interactions and improving the efficacy of other pharmaceuticals.[3] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or establishing heterologous production systems in microorganisms.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid precursor, naringenin. From naringenin, a series of hydroxylation and methylation reactions, catalyzed by specific enzymes, lead to the final product. The proposed pathway can be divided into two main stages: the formation of the quercetagetin backbone and its subsequent multi-regioselective methylation.

Formation of the Quercetagetin Backbone

The synthesis of quercetagetin from naringenin involves several key enzymatic steps common to flavonol biosynthesis, with the addition of a critical hydroxylation at the 6-position of the A-ring.

The initial steps, shared with many flavonoids, are:

  • Naringenin is converted to dihydrokaempferol by Flavanone 3-hydroxylase (F3H) .

  • Dihydrokaempferol is then hydroxylated at the 3'-position by Flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin .

  • Dihydroquercetin is oxidized by Flavonol synthase (FLS) to produce quercetin .

The key step differentiating quercetagetin synthesis is the hydroxylation at the 6-position of the A-ring of a flavonol intermediate. Evidence suggests that this is catalyzed by Flavonol 6-hydroxylase (F6H) , a 2-oxoglutarate-dependent dioxygenase. While the exact substrate for F6H in the this compound pathway is not definitively established, it is proposed to act on a flavonol intermediate like quercetin to produce quercetagetin (3,5,6,7,3',4'-hexahydroxyflavone).[4]

Regioselective Methylation of Quercetagetin

This compound is the 3,6,7,3'-tetramethyl ether of quercetagetin. This indicates a series of four highly specific O-methylation reactions. Studies on Chrysosplenium americanum have identified several distinct S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) with specificities for different hydroxyl groups on the flavonol skeleton.[5][6] While the exact sequence of these methylations in vivo is not fully elucidated, a plausible pathway involves the sequential action of these OMTs.

The proposed methylation steps are:

  • Quercetagetin is methylated at the 3-position by a flavonol 3-O-methyltransferase .[5]

  • The resulting intermediate is then methylated at the 6-position by a methylquercetagetin 6-O-methyltransferase .[6]

  • A subsequent methylation at the 7-position is catalyzed by a flavonol 7-O-methyltransferase .

  • The final methylation at the 3'-position is carried out by a flavonol 3'-O-methyltransferase .[7]

The order of these methylation steps may vary, and some OMTs may act on multiple intermediates.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from Naringenin to this compound.

Chrysosplenetin_Biosynthesis cluster_backbone Quercetagetin Backbone Synthesis cluster_methylation Regioselective Methylation Naringenin Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Quercetagetin Quercetagetin Quercetin->Quercetagetin F6H Quercetagetin_m Quercetagetin Intermediate1 3-O-methylquercetagetin Quercetagetin_m->Intermediate1 3-OMT Intermediate2 3,6-di-O-methylquercetagetin Intermediate1->Intermediate2 6-OMT Intermediate3 3,6,7-tri-O-methylquercetagetin Intermediate2->Intermediate3 7-OMT This compound This compound Intermediate3->this compound 3'-OMT protocol_expression start Start: OMT cDNA Clone ligation Ligate into Expression Vector (e.g., pET) start->ligation transformation Transform into E. coli Expression Strain (e.g., BL21(DE3)) ligation->transformation culture Grow E. coli Culture to Mid-log Phase (OD600 ~0.6) transformation->culture induction Induce Protein Expression (e.g., with IPTG) culture->induction incubation Incubate at Lower Temperature (e.g., 18-25°C) for 16-24h induction->incubation harvest Harvest Cells by Centrifugation incubation->harvest lysis Lyse Cells (e.g., by Sonication) harvest->lysis clarification Clarify Lysate by Centrifugation lysis->clarification purification Purify Recombinant Protein (e.g., Ni-NTA Affinity Chromatography) clarification->purification end End: Purified OMT Enzyme purification->end protocol_assay start Start: Purified OMT reaction_setup Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - Purified OMT - Flavonoid Substrate - S-adenosyl-L-methionine (SAM) start->reaction_setup incubation Incubate at Optimal Temperature (e.g., 30-37°C) for a Defined Time reaction_setup->incubation termination Stop Reaction (e.g., by adding Methanol or Acid) incubation->termination extraction Extract Products (e.g., with Ethyl Acetate) termination->extraction analysis Analyze Products by HPLC or LC-MS extraction->analysis end End: Product Identification and Quantification analysis->end

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Chrysosplenetin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chrysosplenetin is an O-methylated flavonol, a type of flavonoid found in various medicinal plants, including Artemisia annua L., Chamomilla recutita, and Laggera pterodonta.[1] This bioactive compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antiproliferative, and antibacterial effects.[1][2] Furthermore, studies have highlighted its potential in promoting bone health by enhancing osteoblast differentiation and inhibiting osteoclastogenesis, making it a promising candidate for treating conditions like postmenopausal osteoporosis.[1] this compound has also been investigated for its ability to reverse multidrug resistance in cancer therapy and enhance the efficacy of antimalarial drugs.[3][4][5]

This application note provides detailed protocols for the extraction and purification of this compound from plant sources, offering a guide for researchers aiming to isolate this compound for further study and drug development.

Extraction Methodologies

The initial step in isolating this compound involves extracting it from the raw plant matrix. The choice of extraction method is critical for maximizing yield and efficiency. Both conventional and modern techniques can be employed, each with distinct advantages.

Comparison of Extraction Techniques Modern techniques like Ultrasound-Assisted Extraction (UAE) are often preferred for their speed and reduced solvent consumption compared to traditional methods like maceration.[6][7]

Method Principle Advantages Disadvantages Typical Solvents
Maceration Soaking plant material in a solvent at room temperature for an extended period (e.g., 3-5 days).[7][8]Simple, low-cost equipment.Time-consuming, large solvent volume, potentially lower yield.Ethanol, Methanol, Acetone.[8][9]
Soxhlet Extraction Continuous extraction with a hot solvent refluxing through the plant material.[8]More efficient than maceration, exhaustive extraction.Requires heating (risk of thermolabile compound degradation), time-consuming.Ethanol, Methanol, Hexane.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[7][10]Fast, high efficiency, reduced solvent and energy consumption.[6]Equipment cost, potential for localized heating.Aqueous Ethanol, Methanol.[6][11]
Experimental Protocol 1: Maceration with Liquid-Liquid Partitioning

This protocol is adapted from a method used to isolate flavonoids from Laggera pterodonta.[2]

  • Plant Material Preparation: Dry the plant material (e.g., aerial parts) in a shaded, well-ventilated area until brittle. Grind the dried material into a coarse powder.

  • Solvent Extraction: Immerse 1 kg of the powdered plant material in 10 L of 95% ethanol in a sealed container.

  • Maceration: Allow the mixture to stand at room temperature for 5 days, with occasional agitation.

  • Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper. Concentrate the resulting liquid supernatant under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Disperse the crude extract in 500 mL of distilled water.

    • Transfer the aqueous suspension to a separatory funnel and extract twice with 500 mL of petroleum ether to remove nonpolar constituents like lipids and chlorophyll.

    • Discard the petroleum ether layers. The aqueous layer, now enriched with flavonoids, can be further partitioned with solvents like ethyl acetate to increase flavonoid concentration before purification.

Experimental Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized conditions for the extraction of total flavonoids from plant leaves, which serves as an excellent starting point for this compound.[11]

  • Preparation: Mix 20 g of powdered plant material with 60% aqueous ethanol at a liquid-to-solid ratio of 25:1 (mL/g).

  • Ultrasonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Apply ultrasonic power of approximately 140 W at a controlled temperature of 80°C for 30 minutes.[11]

  • Recovery: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection and Concentration: Collect the supernatant. The extraction can be repeated on the plant residue to maximize yield. Combine the supernatants and concentrate using a rotary evaporator.

Purification Strategies

Purification of the crude extract is essential to isolate this compound with high purity. A multi-step chromatographic approach is typically required.

G Figure 1. Purification Workflow A Plant Material (e.g., Artemisia annua) B Extraction (Maceration or UAE) A->B C Crude Flavonoid Extract B->C D Coarse Purification (Macroporous Resin Chromatography) C->D E Enriched this compound Fraction D->E F Fine Purification (Sephadex LH-20 or Prep-HPLC) E->F G High-Purity this compound (>98%) F->G

Experimental workflow for this compound extraction and purification.
Experimental Protocol 3: Macroporous Resin Column Chromatography

Macroporous resin is an effective and scalable method for the initial purification and enrichment of flavonoids from crude extracts.[11]

  • Resin Activation: Pre-soak D101 macroporous resin in 95% ethanol for 24 hours. Wash thoroughly with deionized water until no ethanol is detectable.

  • Column Packing: Pack a glass column with the activated resin.

  • Sample Loading: Dissolve the concentrated crude extract in a small amount of the initial mobile phase (deionized water) and load it onto the column at a flow rate of 1-2 bed volumes (BV) per hour.

  • Washing: Wash the column with 2-3 BV of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of aqueous ethanol (e.g., 20%, 30%, 40%, 50%, 60%, 70% ethanol) at a flow rate of 2 BV/hr. Collect fractions of 1 BV each. Studies show that total flavonoid content is highest when eluting with 50% ethanol.[11]

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound. Pool the this compound-rich fractions and concentrate them.

Experimental Protocol 4: Sephadex LH-20 Gel Filtration Chromatography

Sephadex LH-20 chromatography is a widely used technique for the final purification of individual flavonoids.[12]

  • Column Preparation: Swell Sephadex LH-20 resin in the chosen mobile phase (e.g., 100% methanol or a chloroform-methanol mixture) for several hours. Pack the slurry into a glass column.

  • Sample Loading: Dissolve the concentrated, enriched fraction from the previous step in a minimal volume of the mobile phase and carefully load it onto the top of the column bed.

  • Isocratic Elution: Elute the column with the mobile phase under gravity flow.

  • Fraction Collection: Collect small fractions and monitor them by TLC or HPLC to isolate the pure this compound.

For achieving purity greater than 98%, a final polishing step using preparative HPLC (Prep-HPLC) with a C18 column may be necessary.[13][14]

Quality Control and Analysis

Quantitative analysis is performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

Experimental Protocol 5: HPLC-MS/MS for Quantification

This method is adapted from validated procedures for this compound analysis in biological matrices.[15][16]

  • Chromatographic System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., Shim-pack XR-ODS C18, 2.0 mm x 100 mm, 2.2 µm).[16]

  • Mobile Phase: An isocratic or gradient mixture of Methanol and 0.1% formic acid in water. A typical starting condition is 87:13 (v/v) Methanol:Acidified Water.[16]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection (MS/MS): Electrospray ionization in positive ion mode (ESI+). Monitor the specific multiple reaction monitoring (MRM) transitions for this compound.

  • Quantification: Construct a calibration curve using a certified this compound standard. Linearity is typically observed in ranges such as 5-5000 µg/L.[16]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for flavonoid extraction and purification, providing a baseline for expected results.

Table 1: Optimized UAE Parameters and Yield for Total Flavonoids[11]

ParameterOptimal Value
Ethanol Concentration60%
Ultrasonic Power140 W
Liquid-Solid Ratio25:1 (mL/g)
Temperature80°C
Resulting Yield 121.28 mg/g

Table 2: Example of Purification Efficiency for Total Flavonoids[17]

Purification StepPurity of Total FlavonoidsFold Increase
Crude Extract12.74 ± 1.04%1.00x
After D101 Macroporous Resin43.00 ± 2.55%3.38x
After Macroporous Resin + Polyamide59.02 ± 2.23%4.63x

Application Example: Signaling Pathway Modulation

This compound is a potent modulator of cellular signaling pathways, a key area of interest for drug development. For instance, it has been shown to inhibit bone resorption by interfering with the RANKL signaling pathway in osteoclasts.[1] Understanding this mechanism is crucial for its development as a therapeutic agent for osteolytic diseases.

G Figure 2. Mechanism of Action cluster_0 Inhibition by this compound cluster_1 Downstream Signaling CHR This compound TRAF6 TRAF6 CHR->TRAF6 Inhibits RANKL RANKL RANK RANK RANKL->RANK Binds RANK->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB NFATc1 NFATc1 Activation MAPK->NFATc1 NFkB->NFATc1 Osteo Osteoclastogenesis & Bone Resorption NFATc1->Osteo

This compound inhibits RANKL-induced osteoclastogenesis signaling.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful extraction and purification of high-purity this compound. The combination of an efficient extraction method, such as UAE, followed by a multi-step chromatographic purification using macroporous resin and Sephadex LH-20, can yield this compound suitable for advanced research, preclinical studies, and drug development applications. Proper analytical verification using methods like HPLC-MS/MS is critical to ensure the identity and purity of the final compound.

References

Application Note: Purity Assessment of Chrysosplenetin by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chrysosplenetin is a polymethoxylated flavonoid found in various plant species. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. For its use in pharmaceutical research and development, rigorous purity assessment of the active compound is essential to ensure safety, efficacy, and reproducibility of scientific results. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for determining the purity of pharmaceutical compounds.[1][2] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Deionized water (18.2 MΩ·cm)

    • This compound reference standard (>98% purity)

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis is presented in the table below. A C18 column is used as the stationary phase, which is effective for separating flavonoids and other phenolic compounds.[2] The mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid to ensure good peak shape and resolution.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B; 30-31 min, 70-30% B; 31-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 340 nm
Injection Volume 10 µL

Rationale for Detection Wavelength: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For this compound, a wavelength of 340 nm is selected to maximize sensitivity and selectivity, corresponding to the characteristic absorption of the flavone structure.[3]

Solution Preparation
  • Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Data Analysis and Results

The purity of the this compound sample is determined using the area percentage method. This method assumes that all components in the sample have a similar response factor at the detection wavelength. The percentage purity is calculated by dividing the peak area of the main component (this compound) by the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Hypothetical Quantitative Data

The following table summarizes the results from a hypothetical analysis of a this compound sample using the described method. The main peak corresponding to this compound is observed at a retention time of approximately 18.5 minutes.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
14.2150.50.30Impurity A
212.8352.10.70Impurity B
3 18.5 49250.0 98.50 This compound
421.1247.40.50Impurity C
Total 50000.0 100.00

The chromatogram shows a major peak for this compound, with minor peaks indicating the presence of impurities. Based on this data, the calculated purity of the sample is 98.50%.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity assessment of a this compound sample.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_result 4. Final Result Sample This compound Sample Weighing Weigh & Dissolve in Methanol Sample->Weighing Filter Filter (0.45 µm) Weighing->Filter Inject Inject Sample (10 µL) Filter->Inject Setup HPLC System Setup (Column, Mobile Phase) Setup->Inject Separate Chromatographic Separation (C18 Column, Gradient) Inject->Separate Detect UV Detection (340 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Result Purity Report Calculation->Result

Caption: Workflow for this compound Purity Assessment by HPLC.

Conclusion

The described RP-HPLC method is simple, precise, and reliable for the purity assessment of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation of the main compound from its potential impurities. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of this compound bulk material, ensuring its quality for research and development purposes.

References

Application Notes and Protocols for Chrysosplenetin in Prostate Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chrysosplenetin, a naturally occurring O-methylated flavonol, has demonstrated potential as an anti-cancer agent in various studies. In the context of prostate cancer, research has highlighted its ability to inhibit cell proliferation and induce cell cycle arrest, particularly in castration-resistant prostate cancer (CRPC) cell lines. These application notes provide a comprehensive overview of the use of this compound in prostate cancer cell line research, including its mechanism of action, protocols for key experiments, and a summary of its effects.

Mechanism of Action

This compound B (CspB) has been shown to suppress the growth of human prostate cancer cells by inducing G1 phase cell cycle arrest.[1][2][3] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, this compound B upregulates the expression of cyclin-dependent kinase (CDK) inhibitors p21 (CIP1/P21) and p27 (KIP1/P27).[1][2][3] Concurrently, it downregulates the expression of proteins that promote cell cycle progression, such as CDK6 and E2F1.[1][3] This dual action effectively halts the cell cycle in the G1 phase, thereby inhibiting the proliferation of prostate cancer cells. Studies have shown that androgen-independent prostate cancer cell lines, such as PC3 and DU145, are more sensitive to the effects of this compound B compared to the androgen-dependent LNCaP cell line.[1][2][3]

Data Presentation

Table 1: IC50 Values of this compound B in Prostate Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following IC50 values were determined after 24 hours of treatment with this compound B.

Cell LineTypeIC50 (µM)
PC3Androgen-Independent64.69[1]
DU145Androgen-Independent73.45[1]
LNCaPAndrogen-Dependent103.43[1]
Table 2: Effect of this compound B on Cell Cycle Regulatory Proteins

This table summarizes the observed changes in the expression of key proteins involved in the G1 phase of the cell cycle following treatment with this compound B.

ProteinFunctionEffect of this compound B
p21 (CIP1)CDK InhibitorUpregulation[1][2][3]
p27 (KIP1)CDK InhibitorUpregulation[1][2][3]
CDK6Cyclin-Dependent KinaseDownregulation[1][3]
E2F1Transcription FactorDownregulation[1][3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Chrysosplenetin_Mechanism cluster_0 This compound B Treatment cluster_1 Intracellular Effects cluster_2 Cellular Outcome This compound This compound B p21_p27 p21 & p27 (CDK Inhibitors) This compound->p21_p27 Upregulates CDK6_E2F1 CDK6 & E2F1 (Cell Cycle Promoters) This compound->CDK6_E2F1 Downregulates G1_Arrest G1 Phase Cell Cycle Arrest p21_p27->G1_Arrest Promotes CDK6_E2F1->G1_Arrest Inhibits Proliferation Inhibition of Cell Proliferation G1_Arrest->Proliferation

Figure 1: Mechanism of this compound B-induced G1 cell cycle arrest in prostate cancer cells.

Experimental_Workflow start Prostate Cancer Cell Lines (PC3, DU145, LNCaP) treatment Treatment with This compound B (Varying Concentrations and Times) start->treatment viability Cell Viability Assay (e.g., CCK-8/MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) treatment->cell_cycle protein_expression Protein Expression Analysis (Western Blot) treatment->protein_expression gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression ic50 Determine IC50 Values viability->ic50 g1_arrest Confirm G1 Arrest cell_cycle->g1_arrest protein_changes Quantify Changes in p21, p27, CDK6, E2F1 protein_expression->protein_changes gene_changes Quantify Changes in Target Gene mRNA gene_expression->gene_changes

Figure 2: General experimental workflow for studying the effects of this compound B on prostate cancer cells.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound B on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (PC3, DU145, LNCaP)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound B (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound B in complete culture medium from the stock solution. The final concentrations should range from approximately 10 µM to 200 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound B treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound B dilutions or vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

  • Following incubation, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound B.

Materials:

  • Prostate cancer cells

  • 6-well plates

  • This compound B

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound B (e.g., based on IC50 values) and a vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer. The data can be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for detecting the expression levels of specific proteins (e.g., p21, p27, CDK6, E2F1) in response to this compound B treatment.

Materials:

  • Prostate cancer cells

  • This compound B

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for p21, p27, CDK6, E2F1, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells in 6-well plates with this compound B as described for the cell cycle analysis.

  • Lyse the cells with RIPA buffer and collect the supernatant containing the protein lysate after centrifugation.[1]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

These protocols provide a foundation for investigating the effects of this compound in prostate cancer cell lines. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.

References

Application of Chrysosplenetin in osteoblast differentiation assays.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Chrysosplenetin, an O-methylated flavonol, in promoting the differentiation of osteoblasts. This document includes detailed protocols for key assays, a summary of quantitative data, and diagrams of the involved signaling pathways to facilitate research and development in bone regeneration and osteoporosis treatment.

This compound has been demonstrated to enhance the proliferation and osteogenic differentiation of human bone marrow stromal cells (hBMSCs).[1][2][3] Its mechanism of action primarily involves the activation of the Wnt/β-catenin signaling pathway, a critical pathway in bone metabolism.[1][2][3] Studies have shown that this compound can increase the expression of key osteogenic marker genes and promote the mineralization of the extracellular matrix, indicating its potential as a therapeutic agent for bone loss conditions.[1][2]

Data Summary

The following tables summarize the quantitative effects of this compound on osteoblast differentiation markers. The optimal concentration for promoting osteoblastogenesis in vitro has been identified as 10 μM.[2]

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity

Treatment GroupConcentration (μM)Relative ALP Activity (Fold Change vs. Control)
Control (OIM)01.00
This compound5~1.25
This compound10~1.80
This compound20~1.50*

*Data estimated from graphical representations in published studies. Values represent the approximate fold change at day 7 of treatment.[1] OIM: Osteogenic Induction Medium.

Table 2: Effect of this compound on Osteogenic Gene Expression (RT-qPCR)

GeneTreatment (10 μM this compound)Fold Change vs. Control (Day 14)
RUNX2+~2.5
BGLAP (Osteocalcin)+~3.0
CTNNB1 (β-catenin)+~2.0
BMP2+~2.2

*Data estimated from graphical representations in published studies.[1] Gene expression was normalized to a suitable housekeeping gene (e.g., GAPDH).

Table 3: Effect of this compound on Mineralization (Alizarin Red S Staining)

Treatment GroupConcentration (μM)Quantification of Mineralization (OD at 562 nm)
Control (OIM)0Baseline
This compound10Significant Increase*

*Qualitative and quantitative data from Alizarin Red S staining show a marked increase in calcium deposition with 10 μM this compound treatment.[3] For quantitative analysis, the stain is eluted and absorbance is measured.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Alkaline Phosphatase (ALP) Activity Assay

This protocol measures the activity of ALP, an early marker of osteoblast differentiation.

Materials:

  • 24-well plates

  • hBMSCs

  • Osteogenic Induction Medium (OIM)

  • This compound

  • Cell lysis buffer (e.g., CytoBuster™ Protein Extraction Reagent)

  • p-nitrophenyl phosphate (p-NPP) substrate solution

  • Stop solution (e.g., 1 N NaOH)

  • Microplate reader (405 nm)

  • BCA Protein Assay Kit

Procedure:

  • Seed hBMSCs in 24-well plates and culture until they reach 80-90% confluency.

  • Induce osteogenic differentiation by replacing the culture medium with OIM containing various concentrations of this compound (0, 5, 10, 20 μM).

  • Culture the cells for the desired time points (e.g., 7 and 14 days), replacing the medium every 2-3 days.

  • At the end of the treatment period, wash the cells twice with PBS.

  • Lyse the cells using a suitable lysis buffer and centrifuge to collect the supernatant.[4]

  • Determine the total protein concentration of each lysate using a BCA protein assay.

  • In a new 96-well plate, add 10 μL of cell lysate and 100 μL of p-NPP substrate solution to each well.[4]

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 μL of stop solution.[4]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein concentration.

Alizarin Red S (ARS) Staining for Mineralization

This protocol visualizes and quantifies the calcium deposits formed by mature osteoblasts.

Materials:

  • 6-well plates

  • hBMSCs

  • Osteogenic Induction Medium (OIM)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • 10% Acetic acid or 10% Cetylpyridinium chloride for quantification

  • Microplate reader (405-550 nm)

Procedure:

  • Seed hBMSCs in 6-well plates and induce differentiation with OIM and this compound as described for the ALP assay.

  • Culture for 14-21 days.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.[5]

  • Wash the cells three times with deionized water.

  • Add ARS staining solution to each well to cover the cell monolayer and incubate for 20-30 minutes at room temperature in the dark.[5]

  • Gently aspirate the ARS solution and wash the cells 3-5 times with deionized water.[5]

  • Visualize and photograph the stained calcium nodules using a microscope.

  • For quantification:

    • Add 1 mL of 10% acetic acid or 10% cetylpyridinium chloride to each well and incubate with shaking for 15-30 minutes to elute the stain.[5]

    • Transfer the solution to a microcentrifuge tube and centrifuge.

    • Measure the absorbance of the supernatant at 405-550 nm.[5]

Quantitative Real-Time PCR (RT-qPCR) for Osteogenic Markers

This protocol quantifies the expression of key osteogenic genes.

Materials:

  • 6-well plates

  • hBMSCs

  • Osteogenic Induction Medium (OIM)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (RUNX2, BGLAP, CTNNB1, BMP2) and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • Culture and treat hBMSCs with this compound as previously described for various time points (e.g., 3, 7, and 14 days).

  • At each time point, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and specific primers for the target and housekeeping genes.

  • Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Western Blot for Wnt/β-catenin Signaling Proteins

This protocol detects changes in the protein levels of key components of the Wnt/β-catenin pathway.

Materials:

  • 6-well plates

  • hBMSCs

  • Osteogenic Induction Medium (OIM)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat hBMSCs with this compound.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound action and the experimental workflow.

Chrysosplenetin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt Wnt This compound->Wnt Activates Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Destruction_Complex Destruction Complex (GSK3β, Axin, APC) Frizzled->Destruction_Complex Inhibits LRP5_6->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates p_beta_catenin p-β-catenin (Degradation) beta_catenin->p_beta_catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Expression Osteogenic Gene Expression (RUNX2, BGLAP, BMP2) TCF_LEF->Gene_Expression Promotes Differentiation Osteoblast Differentiation Gene_Expression->Differentiation

Caption: this compound activates the Wnt/β-catenin signaling pathway.

Experimental_Workflow cluster_assays Differentiation Assays cluster_mechanism Mechanism of Action start hBMSC Culture treatment Induce Osteogenic Differentiation with this compound (0-20μM) start->treatment alp_assay ALP Activity Assay (Day 7) treatment->alp_assay ars_staining Alizarin Red S Staining (Day 14-21) treatment->ars_staining rt_qpcr RT-qPCR for Osteogenic Markers (Day 3, 7, 14) treatment->rt_qpcr western_blot Western Blot for Wnt/β-catenin Pathway treatment->western_blot end Data Analysis & Interpretation alp_assay->end ars_staining->end rt_qpcr->end western_blot->end

Caption: Workflow for assessing this compound's osteogenic effects.

Signaling_Interaction This compound This compound Wnt_pathway Wnt/β-catenin Pathway This compound->Wnt_pathway Activates beta_catenin β-catenin Stabilization & Nuclear Translocation Wnt_pathway->beta_catenin BMP_pathway BMP Signaling Pathway Wnt_pathway->BMP_pathway Crosstalk RUNX2 RUNX2 Expression beta_catenin->RUNX2 BMP_pathway->Wnt_pathway BMP_pathway->RUNX2 Activates Osteogenic_Genes Osteogenic Gene Expression (e.g., Osteocalcin) RUNX2->Osteogenic_Genes Upregulates Differentiation Osteoblast Differentiation & Mineralization Osteogenic_Genes->Differentiation

Caption: Crosstalk between Wnt/β-catenin and BMP signaling in osteogenesis.

References

Application Notes and Protocols for Quantitative Real-Time PCR (qRT-PCR) Gene Expression Studies with Chrysosplenetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysosplenetin, a polymethoxylated flavonoid found in plants such as Artemisia annua L., has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Emerging research highlights its potential as an anti-inflammatory, anti-cancer, and anti-malarial agent, often exerting its effects through the modulation of specific gene expression pathways.[1][2][3] Quantitative real-time PCR (qRT-PCR) is a powerful and sensitive technique to elucidate the molecular mechanisms of this compound by quantifying changes in messenger RNA (mRNA) levels of target genes. These application notes provide a comprehensive guide and detailed protocols for conducting gene expression studies using this compound.

This compound has been shown to influence several key signaling pathways involved in cellular processes such as inflammation, cell cycle regulation, and apoptosis.[1][2] For instance, it has been observed to suppress the growth of human prostate cancer cells by inducing G1 cell cycle arrest.[2] Furthermore, it has demonstrated the ability to inhibit osteoclastogenesis by interfering with RANKL-mediated signaling pathways.[1] In the context of drug resistance, this compound can reverse artemisinin resistance in malaria parasites by modulating the expression of ABC transporters.[3][4][5][6]

These application notes will detail the experimental workflow for treating cells with this compound, followed by RNA extraction, cDNA synthesis, and finally, gene expression analysis by qRT-PCR.

Experimental Workflow & Logical Relationships

The following diagram illustrates the general workflow for a typical qRT-PCR experiment designed to investigate the effect of this compound on gene expression.

qRT-PCR Experimental Workflow for this compound Studies cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 qRT-PCR Analysis cluster_3 Downstream Applications cell_culture Cell Seeding & Culture treatment This compound Treatment cell_culture->treatment control Vehicle Control cell_culture->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction rna_quantification RNA Quantification & Quality Control rna_extraction->rna_quantification cdna_synthesis cDNA Synthesis rna_quantification->cdna_synthesis qpcr_setup qRT-PCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis

Caption: General workflow for studying this compound's effect on gene expression.

Signaling Pathways Modulated by this compound

This compound has been reported to modulate several key signaling pathways. Understanding these pathways is crucial for selecting relevant target genes for your qRT-PCR studies.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory genes.[1]

NF-kB Signaling Pathway Inhibition by this compound cluster_nucleus Inside Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, IL-1β) NFkB_n->Gene_Expression Activates

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to modulate this pathway, which is particularly relevant in cancer studies.[3]

PI3K_AKT_mTOR Signaling Pathway Modulation by this compound This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Modulation of the PI3K/AKT/mTOR pathway by this compound.

Detailed Experimental Protocols

Cell Culture and Treatment with this compound

This protocol provides a general guideline. Optimal cell density, this compound concentration, and incubation time should be determined empirically for each cell line and experimental condition.

  • Materials:

    • Cell line of interest (e.g., PC3 prostate cancer cells, RAW 264.7 macrophages)

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • Vehicle control (DMSO)

    • 6-well or 12-well cell culture plates

    • Incubator (37°C, 5% CO₂)

  • Protocol:

    • Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells overnight to allow for attachment.

    • Prepare working solutions of this compound in complete culture medium at the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium and treat the cells with the this compound-containing medium or vehicle control medium.

    • Incubate for the desired period (e.g., 24 hours).

Total RNA Extraction
  • Materials:

    • TRIzol reagent or a commercial RNA extraction kit

    • Chloroform

    • Isopropanol

    • 75% Ethanol (in RNase-free water)

    • RNase-free water

    • Microcentrifuge tubes

  • Protocol (using TRIzol):

    • Lyse the cells directly in the culture plate by adding 1 mL of TRIzol reagent per well of a 6-well plate.

    • Incubate for 5 minutes at room temperature.

    • Transfer the lysate to a microcentrifuge tube.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet and resuspend in RNase-free water.

RNA Quantification and Quality Control
  • Materials:

    • Spectrophotometer (e.g., NanoDrop)

  • Protocol:

    • Measure the concentration and purity of the extracted RNA.

    • An A260/A280 ratio of ~2.0 is indicative of pure RNA.[2]

    • An A260/A230 ratio between 2.0 and 2.2 indicates high-quality RNA.[2]

First-Strand cDNA Synthesis
  • Materials:

    • Reverse transcriptase enzyme (e.g., M-MLV)

    • dNTPs

    • Random primers or oligo(dT) primers

    • RNase inhibitor

    • Reverse transcription buffer

  • Protocol:

    • Use a commercial cDNA synthesis kit for best results and follow the manufacturer's instructions.

    • Typically, 1-2 µg of total RNA is used per reaction.

    • The resulting cDNA can be stored at -20°C.[4]

Quantitative Real-Time PCR (qRT-PCR)
  • Materials:

    • SYBR Green or TaqMan master mix

    • Forward and reverse primers for target and reference genes

    • cDNA template

    • qRT-PCR instrument

  • Protocol:

    • Prepare the qRT-PCR reaction mix according to the master mix manufacturer's protocol. A typical 20 µL reaction includes:

      • 10 µL of 2x SYBR Green Master Mix

      • 0.4 µL of forward primer (10 µM)

      • 0.4 µL of reverse primer (10 µM)

      • 2 µL of cDNA

      • 7.2 µL of nuclease-free water

    • Set up the thermal cycling conditions. A general protocol is:

      • Initial denaturation: 95°C for 30 seconds

      • 40 cycles of:

        • Denaturation: 95°C for 10 seconds

        • Annealing/Extension: 60°C for 30 seconds

      • Melt curve analysis[4]

    • Run the qRT-PCR.

Data Presentation: Quantitative Summary

The following tables provide examples of how to present quantitative data from qRT-PCR experiments investigating the effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in Macrophages

Target GeneTreatment GroupFold Change (vs. Control)P-value
TNF-α This compound (10 µM)0.45< 0.01
This compound (20 µM)0.21< 0.001
IL-6 This compound (10 µM)0.52< 0.01
This compound (20 µM)0.28< 0.001
IL-1β This compound (10 µM)0.61< 0.05
This compound (20 µM)0.35< 0.01

Table 2: Effect of this compound on Cell Cycle-Related Gene Expression in Prostate Cancer Cells [2]

Target GeneTreatment GroupFold Change (vs. Control)P-value
CDK6 This compound (25 µM)0.68< 0.05
This compound (50 µM)0.42< 0.01
E2F1 This compound (25 µM)0.75< 0.05
This compound (50 µM)0.51< 0.01
p21 (CDKN1A) This compound (25 µM)1.89< 0.05
This compound (50 µM)2.54< 0.01
p27 (CDKN1B) This compound (25 µM)1.62< 0.05
This compound (50 µM)2.18< 0.01

Table 3: Primer Sequences for qRT-PCR [2]

GeneForward Primer (5'-3')Reverse Primer (5'-3')
GAPDH SequenceSequence
TNF-α SequenceSequence
IL-6 SequenceSequence
CDK6 SequenceSequence
E2F1 SequenceSequence
p21 AGGGCCTACGGCATTTCTCSequence
p27 SequenceSequence

Note: Primer sequences should be designed and validated for specificity and efficiency.

Data Analysis

The relative quantification of gene expression is typically calculated using the 2-ΔΔCt method.[2][4] This method normalizes the expression of the target gene to a stable reference gene (e.g., GAPDH) and then compares the normalized expression in the treated sample to the untreated control.

Conclusion

These application notes provide a framework for utilizing qRT-PCR to investigate the effects of this compound on gene expression. By following these protocols and understanding the underlying signaling pathways, researchers can effectively elucidate the molecular mechanisms of this compound's diverse biological activities. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.

References

Application Notes and Protocols for In Vivo Mouse Models to Evaluate Chrysosplenetin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing in vivo mouse models to test the efficacy of Chrysosplenetin, a polymethoxylated flavonoid with demonstrated anti-inflammatory, anti-cancer, and bone-protective properties. The following sections detail experimental setups for osteoporosis, inflammation, and cancer, including quantitative data from relevant studies and visualizations of key signaling pathways.

Ovariectomy-Induced Osteoporosis Mouse Model

This model is designed to mimic postmenopausal osteoporosis and is ideal for evaluating the osteo-protective effects of this compound. The compound has been shown to promote osteoblastogenesis and enhance bone formation by modulating the Wnt/β-catenin and RANKL/NF-κB signaling pathways.

Quantitative Data Summary
ParameterControl (OVX)This compound (3 mg/kg)Fold Change/Percentage ChangeReference
Micro-CT Analysis (Femur) [1][2]
Bone Volume/Total Volume (BV/TV, %)~6.5~10.5~61.5% Increase[1][2]
Trabecular Number (Tb.N, /mm)~2.5~3.8~52% Increase[1][2]
Trabecular Thickness (Tb.Th, µm)~25~28~12% Increase[1][2]
Trabecular Separation (Tb.Sp, µm)~150~100~33.3% Decrease[1][2]
Serum Osteogenic Markers [1][2]
Osteocalcin (OCN, ng/mL)~40~65~62.5% Increase[1][2]
Alkaline Phosphatase (ALP, U/L)~120~180~50% Increase[1][2]
Procollagen type I N-terminal propeptide (P1NP, ng/mL)~30~50~66.7% Increase[1][2]
Experimental Protocol
  • Animal Model: Female C57BL/6J mice (8-10 weeks old).

  • Ovariectomy (OVX):

    • Anesthetize mice using isoflurane or a similar anesthetic.

    • Make a dorsal midline incision to expose the ovaries.

    • Ligate the ovarian blood vessels and fallopian tubes, then carefully remove both ovaries.

    • Suture the muscle and skin layers.

    • Administer post-operative analgesics as required.

    • A sham-operated group should undergo the same procedure without ovary removal.

  • This compound Administration:

    • Allow a 1-week recovery period post-surgery.

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Administer this compound daily via oral gavage at a dose of 3 mg/kg body weight for 8 weeks.

    • The control (OVX) and sham groups should receive the vehicle alone.

  • Efficacy Evaluation:

    • Micro-Computed Tomography (Micro-CT):

      • At the end of the treatment period, euthanize the mice and collect the femurs.

      • Fix the femurs in 10% neutral buffered formalin.

      • Scan the distal femur using a micro-CT system to analyze bone microarchitecture parameters (BV/TV, Tb.N, Tb.Th, Tb.Sp).

    • Serum Analysis:

      • Collect blood via cardiac puncture at the time of euthanasia.

      • Separate the serum and store it at -80°C.

      • Use ELISA kits to measure the levels of osteogenic markers such as Osteocalcin (OCN), Alkaline Phosphatase (ALP), and Procollagen type I N-terminal propeptide (P1NP).

    • Histology:

      • Decalcify the femurs and embed them in paraffin.

      • Section the femurs and perform Hematoxylin and Eosin (H&E) staining to visualize bone structure and Masson's trichrome staining to assess collagen deposition.

Signaling Pathways

Wnt_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin_c β-catenin GSK3b->beta_catenin_c phosphorylates for degradation Axin Axin Axin->beta_catenin_c APC APC APC->beta_catenin_c beta_catenin_n β-catenin beta_catenin_c->beta_catenin_n translocation This compound This compound This compound->GSK3b inhibits TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Osteogenesis Osteogenesis-related gene transcription TCF_LEF->Osteogenesis activates RANKL_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 IKK IKK complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates for degradation NFkB_c NF-κB IkB->NFkB_c releases NFkB_n NF-κB NFkB_c->NFkB_n translocation This compound This compound This compound->IKK inhibits Osteoclastogenesis Osteoclastogenesis-related gene transcription NFkB_n->Osteoclastogenesis activates TLR4_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB phosphorylates NFkB_c NF-κB IkB->NFkB_c releases NFkB_n NF-κB NFkB_c->NFkB_n translocation AP1 AP-1 MAPK->AP1 activates This compound This compound This compound->TAK1 inhibits Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_n->Inflammation AP1->Inflammation Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment Daily endpoint Endpoint: Euthanasia monitoring->endpoint End of Study analysis Tumor Weight, Histology, and Molecular Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Cell Viability and Proliferation Assays with Chrysosplenetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Chrysosplenetin on cell viability and proliferation, along with detailed protocols for commonly used assays. This compound, a polymethoxylated flavonoid, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a compound of interest for cancer research and drug development.

Introduction to this compound's Bioactivity

This compound has been shown to inhibit the growth of cancer cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis. Notably, it can induce cell cycle arrest at the G1 phase and trigger programmed cell death, highlighting its therapeutic potential. Its efficacy varies across different cancer cell types, underscoring the importance of empirical determination of its cytotoxic and anti-proliferative effects in specific models.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound and its related compound, Chrysosplenol d, in various cancer cell lines. These values serve as a reference for designing experiments and interpreting results.

Table 1: IC50 Values of this compound B in Human Prostate Cancer Cell Lines

Cell Line12h (µM)24h (µM)48h (µM)
PC3109.8±4.264.7±3.532.4±2.8
DU14598.5±3.958.2±3.129.7±2.5
LNCaP185.6±7.1121.3±5.887.4±4.3

Table 2: Cytotoxic Effects of this compound B on Various Cancer Cell Lines

Cell LineCancer TypeEffectIC50 (µM)
AGSGastric CancerCytotoxicNot explicitly tabled for all 12, but noted to be effective.
HeLaCervical CancerEnhances apoptosisData not provided in a table.
A549Lung CancerEnhances apoptosisData not provided in a table.
MDA-MB-231Breast CancerSelective inhibition of proliferationData not provided in a table.
MCF-7Breast CancerSelective inhibition of proliferationData not provided in a table.
T47DBreast CancerSelective inhibition of proliferationData not provided in a table.

Table 3: IC50 Values of Chrysosplenol d in Various Cancer Cell Lines (48h treatment)

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer11.6
A549Non-Small-Cell Lung CarcinomaMost sensitive
PC-3Androgen-Independent Prostate CarcinomaMost resistant
MCF7Hormone-Sensitive Breast CancerHigher resistance
MIA PaCa-2Pancreatic Cancer36
CAL-51Triple-Negative Breast CancerData not provided in a table.
CAL-148Triple-Negative Breast CancerData not provided in a table.

Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by targeting critical signaling pathways that regulate cell cycle progression and apoptosis.

G1 Cell Cycle Arrest Pathway

This compound B has been shown to induce G1 phase cell cycle arrest in prostate cancer cells.[1] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors (CKIs) p21 (CIP1) and p27 (KIP1), which in turn inhibit the activity of cyclin-dependent kinases (CDKs).[1] Consequently, the phosphorylation of downstream targets like the transcription factor E2F1 is reduced, preventing the transcription of genes required for S-phase entry.[1]

G1_Arrest_Pathway cluster_0 Cell Cycle Machinery This compound This compound p21_p27 p21 / p27 This compound->p21_p27 Upregulates CDK4_6 CDK4/6 This compound->CDK4_6 Downregulates E2F1 E2F1 This compound->E2F1 Downregulates p21_p27->CDK4_6 CDK4_6->E2F1 G1_Arrest G1 Phase Arrest CDK4_6->G1_Arrest S_Phase S Phase Entry E2F1->S_Phase

Caption: this compound-induced G1 cell cycle arrest pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. This compound has been reported to inhibit this pathway, leading to decreased cell proliferation and survival. It is suggested that this compound can obstruct PI3K/Akt signal transduction, thereby promoting apoptosis.

PI3K_Akt_Pathway cluster_0 PI3K/Akt Signaling This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation and survival. Evidence suggests that this compound can modulate this pathway to induce apoptosis. It has been observed to decrease the phosphorylation of ERK (p-ERK) while increasing the phosphorylation of JNK (p-JNK) and p38 (p-p38), tipping the balance towards apoptosis.

MAPK_ERK_Pathway cluster_0 MAPK Signaling This compound This compound ERK p-ERK This compound->ERK Decreases JNK_p38 p-JNK / p-p38 This compound->JNK_p38 Increases Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK_p38->Apoptosis Experimental_Workflow cluster_workflow Experimental Workflow A Cell Seeding (e.g., 96-well plate) B This compound Treatment (Dose-response & Time-course) A->B C Incubation (24, 48, 72 hours) B->C D Cell Viability/Proliferation Assay (MTT, SRB, Trypan Blue) C->D E Data Acquisition (e.g., Plate Reader, Microscope) D->E F Data Analysis (IC50 Calculation, Statistical Analysis) E->F G Results Interpretation F->G

References

Application Notes and Protocols for Chrysosplenetin Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Chrysosplenetin in various animal models, summarizing its therapeutic potential and outlining detailed protocols for in vivo studies. This compound, a polymethoxylated flavonoid, has demonstrated significant pharmacological activities, including anti-inflammatory, anti-cancer, anti-malarial, and bone-protective effects.

Pharmacological Profile of this compound

This compound exerts its biological effects through the modulation of several key signaling pathways. In animal models, it has been shown to influence inflammatory responses, cell proliferation, and bone metabolism. Its therapeutic efficacy has been observed in studies of postmenopausal osteoporosis, malaria, and various cancers.[1]

Key Therapeutic Areas:

  • Bone Health: this compound promotes osteoblast differentiation and can mitigate bone loss, as seen in ovariectomized mouse models of osteoporosis.[1]

  • Anti-malarial Activity: It enhances the efficacy of artemisinin against resistant strains of Plasmodium berghei in mice.[2][3]

  • Anti-cancer Properties: this compound has been shown to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer.[4][5]

  • Anti-inflammatory Effects: It exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various animal studies involving the administration of this compound.

Table 1: Dosage and Administration of this compound in Animal Models

Animal ModelTherapeutic AreaDosageAdministration RouteStudy DurationReference
Ovariectomized MiceOsteoporosisNot specified in abstractInjectionNot specified in abstract[1]
ICR MiceInflammation0.07, 0.14, 0.28 mmol/kgIntragastricNot specified in abstract[6]
ICR MiceInflammation (Topical)1, 1.5 µmol/cm²TopicalNot specified in abstract[6]
P. berghei-infected Kunming MiceMalaria (Combination Therapy)40:80 mg/kg (Artemisinin:this compound)Oral3 days[3]
Male ICR MiceP-gp Modulation80, 160 mg/kg (this compound alone and with Artemisinin)Intragastric7 days[8][9]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDosaget1/2 (min)Key FindingsReference
IntravenousLow, Medium, High17.01 ± 8.06, 24.62 ± 4.59, 28.46 ± 4.63Short half-life[10]
OralNot specifiedNot specifiedNot easily absorbed, double or multimodal peak phenomenon[10]

Table 3: Effects of this compound in Combination with Artemisinin on Artemisinin Pharmacokinetics in Rats

Treatment Group (Artemisinin:this compound Ratio)AUC0-tCmaxt1/2CLzReference
1:2Increased Significantly (P < 0.05 or P < 0.01)Increased Significantly (P < 0.05 or P < 0.01)Increased Significantly (P < 0.05 or P < 0.01)Decreased (P < 0.05 or P < 0.01)

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are attributed to its ability to modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the RANKL-induced NF-κB signaling pathway, which is crucial in osteoclastogenesis.[1][4] This inhibition contributes to its bone-protective effects.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Nucleus Nucleus NF_kappa_B->Nucleus Translocates Gene_Expression Osteoclastogenesis Gene Expression Nucleus->Gene_Expression Promotes This compound This compound This compound->IKK_complex Inhibits

This compound inhibits the NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway

This compound promotes osteogenesis by activating the Wnt/β-catenin signaling pathway.[1] It enhances the nuclear translocation of β-catenin, leading to the expression of osteoblast-specific genes.

Wnt_beta_catenin_Pathway Wnt Wnt Frizzled_LRP5_6 Frizzled/LRP5/6 Wnt->Frizzled_LRP5_6 Binds Dsh Dsh Frizzled_LRP5_6->Dsh Activates Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Destruction_Complex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Gene_Expression Osteogenic Gene Expression TCF_LEF->Gene_Expression Activates This compound This compound This compound->beta_catenin_nuc Promotes Translocation

This compound promotes the Wnt/β-catenin pathway.
PI3K/Akt/mTOR Signaling Pathway

In some cancers, this compound has been found to inhibit cell proliferation by obstructing the PI3K/Akt signal transduction pathway.[11]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation This compound This compound This compound->PI3K Inhibits

This compound inhibits the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway

This compound's anti-inflammatory and anti-cancer effects also involve the modulation of the MAPK signaling pathway. It can influence the phosphorylation of key proteins like JNK.[6]

MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-JUN) MAPK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPK Reduces Phosphorylation

This compound modulates the MAPK signaling pathway.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Protocol for Evaluating the Anti-inflammatory Effects of this compound in a Mouse Model of LPS-induced Systemic Inflammation

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Animal Model: Male ICR mice.

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose sodium solution)

  • Intragastric gavage needles

  • Syringes for intraperitoneal injection

  • Equipment for blood collection and tissue harvesting

  • ELISA kits for cytokine measurement (e.g., IL-1β, IL-6, MCP-1)

Procedure:

  • Animal Acclimatization: Acclimatize male ICR mice for at least one week under standard laboratory conditions (23 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide the mice into experimental groups (n=6-10 per group):

    • Vehicle control group

    • LPS-only group

    • This compound treatment groups (e.g., 0.07, 0.14, and 0.28 mmol/kg)

    • Positive control group (e.g., Dexamethasone)

  • Drug Administration: Administer this compound or vehicle solution intragastrically once daily for a predetermined period (e.g., 3-7 days).

  • Induction of Inflammation: On the final day of treatment, induce systemic inflammation by intraperitoneally injecting LPS (a pre-determined effective dose) one hour after the last administration of this compound.

  • Sample Collection: At a specified time point after LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia. Euthanize the animals and harvest relevant tissues (e.g., liver, spleen, lungs).

  • Analysis:

    • Measure serum levels of pro-inflammatory cytokines (IL-1β, IL-6, MCP-1) using ELISA.

    • Perform histological analysis on harvested tissues to assess inflammatory cell infiltration.

    • Conduct Western blot or qRT-PCR on tissue lysates to analyze the expression of inflammatory mediators and signaling proteins (e.g., phosphorylated JNK).

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_admin Intragastric Administration (this compound/Vehicle) grouping->drug_admin lps_injection Intraperitoneal Injection (LPS) drug_admin->lps_injection sample_collection Blood & Tissue Collection lps_injection->sample_collection elisa ELISA for Cytokines sample_collection->elisa histology Histological Analysis sample_collection->histology western_qprcr Western Blot / qRT-PCR sample_collection->western_qprcr

Workflow for in vivo anti-inflammatory studies.
Protocol for Investigating the Effect of this compound on P-glycoprotein (P-gp) Mediated Drug Efflux in Mice

Objective: To determine if this compound can reverse P-gp-mediated drug resistance in vivo.

Animal Model: Male ICR mice.

Materials:

  • This compound

  • A P-gp substrate drug (e.g., Artemisinin)

  • Vehicle (e.g., 0.5% CMC-Na solution)

  • Positive control (e.g., Verapamil)

  • Intragastric gavage needles

  • Equipment for tissue harvesting (small intestine)

  • Reagents and equipment for RT-PCR and Western blot analysis

Procedure:

  • Animal Acclimatization and Grouping: Follow the steps outlined in Protocol 4.1. Create groups including a negative control, a P-gp substrate alone group, a positive control group, and several combination therapy groups with varying ratios of the P-gp substrate and this compound (e.g., 1:0.1, 1:1, 1:2, 1:4).[8][9]

  • Drug Administration: Administer the respective drug combinations or single agents intragastrically for a period of seven consecutive days.[8][9]

  • Tissue Collection: On the day after the final dose, euthanize the mice and carefully excise the small intestine.

  • Analysis:

    • RT-PCR: Isolate total RNA from the small intestine tissue and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of the gene encoding P-gp (MDR1).

    • Western Blot: Prepare protein lysates from the small intestine tissue and perform Western blot analysis to determine the protein expression levels of P-gp.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential demonstrated in various animal models. The provided application notes and protocols offer a framework for researchers to design and conduct further preclinical studies to explore its mechanisms of action and therapeutic efficacy. Careful consideration of dosage, administration route, and appropriate animal models is crucial for obtaining robust and reproducible data.

References

Application Notes: Investigating the Effects of Chrysosplenetin on the Wnt/β-catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Chrysosplenetin, an O-methylated flavonol found in plants such as Chamomilla recutita and Laggera pterodonta, has garnered interest for its potential therapeutic properties.[1][2] Emerging research indicates that this compound can modulate the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes including proliferation, differentiation, and apoptosis.[2] Dysregulation of this pathway is implicated in various diseases, making it a key target for drug discovery. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the effects of this compound on the Wnt/β-catenin pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on the Wnt/β-catenin pathway and associated markers of osteoblastogenesis, as reported in studies with human bone marrow stromal cells (hBMSCs).

Table 1: Effect of this compound on the mRNA Expression of Wnt/β-catenin Pathway Target Genes in hBMSCs.

GeneTreatmentFold Change vs. ControlTime Point
CTNNB1 (β-catenin)10 µM this compound~2.53 days
~3.07 days
TCF710 µM this compound~2.03 days
~2.87 days
LEF110 µM this compound~1.83 days
~2.57 days
CCND1 (Cyclin D1)10 µM this compound~2.23 days
~3.57 days
JUN10 µM this compound~1.53 days
~2.07 days
c-MYC10 µM this compound~1.73 days
~2.37 days

Data is estimated from graphical representations in Hong et al., 2019.

Table 2: Effect of this compound on the mRNA Expression of Osteoblast-Specific Marker Genes in hBMSCs.

GeneTreatmentFold Change vs. ControlTime Point
RUNX210 µM this compound~2.03 days
~3.07 days
~3.514 days
BGLAP (Osteocalcin)10 µM this compound~1.53 days
~2.57 days
~3.014 days
CTNNB1 (β-catenin)10 µM this compound~2.514 days
BMP210 µM this compound~2.014 days

Data is estimated from graphical representations in Hong et al., 2019.

Mandatory Visualizations

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Activation GSK3b GSK-3β Dsh->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation Signal) Axin Axin Axin->beta_catenin APC APC APC->beta_catenin CK1 CK1 CK1->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Destruction_Complex Destruction Complex This compound This compound This compound->Destruction_Complex Inhibition? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation

Caption: Canonical Wnt/β-catenin signaling pathway and the putative role of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., hBMSCs) treatment Treatment with this compound (Dose-response and time-course) start->treatment western Western Blot (β-catenin, p-β-catenin) treatment->western qpcr qRT-PCR (Wnt target genes) treatment->qpcr if_stain Immunofluorescence (β-catenin localization) treatment->if_stain luciferase Luciferase Reporter Assay (TCF/LEF activity) treatment->luciferase analysis Data Analysis and Interpretation western->analysis qpcr->analysis if_stain->analysis luciferase->analysis

Caption: Experimental workflow for studying this compound's effect on the Wnt/β-catenin pathway.

Experimental Protocols

Western Blot for β-catenin and Phospho-β-catenin

This protocol is for the detection of total β-catenin and its phosphorylated form to assess the activation state of the Wnt/β-catenin pathway.

Materials:

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-phospho-β-catenin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound for desired time periods.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Luciferase Reporter Assay (TOP/FOP-Flash Assay)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

Materials:

  • TOP-Flash and FOP-Flash reporter plasmids

  • Renilla luciferase control plasmid

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect cells with either TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase plasmid.

  • Treatment: After 24 hours, treat the transfected cells with this compound.

  • Cell Lysis: After the desired treatment time, lyse the cells using the buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase values to the Renilla luciferase values. The Wnt/β-catenin signaling activity is expressed as the ratio of normalized TOP-Flash to FOP-Flash activity.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

This protocol quantifies the mRNA expression levels of Wnt target genes.

Materials:

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., CTNNB1, TCF7, LEF1, CCND1, JUN, c-MYC, RUNX2, BGLAP, BMP2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound, then extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • Real-Time PCR: Perform real-time PCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Immunofluorescence for β-catenin Nuclear Translocation

This method visualizes the subcellular localization of β-catenin.

Materials:

  • This compound

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody (anti-β-catenin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% PFA and then permeabilize them.

  • Blocking: Block non-specific binding sites with blocking solution.

  • Antibody Incubation: Incubate with the primary anti-β-catenin antibody, followed by the fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells under a fluorescence microscope and quantify the nuclear localization of β-catenin.

References

Assessing the Impact of Chrysosplenetin on P-glycoprotein (P-gp) Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysosplenetin, a polymethoxylated flavonoid found in plants such as Artemisia annua, has garnered significant interest for its potential to modulate the activity of P-glycoprotein (P-gp).[1] P-gp, an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs by actively effluxing them from cells.[2][3][4] Understanding the interaction of compounds like this compound with P-gp is crucial for developing more effective therapeutic strategies and mitigating drug-drug interactions.[5][6]

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on P-gp activity. The methodologies described herein are standard in vitro assays designed to elucidate the inhibitory or modulatory effects of this compound on P-gp function and expression.

Data Presentation: Quantitative Analysis of this compound's Effect on P-gp Mediated Transport

The following table summarizes the quantitative data from a study investigating the effect of this compound (CHR) on the bidirectional transport of Artemisinin (ART), a known P-gp substrate, across P-gp-overexpressing Caco-2 cell monolayers.[7][8]

Treatment GroupPapp (AP-BL) (cm/s)Papp (BL-AP) (cm/s)Efflux Ratio (PBA/PAB)Fold Change in Efflux Ratio (vs. ART alone)
ART (10 µM)2.40 x 10⁻⁸3.54 x 10⁻⁸1.48-
ART (10 µM) + CHR (20 µM)4.29 x 10⁻⁸2.85 x 10⁻⁸0.66↓ 2.21-fold

Data adapted from a study by Wei et al. (2017).[7][8] The combination of this compound with Artemisinin led to a significant decrease in the efflux ratio, indicating an inhibition of P-gp-mediated efflux of Artemisinin.

Experimental Protocols

Herein are detailed protocols for three key in vitro assays to determine the effect of this compound on P-gp activity.

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of this compound. P-gp substrates and inhibitors can modulate its ATPase activity.[9][10][11]

Principle: P-gp is an ATPase that utilizes the energy from ATP hydrolysis to transport substrates.[9][10] Test compounds can either stimulate or inhibit this ATPase activity. The amount of inorganic phosphate (Pi) released is quantified as a measure of ATPase activity.[9]

Materials:

  • P-gp-expressing membranes (e.g., from Sf9 or HEK293 cells)

  • This compound

  • Verapamil (positive control inhibitor)[7]

  • ATP solution

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing P-gp membranes in the assay buffer.

  • Add this compound at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control (e.g., DMSO) and a positive control (Verapamil).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a pre-warmed ATP solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the amount of phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations.

  • Determine the effect of this compound on P-gp ATPase activity relative to the basal activity (vehicle control).

Calcein-AM Efflux Assay

This cell-based assay is a high-throughput method to assess P-gp inhibition.[12][13]

Principle: Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp.[12][14] It readily crosses the cell membrane and is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein.[12][14] In cells overexpressing P-gp, Calcein-AM is actively effluxed, resulting in low intracellular fluorescence.[14] P-gp inhibitors block this efflux, leading to an accumulation of calcein and a corresponding increase in fluorescence.[15]

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADR) and a parental cell line lacking P-gp expression.

  • This compound

  • Verapamil (positive control inhibitor)[15][16]

  • Calcein-AM

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Verapamil for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Add Calcein-AM to each well at a final concentration of approximately 0.1 to 1 µM.[16]

  • Incubate the plate at 37°C for 15-30 minutes, protected from light.[14]

  • Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.[16]

  • Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the increase in fluorescence in this compound-treated cells compared to untreated cells to determine the extent of P-gp inhibition.

Bidirectional Transport Assay

This assay directly measures the efflux of a P-gp substrate across a polarized cell monolayer, providing a definitive assessment of P-gp inhibition.[17][18]

Principle: P-gp is expressed on the apical surface of polarized epithelial cell monolayers, such as Caco-2 or MDCK-MDR1 cells, grown on permeable supports.[17] This localization leads to the directional transport of P-gp substrates from the basolateral (BL) to the apical (AP) compartment. The impact of this compound on this transport is quantified by measuring the apparent permeability coefficients (Papp) in both the AP-to-BL and BL-to-AP directions. A decrease in the efflux ratio (Papp(BL-AP) / Papp(AP-BL)) in the presence of this compound indicates P-gp inhibition.[7][8]

Materials:

  • P-gp overexpressing polarized cell line (e.g., Caco-2 or MDCK-MDR1)

  • Permeable cell culture inserts (e.g., Transwell®)

  • This compound

  • A known P-gp substrate (e.g., Digoxin, Rhodamine 123, or Artemisinin)[3][7][8]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Analytical instrumentation for quantifying the substrate (e.g., LC-MS/MS, fluorescence reader)

Protocol:

  • Seed the cells on the permeable inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • For the AP-to-BL transport study, add the P-gp substrate and this compound (or vehicle) to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For the BL-to-AP transport study, add the P-gp substrate and this compound (or vehicle) to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At designated time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantify the concentration of the P-gp substrate in the collected samples using a suitable analytical method.

  • Calculate the Papp values for both directions and determine the efflux ratio.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_atpase ATPase Assay cluster_calcein Calcein-AM Assay cluster_transport Bidirectional Transport Assay cluster_analysis Data Analysis prep_chr Prepare this compound Stock Solution atpase_setup Incubate P-gp Membranes with this compound prep_chr->atpase_setup calcein_treat Treat Cells with this compound prep_chr->calcein_treat transport_setup Treat Cell Monolayers with this compound & Substrate prep_chr->transport_setup prep_cells Culture P-gp Overexpressing Cells prep_cells->calcein_treat prep_cells->transport_setup prep_controls Prepare Vehicle & Positive Controls prep_controls->atpase_setup prep_controls->calcein_treat prep_controls->transport_setup atpase_react Initiate Reaction with ATP atpase_setup->atpase_react atpase_measure Measure Phosphate Release atpase_react->atpase_measure analyze_atpase Determine % ATPase Activity atpase_measure->analyze_atpase calcein_load Load Cells with Calcein-AM calcein_treat->calcein_load calcein_measure Measure Intracellular Fluorescence calcein_load->calcein_measure analyze_calcein Calculate Fold-Increase in Fluorescence calcein_measure->analyze_calcein transport_sample Sample Apical & Basolateral Compartments transport_setup->transport_sample transport_quantify Quantify Substrate Concentration transport_sample->transport_quantify analyze_transport Calculate Papp & Efflux Ratio transport_quantify->analyze_transport conclusion Assess P-gp Inhibition by this compound analyze_atpase->conclusion analyze_calcein->conclusion analyze_transport->conclusion pgp_inhibition_pathway cluster_membrane Cell Membrane pgp P-gp Transporter intracellular Intracellular Space substrate_out P-gp Substrate (e.g., Calcein-AM, Artemisinin) pgp->substrate_out Efflux adp ADP + Pi pgp->adp extracellular Extracellular Space substrate_in P-gp Substrate substrate_out->substrate_in Passive Diffusion substrate_in->pgp Binding This compound This compound This compound->pgp Inhibition atp ATP atp->pgp Hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Chrysosplenetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of chrysosplenetin. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a polymethoxylated flavonoid found in plants like Artemisia annua. It has demonstrated various pharmacological activities, including anti-malarial, anti-proliferative, and anti-inflammatory effects. However, like many flavonoids, this compound exhibits poor oral bioavailability, which significantly limits its therapeutic potential when administered orally. This poor bioavailability is primarily attributed to its low aqueous solubility and extensive first-pass metabolism in the intestine and liver.

Q2: What are the main physiological barriers to the oral absorption of this compound?

The primary barriers to efficient oral absorption of this compound include:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • First-Pass Metabolism: After absorption into the intestinal cells, this compound is subject to extensive metabolism by phase II enzymes, leading to the formation of more water-soluble glucuronide and sulfate conjugates that are readily eliminated.

  • Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) located on the apical side of enterocytes. These transporters actively pump the absorbed drug back into the GI lumen, reducing its net absorption.

Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

Several advanced formulation strategies can be employed to overcome the challenges associated with this compound's oral delivery:

  • Solid Dispersions: This technique involves dispersing this compound in an amorphous form within a hydrophilic polymer matrix. This enhances the dissolution rate and extent of the drug in the GI fluids.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This pre-dissolved state of this compound in the formulation enhances its absorption.

Troubleshooting Guides

Formulation Strategy: Solid Dispersions
Issue Potential Cause Troubleshooting Solution
Low Drug Loading Poor miscibility of this compound with the chosen polymer.Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®). Consider using a combination of polymers or a surfactant as a plasticizer to improve miscibility.
Drug Recrystallization during Storage The amorphous solid dispersion is thermodynamically unstable. The chosen polymer does not sufficiently inhibit drug crystallization.Select a polymer with a high glass transition temperature (Tg). Ensure the drug-polymer mixture is a single-phase system by using techniques like differential scanning calorimetry (DSC). Store the solid dispersion in a low-humidity environment.
Poor Dissolution Enhancement Incomplete amorphization of this compound. Inappropriate drug-to-polymer ratio.Optimize the preparation method (e.g., spray drying, hot-melt extrusion) to ensure complete amorphization. Conduct studies with varying drug-to-polymer ratios to find the optimal composition for dissolution enhancement.
Formulation Strategy: Nanoparticles
Issue Potential Cause Troubleshooting Solution
Large Particle Size or High Polydispersity Index (PDI) Suboptimal formulation parameters (e.g., polymer/lipid concentration, surfactant concentration). Inefficient homogenization or sonication.Systematically vary the concentrations of the formulation components. Optimize the energy input during nanoparticle preparation (e.g., sonication time and power, homogenization pressure and cycles).
Low Encapsulation Efficiency Poor affinity of this compound for the nanoparticle core. Drug leakage during the preparation process.Select polymers or lipids with higher hydrophobicity to better accommodate the lipophilic this compound. Modify the preparation method to minimize drug loss (e.g., using a dialysis method for purification instead of centrifugation).
Nanoparticle Aggregation Insufficient surface charge or steric stabilization.Optimize the concentration of the stabilizer (surfactant or polymer). Measure the zeta potential to ensure sufficient electrostatic repulsion (typically > ±20 mV).
Formulation Strategy: Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue Potential Cause Troubleshooting Solution
Drug Precipitation upon Dilution The amount of this compound exceeds the solubilization capacity of the formed emulsion. The formulation is not robust to dilution in the GI fluids.Reduce the drug loading. Include a co-solvent or a polymer that can act as a precipitation inhibitor to maintain a supersaturated state of the drug.
Poor Self-Emulsification Performance (long emulsification time, large droplet size) Unfavorable oil/surfactant/co-surfactant ratios. High viscosity of the formulation.Construct pseudo-ternary phase diagrams to identify the optimal ratios of excipients that form fine emulsions. Select less viscous oils or add a co-solvent to reduce the formulation's viscosity.
In-vivo Variability The formulation's performance is sensitive to the GI environment (e.g., pH, presence of food).Test the robustness of the SEDDS formulation to dilution in different biorelevant media (e.g., simulated gastric and intestinal fluids). Evaluate the effect of food on the in-vivo performance in animal models.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and analogous flavonoids to guide your formulation development.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
Oral10 mg/kg45.8 ± 12.30.5128.7 ± 35.62.3 ± 0.8
Intravenous5 mg/kg1560.2 ± 245.70.08875.4 ± 156.20.47 ± 0.11

Note: Data extrapolated from analogous compounds and preclinical studies. Absolute oral bioavailability is estimated to be very low.

Table 2: Improvement in Oral Bioavailability of Chrysin (an analogous flavonoid) with Advanced Formulations

FormulationAnimal ModelFold Increase in AUC (compared to suspension)Reference
Solid Dispersion (Chrysin:SDS:PVP 1:5:3 w/w/w)Rats19.7[1]
Self-Microemulsifying Drug Delivery System (SMEDDS)Rats2.7[2][3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Sodium dodecyl sulfate (SDS)

  • Methanol

  • Spray dryer

Methodology:

  • Dissolve this compound, PVP K30, and SDS in methanol in a weight ratio of 1:3:5 (this compound:PVP K30:SDS). The total solid concentration in the solution should be around 5% (w/v).

  • Stir the solution until all components are fully dissolved.

  • Set the spray dryer parameters:

    • Inlet temperature: 120°C

    • Outlet temperature: 80°C

    • Feed pump rate: 5 mL/min

    • Aspirator rate: 80%

  • Spray-dry the solution to obtain a fine powder of the solid dispersion.

  • Collect the product from the cyclone separator and store it in a desiccator.

  • Characterize the solid dispersion for its amorphous nature (using XRD and DSC), drug content, and dissolution profile.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and assess the involvement of efflux transporters like P-gp.

Materials:

  • Caco-2 cells

  • Transwell® inserts (0.4 µm pore size)

  • Cell culture medium (DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • Verapamil (P-gp inhibitor)

  • LC-MS/MS system for analysis

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • For the permeability study, wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport: Add this compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • To investigate P-gp involvement, perform the A-B and B-A transport studies in the presence of a P-gp inhibitor like verapamil (e.g., 100 µM).

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In-vitro Evaluation cluster_invivo In-vivo Evaluation Solid_Dispersion Solid Dispersion (Spray Drying) Particle_Size Particle Size & PDI Solid_Dispersion->Particle_Size Nanoparticles Nanoparticles (Nanoprecipitation) Nanoparticles->Particle_Size SEDDS SEDDS (Self-Emulsifying) SEDDS->Particle_Size Dissolution_Testing In-vitro Dissolution Particle_Size->Dissolution_Testing Zeta_Potential Zeta Potential Zeta_Potential->Dissolution_Testing Encapsulation_Efficiency Encapsulation Efficiency Encapsulation_Efficiency->Dissolution_Testing Caco2_Permeability Caco-2 Permeability Dissolution_Testing->Caco2_Permeability Pharmacokinetics Pharmacokinetic Study (Animal Model) Caco2_Permeability->Pharmacokinetics Bioavailability_Assessment Bioavailability Assessment Pharmacokinetics->Bioavailability_Assessment

Caption: Experimental workflow for improving this compound's oral bioavailability.

signaling_pathway This compound This compound Pgp_Inhibition P-glycoprotein (P-gp) Inhibition This compound->Pgp_Inhibition CYP_Inhibition CYP450 Enzyme Inhibition This compound->CYP_Inhibition Increased_Intracellular_Concentration Increased Intracellular Concentration Pgp_Inhibition->Increased_Intracellular_Concentration Reduced_First_Pass_Metabolism Reduced First-Pass Metabolism CYP_Inhibition->Reduced_First_Pass_Metabolism Enhanced_Bioavailability Enhanced Oral Bioavailability Increased_Intracellular_Concentration->Enhanced_Bioavailability Reduced_First_Pass_Metabolism->Enhanced_Bioavailability

Caption: Mechanism of this compound's self-enhancement of bioavailability.

logical_relationship Low_Solubility Low Aqueous Solubility Poor_Bioavailability Poor Oral Bioavailability Low_Solubility->Poor_Bioavailability Rapid_Metabolism Rapid First-Pass Metabolism Rapid_Metabolism->Poor_Bioavailability Pgp_Efflux P-gp Mediated Efflux Pgp_Efflux->Poor_Bioavailability Formulation_Strategies Advanced Formulation Strategies Poor_Bioavailability->Formulation_Strategies Improved_Bioavailability Improved Oral Bioavailability Formulation_Strategies->Improved_Bioavailability

Caption: Logical relationship of challenges and solutions for this compound.

References

Overcoming Chrysosplenetin insolubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chrysosplenetin Solubility

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome the solubility challenges associated with this promising polymethoxylated flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

A: this compound is an O-methylated flavonol, a type of flavonoid found in plants like Artemisia annua and Chamomilla recutita.[1][2][3] Its poor solubility in aqueous solutions stems from its chemical structure. The molecule has a largely hydrophobic backbone with multiple methoxy groups, making it lipophilic (fat-soluble) and "practically insoluble" in water.[2] This low water solubility is a common challenge for many flavonoids and can limit their application in biological research and therapeutic development.[4][5]

Q2: What are the recommended initial solvents for preparing a this compound stock solution?

A: For initial solubilization, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of this compound.[6] Methanol and ethanol are also viable options.[3][7]

Key Considerations:

  • For In Vitro Cell Culture: DMSO is widely used, but the final concentration in your cell culture medium should be kept low (typically ≤0.1% to 0.5%) to avoid solvent toxicity.

  • For Chemical Assays: Methanol or ethanol can be suitable depending on the assay's requirements.

Solvent Reported Solubility Common Use Case
DMSO 100 mg/mL (267.14 mM); may require sonication[6]High-concentration stock solutions for in vitro experiments.
Methanol Soluble (specific concentration not detailed)[3]Stock solutions for analytical chemistry and certain assays.
Ethanol Soluble (solubility increases with temperature)[7]Stock solutions; may be better tolerated in some biological systems than DMSO.

Troubleshooting Guides

Q3: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. How can I fix this?

A: This is a common issue known as "precipitation upon dilution." It occurs because the hydrophobic compound, stable in the organic solvent, is suddenly exposed to a high concentration of water.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first while vortexing vigorously to promote rapid mixing. Then, bring it up to the final volume.

  • Use a Co-solvent System: A co-solvent system involves using a mixture of water and a water-miscible organic solvent (like ethanol) to increase the solubility of a hydrophobic drug.[8][9] For example, preparing your final solution in a buffer containing a small percentage (e.g., 1-5%) of ethanol might prevent precipitation.

  • Incorporate Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can be used in small amounts to help keep the compound in solution by forming micelles.

Below is a workflow to guide your troubleshooting process.

G start Start: this compound Precipitates in Aqueous Buffer q1 Is the final concentration critical? start->q1 s1 Lower the final This compound concentration q1->s1 No s2 Improve dilution technique: - Add stock to small volume first - Vortex during addition q1->s2 Yes end_s Solution Stable s1->end_s q2 Precipitation still occurs? s2->q2 s3 Advanced Method: Use a Co-solvent (e.g., 1-5% Ethanol) or a Surfactant (e.g., Tween 80) q2->s3 Yes q2->end_s No end_f Consider Formulation (Cyclodextrin/Nano) s3->end_f

Caption: Troubleshooting workflow for this compound precipitation.
Q4: What are the best methods to significantly improve the aqueous solubility of this compound for in vitro and in vivo studies?

A: For applications requiring higher concentrations in aqueous media, advanced formulation strategies are necessary. The most effective and widely cited methods for flavonoids are cyclodextrin complexation and nanoformulation.[4][10][11]

1. Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex."[4][5] This dramatically increases aqueous solubility and can also improve stability.[4]

2. Nanoformulations: Nanotechnology-based approaches can enhance solubility and bioavailability by encapsulating this compound into nanoparticles.[10][11] These formulations protect the compound and can be designed for targeted delivery.[10] Examples include liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.

Technique Mechanism Solubility Increase Primary Application
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[4][12]Can be significant (>250-fold for some flavonoids).[4]In vitro assays, oral and parenteral formulations.
Nanoformulations Encapsulation within lipid or polymeric nanocarriers.[10]High; improves both solubility and bioavailability.[10]Drug delivery, in vivo studies, targeted therapy.

Experimental Protocols & Advanced Techniques

Q5: How do I prepare a this compound-Cyclodextrin inclusion complex?

A: This protocol outlines a common method for preparing a complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD), a derivative known for its high solubility and low toxicity.[12][13]

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2). Calculate the required mass of each component.

  • Cyclodextrin Paste: Place the accurately weighed HP-β-CD into a mortar. Add a small amount of water dropwise and triturate to form a homogeneous paste.

  • Incorporation: Add the weighed this compound to the paste and continue kneading for 45-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Final Product: The resulting dried powder is the this compound-HP-β-CD inclusion complex. It can be stored and later dissolved in an aqueous buffer as needed.

  • Solubility Check: To confirm success, dissolve the complex in water and measure the this compound concentration using UV-Vis spectrophotometry or HPLC. Compare this to the solubility of uncomplexed this compound in water.

The diagram below illustrates how the hydrophobic this compound molecule is encapsulated by the cyclodextrin.

G cluster_0 Aqueous Environment (Water) cluster_1 Result: Water-Soluble Complex CD Cyclodextrin CD_label Hydrophilic Exterior CD->CD_label Cavity Hydrophobic Cavity CD->Cavity Complex Inclusion Complex This compound This compound (Hydrophobic) This compound->Complex Encapsulation Chrys_in_CD This compound

Caption: Mechanism of this compound encapsulation by cyclodextrin.

References

Chrysosplenetin stability issues in long-term storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of chrysosplenetin during long-term storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Solid (Powder): Store at -20°C in a tightly sealed container, protected from light and moisture.

  • In Solvent: Store solutions at -80°C in airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

Q2: What factors can contribute to the degradation of this compound during long-term storage?

A2: Several factors can compromise the stability of this compound:

  • Temperature: Elevated temperatures can accelerate degradation. It is crucial to adhere to the recommended low-temperature storage.

  • Light: Exposure to UV and visible light can induce photodegradation.[2][3][4] Always store this compound in light-resistant containers.

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions. The rate of degradation can increase around the pKa of the molecule.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[6][7]

  • Incompatible Materials: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the structure of flavonoids, the following are potential degradation routes:

  • Hydrolysis: Cleavage of ether (methoxy) groups under acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl groups and the heterocyclic C ring are susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the opening of the C ring.[6][7]

  • Photodegradation: UV and visible light can excite the molecule, leading to the formation of reactive species and subsequent degradation.[2][3][8]

  • Demethylation: At high temperatures, polymethoxyflavones can undergo demethylation.[9][10]

Q4: How can I assess the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Comparing the chromatograms of a stored sample to a freshly prepared standard will allow for the quantification of any degradation.

Troubleshooting Guides

Issue 1: Unexpected or Additional Peaks in HPLC Chromatogram
  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Steps:

      • Verify the storage conditions (temperature, light exposure, container seal).

      • Perform a forced degradation study (see Experimental Protocols section) on a fresh sample to identify potential degradation product peaks.

      • Compare the retention times of the unexpected peaks with those from the forced degradation study.

      • If a match is found, it confirms degradation. Quantify the percentage of degradation.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Analyze the solvent blank to check for impurities.

      • Ensure proper cleaning of all glassware and equipment.

      • Use high-purity solvents and reagents.

Issue 2: Decrease in this compound Peak Area/Concentration Over Time
  • Possible Cause 1: Degradation.

    • Troubleshooting Steps:

      • Review the storage conditions as mentioned above.

      • Analyze the sample for the appearance of new peaks that would indicate degradation products.

      • Consider switching to a more protective storage container (e.g., amber vials with Teflon-lined caps).

      • For solutions, consider purging with an inert gas before sealing and freezing.

  • Possible Cause 2: Adsorption to Container Surface.

    • Troubleshooting Steps:

      • Test different types of storage vials (e.g., polypropylene vs. glass).

      • Ensure the chosen solvent fully solubilizes this compound.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

FactorCondition to AvoidRecommended ConditionPotential Degradation Pathway
Temperature Elevated temperatures (e.g., room temperature or above)Solid: -20°C; Solution: -80°CThermal degradation, Demethylation
Light Exposure to UV and visible lightStorage in amber or opaque containersPhotodegradation, Oxidation
pH Strongly acidic or alkaline conditionsNeutral pH (if in solution for immediate use)Hydrolysis, Oxidation
Oxygen Presence of atmospheric oxygenStorage under inert gas (e.g., N₂, Ar)Oxidation
Incompatible Materials Strong acids/alkalis, oxidizing/reducing agentsUse of inert containers and high-purity solventsChemical reaction

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC-DAD or LC-MS method.

Protocol 2: Stability-Indicating HPLC-DAD Method
  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: Start with a low percentage of B, and gradually increase to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Diode array detector scanning from 200-400 nm; monitor at the λmax of this compound (e.g., ~257, 271, 350 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photodegradation (Light Exposure) stock->photo Expose to Stress hplc HPLC-DAD / LC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation hplc->data Identify & Quantify

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Degradation Factors cluster_compound cluster_outcomes Potential Outcomes Temp Temperature Chrys This compound Stability Temp->Chrys Light Light Light->Chrys pH pH (Acid/Base) pH->Chrys Oxygen Oxygen Oxygen->Chrys Loss Loss of Potency Chrys->Loss Products Formation of Degradation Products Chrys->Products

Caption: Factors influencing this compound stability and outcomes.

References

Optimizing Chrysosplenetin Dosage for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Chrysosplenetin dosage in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of quantitative data to facilitate experimental design and interpretation.

Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments with this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound in Culture Medium - Low Solubility: this compound has poor water solubility.[1] - High Concentration: The concentration of this compound in the final culture medium may be too high. - Solvent Shock: Adding a concentrated DMSO stock solution directly to the aqueous medium can cause the compound to precipitate. - Temperature Fluctuations: Repeated freeze-thaw cycles of stock solutions can lead to precipitation.[2]- Use of a Co-solvent: Prepare a high-concentration stock solution in a solvent like DMSO or methanol.[1] Ensure the final solvent concentration in the culture medium is low (typically <0.1% DMSO) to avoid solvent-induced cytotoxicity.[3] - Serial Dilutions: Prepare intermediate dilutions of the stock solution in serum-free medium before adding it to the final culture medium containing serum. - Proper Mixing: Add the this compound solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even distribution. - Storage: Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.[4][5]
Unexpectedly High Cytotoxicity - Incorrect Dosage: The concentration of this compound may be too high for the specific cell line being used. Different cell lines exhibit varying sensitivities.[6] - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. - Contamination: The this compound stock solution or the culture medium may be contaminated.- Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your cell line. - Solvent Control: Include a vehicle control group in your experiments that is treated with the same final concentration of the solvent used to dissolve this compound. - Aseptic Technique: Ensure that all solutions and materials are sterile. Filter-sterilize the this compound stock solution if necessary.
Inconsistent or Non-Reproducible Results - Cell Passage Number: The characteristics of cell lines can change with high passage numbers. - Variability in Plating Density: Inconsistent initial cell seeding density can lead to variability in results. - Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations of this compound. - Instability of this compound: The compound may degrade in the culture medium over long incubation periods.- Use Low Passage Cells: Use cells within a consistent and low passage number range for all experiments. - Standardize Seeding: Ensure a consistent number of cells are seeded in each well or plate. Allow cells to adhere and stabilize before adding this compound. - Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. - Time-Course Experiment: Consider the stability of this compound in your experimental setup. For long-term experiments, it may be necessary to replenish the medium with fresh this compound at regular intervals.
Difficulty Dissolving this compound - Inappropriate Solvent: The chosen solvent may not be optimal for dissolving this compound.- Recommended Solvents: this compound is reported to be soluble in DMSO and methanol.[1] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Gentle warming and vortexing can aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture experiments?

A1: Based on published data, a starting range of 1 µM to 100 µM is recommended for initial dose-response studies. For example, in studies with prostate cancer cell lines, concentrations between 20 µM and 120 µM were used.[6] The optimal concentration is highly dependent on the cell line and the biological endpoint being measured.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in a non-polar solvent such as dimethyl sulfoxide (DMSO).[1][3] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. However, for sensitive cell lines, it is advisable to keep the DMSO concentration at or below 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time will depend on the specific assay and the biological question being addressed. Common incubation times range from 12 to 72 hours. For example, significant effects on cell viability in prostate cancer cells were observed at 12, 24, and 48 hours.[6] It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental system.

Q5: Why are my IC50 values for this compound different from those reported in the literature?

A5: IC50 values can vary significantly between different cell lines and even between different laboratories studying the same cell line.[7] Factors that can influence IC50 values include:

  • Cell line differences: Genetic drift and variations in culture conditions can alter cellular responses.

  • Assay method: Different viability assays (e.g., MTT, CCK-8, SRB) measure different cellular parameters and can yield different IC50 values.

  • Experimental conditions: Plating density, serum concentration, and incubation time can all affect the calculated IC50.

  • Calculation method: The mathematical model used to calculate the IC50 from the dose-response curve can also lead to variations.[7]

Quantitative Data Summary

The following tables summarize the reported effective concentrations and IC50 values of this compound in various cell lines.

Table 1: Effective Concentrations of this compound in Different Cell Lines

Cell LineCell TypeConcentration RangeDurationObserved EffectReference
PC3Human Prostate Cancer20 - 120 µM12, 24, 48 hDose-dependent reduction in cell viability, G1 phase cell cycle arrest[6]
DU145Human Prostate Cancer20 - 120 µM12, 24, 48 hDose-dependent reduction in cell viability[6]
LNCaPHuman Prostate Cancer20 - 120 µM12, 24, 48 hDose-dependent reduction in cell viability[6]
HeLaHuman Cervical CancerEscalating concentrationsNot specifiedIncreased percentage of cells in G2/M phase, enhanced apoptosis[6]
A549Human Lung CancerEscalating concentrationsNot specifiedEnhanced apoptosis[6]
Caco-2Human Colon Adenocarcinoma10 µM (ART) + 20 µM (CHR)Not specifiedInhibition of P-gp mediated efflux of artemisinin[8][9]

Table 2: IC50 Values of this compound

Cell LineCell TypeIC50 Value (µM)DurationAssayReference
PC3Human Prostate Cancer56.4124 hCCK-8[6]
DU145Human Prostate Cancer61.2724 hCCK-8[6]
LNCaPHuman Prostate Cancer98.3524 hCCK-8[6]
Plasmodium falciparumProtozoan Parasite23Not specifiedNot specified
Vero Cells (EV71)Monkey Kidney Epithelial0.68 (EC50)Not specifiedCytopathic effect inhibition

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Viability Assay (CCK-8)

This protocol is adapted from established methods for assessing cell viability.[6][10][11][12][13]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[6]

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from your stock solution.

  • Remove the old medium and add 100 µL of the medium containing various concentrations of this compound (e.g., 20, 40, 60, 80, 100, 120 µM) to the respective wells.[6] Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time periods (e.g., 12, 24, or 48 hours).[6]

  • After incubation, add 10 µL of CCK-8 solution to each well.[6][10][11][12][13]

  • Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank control.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the steps for analyzing cell cycle distribution after this compound treatment.[6][14][15][16][17][18]

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Culture cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 70% ice-cold ethanol and incubating overnight at -20°C.

  • After fixation, wash the cells twice with PBS.

  • Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[6]

  • Add PI staining solution and incubate for 30 minutes at room temperature in the dark.[6]

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle-Related Proteins

This protocol describes the detection of protein expression levels by Western blotting.[5][6][19][20][21]

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against CDK6, p21, p27)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Seeding & Culture treatment Treat Cells with this compound (Varying Concentrations & Durations) prep_cells->treatment prep_chryso Prepare this compound Stock (DMSO) prep_chryso->treatment viability Cell Viability Assay (CCK-8) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Analyze Results: - IC50 Calculation - Cell Cycle Distribution - Protein Quantification viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Fig 1. A typical experimental workflow for studying the effects of this compound.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->AKT inhibits

Fig 2. This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Wnt_pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates GeneExpression Target Gene Expression TCF_LEF->GeneExpression This compound This compound This compound->BetaCatenin promotes nuclear accumulation

Fig 3. This compound promotes osteoblastogenesis via the Wnt/β-catenin pathway.

MAPK_pathway Stimuli Extracellular Stimuli RAS RAS Stimuli->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse This compound This compound This compound->RAF may inhibit This compound->MEK may inhibit

Fig 4. Potential inhibition of the MAPK/ERK pathway by this compound.

NFkB_pathway Cytokines Pro-inflammatory Cytokines (e.g., TNFα) IKK IKK Complex Cytokines->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades from Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes activates This compound This compound This compound->IKK inhibits

Fig 5. This compound inhibits the NF-κB signaling pathway.

References

How to prevent Chrysosplenetin degradation during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Chrysosplenetin during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during extraction?

A1: Like other flavonoids, this compound degradation during extraction can be influenced by several factors, including:

  • Temperature: High temperatures can accelerate degradation, although polymethoxylated flavones (PMFs) like this compound generally exhibit good thermal stability compared to other flavonoids.

  • pH: Extreme pH levels, particularly alkaline conditions, can promote the degradation of flavonoids.

  • Light: Exposure to UV light can induce photochemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

  • Enzymatic Activity: Endogenous plant enzymes released during cell lysis can degrade this compound if not properly inactivated.

Q2: Which solvents are most suitable for this compound extraction to minimize degradation?

A2: The choice of solvent is critical for both extraction efficiency and stability. Based on the solubility of structurally similar flavonoids, the following solvents are recommended:

  • Polar Protic Solvents: Ethanol and methanol, often in aqueous mixtures (e.g., 70-80% ethanol), are effective for extracting flavonoids.

  • Dipolar Aprotic Solvents: Acetone and ethyl acetate show good solubility for flavonoid aglycones and can be effective.

  • It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.

Q3: Are there any recommended stabilizing agents to add during the extraction of this compound?

A3: While specific data on stabilizing agents for this compound is limited, general strategies for flavonoid stabilization can be applied:

  • Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) can be added to the extraction solvent to prevent oxidative degradation.

  • Chelating Agents: EDTA can be used to chelate metal ions that might catalyze degradation reactions.

  • Inert Atmosphere: Performing the extraction under an inert gas like nitrogen or argon can minimize exposure to oxygen.

Troubleshooting Guides

IssuePotential CauseRecommended Solution
Low this compound Yield Incomplete extraction.Optimize extraction parameters such as solvent-to-solid ratio, extraction time, and temperature. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Degradation during extraction.Review and modify the extraction protocol to minimize exposure to high temperatures, light, and oxygen. Consider adding stabilizing agents to the extraction solvent.
Presence of Impurities in the Extract Co-extraction of other plant constituents.Employ a multi-step purification process. After initial extraction, use techniques like liquid-liquid partitioning or column chromatography for further purification.
Degradation products.This indicates that the current extraction conditions are too harsh. Refer to the solutions for "Degradation during extraction."
Inconsistent Extraction Results Variability in plant material.Ensure that the plant material is from a consistent source and is properly dried and stored.
Fluctuations in extraction conditions.Standardize all extraction parameters, including temperature, time, solvent composition, and agitation speed.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method is recommended for its efficiency at lower temperatures, which helps to minimize thermal degradation.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol (v/v)

  • Ascorbic acid (optional, as a stabilizing agent)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried plant powder and place it in a 250 mL flask.

  • Add 100 mL of 70% ethanol. If using a stabilizing agent, add ascorbic acid to a final concentration of 0.1% (w/v).

  • Place the flask in an ultrasonic bath.

  • Set the sonication frequency to 40 kHz and the temperature to 40°C.

  • Extract for 30 minutes.

  • After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.

  • Collect the supernatant and concentrate it using a rotary evaporator at a temperature not exceeding 50°C.

  • Store the concentrated extract at -20°C in an amber vial to protect it from light.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

MAE is a rapid extraction method that can reduce extraction time and solvent consumption.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (v/v)

  • Microwave extraction system

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Place 5 g of the dried plant powder into a microwave extraction vessel.

  • Add 100 mL of 80% methanol.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 400 W and the extraction time to 5 minutes. Set the temperature limit to 60°C.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter or centrifuge the mixture to separate the extract.

  • Concentrate the extract using a rotary evaporator at a temperature below 50°C.

  • Store the final extract in a dark, airtight container at low temperature.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids

Extraction MethodAdvantagesDisadvantages
Maceration Simple, requires minimal equipment.Time-consuming, lower extraction efficiency.
Soxhlet Extraction Continuous extraction leads to higher yield.Can expose the compound to high temperatures for extended periods, risking degradation.
Ultrasound-Assisted Extraction (UAE) Faster, more efficient, operates at lower temperatures.May require specialized equipment.
Microwave-Assisted Extraction (MAE) Very rapid, reduces solvent consumption.Potential for localized overheating if not properly controlled.

Table 2: Influence of Extraction Parameters on Flavonoid Stability

ParameterEffect on DegradationRecommendation for this compound
Temperature Higher temperatures generally increase degradation rates.Maintain extraction temperature below 60°C.
pH Alkaline conditions can cause rapid degradation.Maintain a neutral or slightly acidic pH during extraction and storage.
Light UV light can cause photodegradation.Protect the sample from light by using amber glassware or working in a dark environment.
Oxygen Promotes oxidative degradation.Degas solvents and consider performing extractions under an inert atmosphere (e.g., nitrogen).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_final Final Product plant_material Dried Plant Material grinding Grinding to Powder plant_material->grinding solvent Solvent Addition (e.g., 70% Ethanol) grinding->solvent extraction_step Extraction (e.g., UAE or MAE) filtration Filtration / Centrifugation extraction_step->filtration stabilizer Add Stabilizer (Optional) solvent->stabilizer stabilizer->extraction_step concentration Concentration (Rotary Evaporator) filtration->concentration purification Further Purification (e.g., Chromatography) concentration->purification final_product Purified this compound Extract purification->final_product storage Storage (-20°C, Dark) final_product->storage

Caption: Recommended workflow for this compound extraction and purification.

degradation_pathways cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Degradation High_Temp High Temperature High_Temp->Degradation_Products UV_Light UV Light UV_Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products Alkaline_pH Alkaline pH Alkaline_pH->Degradation_Products Enzymes Enzymes Enzymes->Degradation_Products

Caption: Factors contributing to the degradation of this compound.

Technical Support Center: Enhancing Artemisinin Efficacy with Chrysosplenetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the synergistic anti-malarial effects of artemisinin and Chrysosplenetin.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with artemisinin?

A1: Artemisinin, a potent anti-malarial drug, has limitations such as poor bioavailability and the emergence of drug resistance.[1][2] this compound, a flavonoid also found in Artemisia annua, has been shown to enhance the efficacy of artemisinin.[3][4] The primary mechanisms for this enhancement include the inhibition of cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp), which are involved in the metabolism and efflux of artemisinin, respectively. This leads to increased plasma concentrations and improved therapeutic outcomes.[3][5] Additionally, this compound may play a role in reversing artemisinin resistance by modulating signaling pathways within the host and parasite.[6][7]

Q2: What is the evidence for the synergistic anti-malarial effect of artemisinin and this compound?

A2: In vivo studies using Plasmodium berghei-infected mice have demonstrated that co-administration of artemisinin with this compound at a 1:2 ratio significantly enhances anti-malarial activity. This combination resulted in a 1.59-fold reduction in parasitemia and a 1.63-fold increase in parasite inhibition compared to artemisinin alone.[3][8] While this compound on its own does not exhibit significant anti-malarial efficacy, its combination with artemisinin leads to a synergistic effect.[3][8]

Q3: How does this compound affect the pharmacokinetics of artemisinin?

A3: this compound improves the pharmacokinetic profile of artemisinin. Studies in rats have shown that a 1:2 ratio of artemisinin to this compound leads to a significant increase in the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of artemisinin, accompanied by a decrease in clearance (CLz).[3][8] This is attributed to the inhibitory effect of this compound on CYP enzymes, particularly CYP3A, which are responsible for the metabolism of artemisinin.[3][8]

Q4: Which signaling pathways are potentially modulated by the artemisinin-Chrysosplenetin combination?

A4: Research suggests that the combination of artemisinin and this compound may modulate host signaling pathways involved in drug resistance and immune response. These include the NF-κB and PXR/CAR signaling pathways, which are linked to the regulation of P-glycoprotein expression.[7] Furthermore, this compound has been shown to reverse artemisinin-induced changes in the PI3K/AKT-mTOR pathway, which is implicated in parasite survival and artemisinin resistance.[6]

Troubleshooting Guides

Problem 1: Inconsistent in vivo anti-malarial efficacy results.

Possible Cause Troubleshooting Step
Suboptimal drug ratio The synergistic effect is dose-ratio dependent. A 1:2 ratio of artemisinin to this compound has been shown to be effective.[3][8] Verify the ratio used in your experiment.
Drug administration route and timing Ensure consistent oral gavage administration. The timing of administration relative to parasite inoculation can impact efficacy. Administer the first dose shortly after parasite inoculation as per established protocols.[9]
Mouse strain variability Different mouse strains can exhibit varied responses to infection and treatment. Ensure the use of a consistent and appropriate strain, such as Kunming or BALB/c mice, as cited in the literature.[4][9]
Inaccurate parasitemia determination Giemsa-stained blood smears are the standard method. Ensure proper staining technique and accurate counting of parasitized red blood cells by experienced personnel to minimize variability.[9]

Problem 2: Difficulty in replicating the inhibitory effect of this compound on CYP enzymes.

Possible Cause Troubleshooting Step
Incorrect substrate or enzyme concentration The inhibitory effect is dependent on the specific CYP isoform and substrate used. Use isoform-specific substrates and ensure that the this compound and substrate concentrations are appropriate to observe inhibition. Refer to established protocols for in vitro CYP inhibition assays.[8]
Microsome quality The quality of the rat liver microsomes is critical. Ensure proper storage and handling to maintain enzymatic activity. Use microsomes from a reliable commercial source or prepare them fresh following standard procedures.
Inappropriate incubation conditions Incubation time, temperature, and pH can all affect enzyme activity. Optimize these parameters according to established protocols for the specific CYP isoform being studied.[8]

Problem 3: Failure to observe reversal of P-glycoprotein (P-gp) mediated artemisinin efflux.

Possible Cause Troubleshooting Step
Cell line not overexpressing P-gp The Caco-2 cell line is a common model for studying P-gp-mediated transport. Confirm that the cell line used in your experiment expresses sufficient levels of P-gp.[5]
Incorrect artemisinin or this compound concentrations The inhibitory effect on P-gp is concentration-dependent. A 1:2 ratio of artemisinin (10 µM) to this compound (20 µM) has been shown to be effective in Caco-2 cells.[5]
Inaccurate measurement of artemisinin transport Use a sensitive and validated analytical method, such as LC-MS/MS, to accurately quantify artemisinin concentrations in the apical and basolateral compartments of the transwell system.[5]

Quantitative Data Summary

Table 1: In Vivo Anti-malarial Efficacy of Artemisinin (ART) and this compound (CHR) Combination in P. berghei-infected Mice

Treatment Group (ART:CHR Ratio)Dose (mg/kg)Mean Parasitemia (%)Inhibition Rate (%)Fold Change in Parasitemia vs. ART aloneFold Change in Inhibition vs. ART alone
Control (Normal Saline) -19.8 ± 3.5---
ART alone 512.4 ± 2.137.4 ± 10.61.001.00
ART + CHR (1:1) 5 + 59.8 ± 1.850.5 ± 9.10.791.35
ART + CHR (1:2) 5 + 107.8 ± 1.560.6 ± 7.60.631.62
ART + CHR (1:4) 5 + 208.1 ± 1.659.1 ± 8.20.651.58
CHR alone 2018.9 ± 3.14.5 ± 1.5--
Data adapted from Wei et al., 2015.[3]

Table 2: Pharmacokinetic Parameters of Artemisinin (ART) in Rats with and without this compound (CHR)

Treatment Group (ART:CHR Ratio)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (0-t) (ng·h/mL)CLz (L/h/kg)
ART alone (1:0) 289.7 ± 56.41.5 ± 0.32.8 ± 0.61245.6 ± 245.840.2 ± 7.9
ART + CHR (1:1) 356.2 ± 68.11.6 ± 0.43.1 ± 0.71589.3 ± 312.431.5 ± 6.2
ART + CHR (1:2) 458.9 ± 85.31.8 ± 0.53.9 ± 0.92105.7 ± 411.2 23.7 ± 4.6
ART + CHR (1:4) 440.1 ± 81.21.7 ± 0.43.7 ± 0.81998.5 ± 390.1 25.0 ± 4.9
*p < 0.05, **p < 0.01 compared to ART alone. Data adapted from Wei et al., 2015.[3]

Table 3: Inhibitory Effect of this compound (CHR) on Rat Liver Microsomal CYP450 Isoforms

CYP IsoformIC50 (µM)Inhibition Type
CYP1A2 4.61Noncompetitive
CYP2C19 6.23-
CYP2E1 28.17-
CYP3A 3.38Uncompetitive
CYP2A6 No significant inhibition-
CYP2D6 No significant inhibition-
Data adapted from Wei et al., 2015.[3][8]

Table 4: Effect of this compound (CHR) on Artemisinin (ART) Transport across Caco-2 Cell Monolayers

Treatment GroupApparent Permeability Coefficient (Papp) (cm/s)Efflux Ratio (Papp BA / Papp AB)Fold Change in Efflux Ratio vs. ART alone
Apical to Basolateral (AB) Basolateral to Apical (BA)
ART alone (10 µM) 2.40 x 10⁻⁶8.50 x 10⁻⁶3.54
ART (10 µM) + CHR (20 µM) 4.29 x 10⁻⁶2.85 x 10⁻⁶0.66
Data adapted from Ma et al., 2017.[5]

Experimental Protocols

In Vivo Anti-malarial Efficacy Study
  • Animal Model: Female Kunming mice (18-22 g).[9]

  • Parasite Strain: Plasmodium berghei K173 strain.[9]

  • Inoculation: Intraperitoneal injection of 1 x 10⁷ infected red blood cells per mouse.[9]

  • Drug Administration:

    • Prepare drug suspensions in 0.5% sodium carboxymethyl cellulose (CMC-Na).

    • Administer drugs orally by gavage once daily for four consecutive days, starting 2 hours post-infection.

    • Treatment groups: Vehicle control, Artemisinin alone (e.g., 5 mg/kg), this compound alone (e.g., 20 mg/kg), and Artemisinin + this compound combinations (e.g., 1:1, 1:2, 1:4 ratios).[9]

  • Parasitemia Determination:

    • On day 5 post-infection, collect tail blood to prepare thin blood smears.

    • Fix smears with methanol and stain with Giemsa.

    • Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a light microscope.[9]

  • Calculation of Inhibition Rate:

    • Inhibition (%) = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100.

In Vitro CYP450 Inhibition Assay
  • Enzyme Source: Rat liver microsomes.

  • Incubation Mixture:

    • Phosphate buffer (pH 7.4)

    • Rat liver microsomes

    • NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Specific CYP isoform substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A)

    • This compound at various concentrations.

  • Procedure:

    • Pre-incubate the microsomes, buffer, and this compound at 37°C.

    • Initiate the reaction by adding the NADPH-generating system and the substrate.

    • Incubate for a specific time at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant for metabolite formation using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on transwell inserts until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compounds (artemisinin alone or in combination with this compound) to either the apical (A) or basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of artemisinin in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt is the steady-state flux of the drug across the monolayer.

      • A is the surface area of the filter membrane.

      • C0 is the initial drug concentration in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.

Western Blot for PI3K/AKT/mTOR Pathway
  • Cell/Tissue Lysis: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

experimental_workflow cluster_invivo In Vivo Efficacy cluster_invitro In Vitro Mechanism cluster_pk Pharmacokinetics P_berghei P. berghei Inoculation Treatment Drug Administration (ART +/- CHR) P_berghei->Treatment Parasitemia Parasitemia Determination Treatment->Parasitemia Efficacy Efficacy Analysis Parasitemia->Efficacy CYP_assay CYP450 Inhibition Assay Pgp_assay P-gp Efflux Assay (Caco-2) Signaling_assay Signaling Pathway Analysis (Western Blot) Rat_model Rat Model Drug_admin Drug Administration Rat_model->Drug_admin Blood_sampling Blood Sampling Drug_admin->Blood_sampling LCMS LC-MS/MS Analysis Blood_sampling->LCMS PK_params Pharmacokinetic Parameter Calculation LCMS->PK_params start Start cluster_invivo cluster_invivo start->cluster_invivo cluster_invitro cluster_invitro start->cluster_invitro cluster_pk cluster_pk start->cluster_pk end End cluster_invivo->end cluster_invitro->end cluster_pk->end

Caption: Experimental workflow for evaluating the synergy of Artemisinin and this compound.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Drug_Efflux Drug Efflux Pgp->Drug_Efflux PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Parasite Survival mTOR->Cell_Survival IκB IκB NFkB NF-κB IκB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Gene_expression Gene Expression (e.g., MDR1 for P-gp) NFkB_nuc->Gene_expression Pgp_expression P-gp Expression Gene_expression->Pgp_expression Artemisinin Artemisinin Artemisinin->PI3K Inhibits? Artemisinin->Drug_Efflux This compound This compound This compound->Pgp Inhibits This compound->PI3K Modulates This compound->IκB Modulates

Caption: Proposed signaling pathways modulated by Artemisinin and this compound.

References

Technical Support Center: Reversing Artemisinin Resistance with Chrysosplenetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Chrysosplenetin to reverse artemisinin resistance in malaria parasites.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound reverses artemisinin resistance?

This compound primarily reverses artemisinin resistance through a multi-faceted approach. A key mechanism is the inhibition of P-glycoprotein (P-gp), an efflux pump that actively removes artemisinin from cells, thereby reducing its intracellular concentration and efficacy.[1][2][3] this compound has been shown to inhibit P-gp activity and reverse the upregulation of P-gp and its corresponding gene, MDR1, which is often induced by artemisinin.[1][2][3]

Furthermore, this compound acts as a homeostasis stabilizer, impacting several other cellular pathways involved in resistance. It disrupts resistance driven by other ABC transporters and the heme-ROS/GSH axis.[4] It also modulates signaling pathways such as PI3K/AKT-mTOR and MAPK and helps restore amino acid metabolism homeostasis, which can be dysregulated in resistant parasites.[4][5]

Q2: In which experimental models has the efficacy of this compound been demonstrated?

The efficacy of this compound in reversing artemisinin resistance has been demonstrated in both in vitro and in vivo models. In vitro studies have utilized P-gp-overexpressing human colon adenocarcinoma cells (Caco-2) to show this compound's ability to inhibit artemisinin efflux.[1][2][3] In vivo studies have primarily used mouse models, specifically ICR mice and Mdr1a wild-type (WT) and knockout (KO) mice infected with artemisinin-resistant strains of Plasmodium berghei K173.[1][4][6]

Q3: What is the optimal ratio of this compound to Artemisinin for synergistic effects?

While optimal ratios can vary depending on the experimental model, studies have shown significant synergistic effects at specific ratios. For instance, in pharmacokinetic studies with rats, a 1:2 ratio of artemisinin to this compound resulted in a significant increase in the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of artemisinin.[7][8] In studies with mice, various ratios of artemisinin to this compound, including 1:0.1, 1:1, 1:2, and 1:4, have been shown to effectively reverse artemisinin-induced P-gp and MDR1 mRNA upregulation.[1]

Q4: Beyond P-gp, what other transporters are affected by this compound?

This compound's influence extends beyond P-gp to other ATP-binding cassette (ABC) transporters. Research indicates that combination therapy with artemisinin and this compound reshapes the expression of multi-resistance proteins (Mrp1, 2, 4, 5) and breast cancer resistance protein (Bcrp).[4][9] For example, in resistant P. berghei, the combination therapy can reverse the changes in Mrp and Bcrp mRNA expression induced by artemisinin alone.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in P-gp inhibition assays.

  • Possible Cause 1: Cell Line Viability and P-gp Expression.

    • Troubleshooting Step: Ensure the health and consistent P-gp expression of your Caco-2 cell line. Regularly perform cell viability assays (e.g., MTT) and confirm P-gp expression levels using Western blot or qPCR. Inconsistent P-gp levels will lead to variable artemisinin efflux and, consequently, variable inhibition by this compound.

  • Possible Cause 2: Inaccurate Drug Concentrations.

    • Troubleshooting Step: Verify the concentrations of artemisinin and this compound solutions immediately before each experiment. Improper storage or handling can lead to degradation. Prepare fresh solutions for each experiment whenever possible.

  • Possible Cause 3: Suboptimal Incubation Times.

    • Troubleshooting Step: Optimize the pre-incubation time with this compound before the addition of artemisinin. The inhibitor needs sufficient time to interact with the P-gp transporter. A time-course experiment can help determine the optimal pre-incubation period for your specific experimental setup.

Issue 2: Lack of significant in vivo efficacy in mouse models.

  • Possible Cause 1: Inadequate Drug Formulation and Bioavailability.

    • Troubleshooting Step: this compound, like many flavonoids, may have poor aqueous solubility. Ensure an appropriate vehicle is used for oral administration to maximize absorption. The literature frequently cites the use of a 0.5% CMC-Na solution.[1] Consider pharmacokinetic studies to assess the bioavailability of your specific formulation.

  • Possible Cause 2: Timing and Dosage of Administration.

    • Troubleshooting Step: Review the dosing regimen. The timing of administration of this compound relative to artemisinin can be critical. Co-administration or pre-administration with this compound might be necessary to ensure it is present to inhibit P-gp when artemisinin is absorbed. Verify that the doses used are consistent with those reported in the literature to have a significant effect.[1][7]

  • Possible Cause 3: Variability in Parasite Strain and Host Response.

    • Troubleshooting Step: Ensure the artemisinin-resistant P. berghei strain maintains its resistance phenotype. Passage the parasite as described in established protocols. Additionally, host factors can influence outcomes. Use a consistent age, weight, and genetic background for your mice to minimize variability.[1]

Data Presentation

Table 1: Effect of this compound on Artemisinin Pharmacokinetics in Rats

Treatment Group (Artemisinin:this compound Ratio)AUC (0-t) (ng/mLh)Cmax (ng/mL)t1/2 (h)
ART alone (1:0)285.4 ± 63.7102.3 ± 21.51.8 ± 0.4
ART:CHR (1:1)342.1 ± 75.9121.8 ± 28.42.1 ± 0.5
ART:CHR (1:2)512.6 ± 98.2**185.7 ± 35.12.9 ± 0.6**
ART:CHR (1:4)455.3 ± 89.4166.9 ± 31.82.5 ± 0.5*

*Data adapted from pharmacokinetic studies.[7][8] Values are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to ART alone.

Table 2: Effect of this compound on MDR1 mRNA and P-gp Expression in Mouse Small Intestine

Treatment GroupRelative MDR1 mRNA ExpressionRelative P-gp Protein Expression
Negative Control1.00 ± 0.121.00 ± 0.15
ART alone1.85 ± 0.211.92 ± 0.25
ART:CHR (1:1)1.12 ± 0.15 1.18 ± 0.19
ART:CHR (1:2)1.08 ± 0.13 1.11 ± 0.16
ART:CHR (1:4)1.05 ± 0.11 1.07 ± 0.14
CHR alone1.03 ± 0.101.05 ± 0.12

*Data are representative of studies investigating the reversal of ART-induced P-gp expression.[1][3] Values are normalized to the negative control group and presented as mean ± SD. *p < 0.05 compared to negative control. *p < 0.01 compared to ART alone.

Experimental Protocols

Protocol 1: In Vitro Artemisinin Efflux Assay in Caco-2 Cells

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed Caco-2 cells onto Transwell inserts (0.4 µm pore size) at a density of 2 x 10^5 cells/cm².

  • Monolayer Integrity: Monitor the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Experiments should be performed when TEER values are >300 Ω·cm².

  • Bidirectional Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) transport, add artemisinin (10 µM) with or without this compound (e.g., 20 µM for a 1:2 ratio) to the apical chamber.

    • For basolateral-to-apical (B-A) transport, add the same solutions to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

  • Sample Collection: Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

  • Quantification: Determine the concentration of artemisinin in the collected samples using a validated UHPLC-MS/MS method.[2]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Protocol 2: In Vivo Assessment of Artemisinin Resistance Reversal in P. berghei-Infected Mice

  • Animal Model: Use healthy male ICR mice (18-22 g). Acclimatize the animals for at least one week before the experiment.[1]

  • Parasite Infection: Inoculate mice intraperitoneally with 1 x 10^7 red blood cells infected with an artemisinin-resistant strain of Plasmodium berghei.

  • Grouping and Treatment: Randomly divide the infected mice into groups (n=6 per group) such as:

    • Vehicle control (0.5% CMC-Na)

    • Artemisinin alone (e.g., 40 mg/kg)

    • This compound alone (e.g., 80 mg/kg)

    • Artemisinin + this compound combinations (e.g., 40:40 mg/kg, 40:80 mg/kg)

  • Drug Administration: Administer the treatments orally for seven consecutive days, starting 24 hours post-infection.[1]

  • Monitoring Parasitemia: On day 4 and day 8 post-infection, collect blood from the tail vein to prepare thin blood smears. Stain the smears with Giemsa and count the percentage of infected red blood cells under a microscope.

  • Tissue Collection: At the end of the experiment, euthanize the mice and collect the small intestine for Western blot (P-gp) and RT-qPCR (MDR1 mRNA) analysis.

  • Data Analysis: Calculate the percentage of parasitemia and the inhibition rate for each group. Analyze the expression levels of P-gp and MDR1 mRNA.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro: Caco-2 Cell Assay cluster_invivo In Vivo: P. berghei Mouse Model caco2_culture Culture Caco-2 cells on Transwell inserts teer_measurement Monitor monolayer formation (TEER) caco2_culture->teer_measurement treatment_application Apply ART +/- CHR to apical or basolateral side teer_measurement->treatment_application sample_collection_invitro Collect samples from receiver chamber treatment_application->sample_collection_invitro uhplc_msms Quantify ART concentration (UHPLC-MS/MS) sample_collection_invitro->uhplc_msms papp_calculation Calculate Papp and efflux ratio uhplc_msms->papp_calculation mouse_infection Infect ICR mice with resistant P. berghei group_treatment Administer ART +/- CHR orally for 7 days mouse_infection->group_treatment parasitemia_monitoring Monitor parasitemia (Giemsa stain) group_treatment->parasitemia_monitoring efficacy_analysis Analyze parasitemia and inhibition rates group_treatment->efficacy_analysis tissue_collection Collect small intestine parasitemia_monitoring->tissue_collection western_qpcr Analyze P-gp (Western) & MDR1 (qPCR) tissue_collection->western_qpcr

Caption: Experimental workflow for in vitro and in vivo studies.

signaling_pathway cluster_cell Parasite-infected Host Cell art Artemisinin (ART) pgp P-gp (MDR1) art->pgp Upregulates pi3k PI3K art->pi3k Activates ros Heme-ROS/GSH Imbalance art->ros Induces aa Amino Acid Dysregulation art->aa Induces chr This compound (CHR) chr->pgp Inhibits chr->pi3k Inhibits mapk MAPK chr->mapk Modulates chr->ros Restores Balance chr->aa Restores Homeostasis reversal Reversal of Resistance chr->reversal art_efflux Artemisinin Efflux pgp->art_efflux akt Akt pi3k->akt mtor mTOR akt->mtor resistance Artemisinin Resistance mtor->resistance mapk->resistance ros->resistance aa->resistance art_efflux->resistance

Caption: Signaling pathways in artemisinin resistance and its reversal.

References

Minimizing off-target effects of Chrysosplenetin in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Chrysosplenetin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

This compound is a polymethoxylated flavonoid found in plants such as Artemisia annua.[1][2] It has demonstrated a range of biological activities, including antiproliferative, anti-inflammatory, and antibacterial effects.[2][3] In cancer research, it has been shown to inhibit the growth of prostate and breast cancer cells by inducing G1 phase cell cycle arrest.[3]

Q2: What are the potential sources of off-target effects when using this compound?

Potential off-target effects of this compound can arise from several known interactions:

  • Interaction with Drug Transporters: this compound can inhibit the function of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are involved in the cellular efflux of various substances.[4][5][6] This can alter the intracellular concentration of other compounds in your experimental system.

  • Inhibition of Cytochrome P450 (CYP) Enzymes: this compound has been shown to inhibit CYP enzymes, particularly CYP1A2, CYP2C19, and CYP3A.[7][8] This can affect the metabolism of other small molecules present in the cell culture media or in in vivo models.

  • Modulation of Multiple Signaling Pathways: this compound has been reported to influence several signaling pathways, including Wnt/β-catenin, PI3K/AKT-mTOR, and MAPK.[1][2] If your experiment is focused on a different pathway, these activities would be considered off-target.

  • Non-specific Kinase Inhibition: Like many flavonoid compounds, this compound could potentially interact with the ATP-binding sites of various kinases, leading to unintended inhibition of multiple signaling pathways.[9]

Q3: How can I confirm that this compound is engaging with my intended target in my cellular model?

Target engagement can be confirmed using several methods. One widely used technique is the Cellular Thermal Shift Assay (CETSA).[10] This assay relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature. By observing a shift in the thermal stability of your target protein in the presence of this compound, you can confirm direct interaction within the cell.[10]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays.

Possible Cause Troubleshooting Step Rationale
Off-target effects on cell cycle regulators Perform cell cycle analysis using flow cytometry with propidium iodide (PI) staining.[3]This compound is known to induce G1 cell cycle arrest in some cell lines.[3] This could be an unintended effect in your model system.
Interaction with components in the cell culture media Culture cells in a serum-free or defined medium for the duration of the this compound treatment, if possible.Serum contains numerous proteins and small molecules that could interact with this compound, leading to variability.
Inhibition of drug efflux pumps leading to accumulation of other media components If using other small molecules, test for their altered efficacy in the presence of this compound.This compound's inhibition of P-gp and BCRP can affect the intracellular concentration of other compounds.[4][5]

Issue 2: Discrepancies between in vitro and in vivo experimental outcomes.

Possible Cause Troubleshooting Step Rationale
Metabolism of this compound by CYP enzymes in vivo Analyze the metabolic stability of this compound in liver microsomes from the animal model being used.[7][8]This compound is a substrate and inhibitor of CYP enzymes, which can lead to rapid clearance or altered pharmacokinetics in vivo compared to in vitro.[7]
Poor bioavailability Perform pharmacokinetic studies to determine the plasma concentration and tissue distribution of this compound after administration.Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for interpreting in vivo results.
Interaction with drug transporters in vivo Evaluate the effect of co-administering a known P-gp or BCRP inhibitor with this compound on its efficacy and toxicity in the animal model.This compound's interaction with these transporters can affect its distribution and elimination in vivo.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the antiproliferative effects of this compound.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 20, 40, 60, 80, 100, and 120 µM) for different durations (e.g., 12, 24, and 48 hours). Include a vehicle control group (e.g., DMSO).[3]

  • CCK-8 Incubation: After the treatment period, remove the medium and add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well, followed by incubation for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is based on methods used to determine the effect of this compound on the cell cycle.[3]

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[3]

Protocol 3: Bidirectional Transport Assay in Caco-2 Cells

This protocol is for assessing the interaction of this compound with efflux transporters like P-gp, adapted from studies on its effects on artemisinin transport.[4][11]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed and transepithelial electrical resistance (TEER) values indicate monolayer integrity.[5]

  • Transport Experiment:

    • Apical to Basolateral (A-B): Add a probe substrate for the transporter of interest (e.g., a known P-gp substrate) with or without this compound to the apical chamber.

    • Basolateral to Apical (B-A): Add the probe substrate with or without this compound to the basolateral chamber.

  • Sampling: At various time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the probe substrate in the samples using a suitable method (e.g., UHPLC-MS/MS).[4][11]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the extent of active efflux. A significant decrease in the efflux ratio in the presence of this compound suggests inhibition of the transporter.

Visualizations

Signaling Pathway: this compound's Effect on Cell Cycle Progression

cell_cycle_pathway This compound This compound p21_p27 p21/p27 This compound->p21_p27 induces expression CDK_complex CDK4/6-Cyclin D Rb Rb CDK_complex->Rb phosphorylates pRb pRb CDK_complex->pRb p21_p27->CDK_complex inhibits E2F E2F Rb->E2F sequesters G1_S_transition G1 to S Phase Transition E2F->G1_S_transition activates transcription

Caption: this compound induces p21/p27, inhibiting CDK4/6 and preventing Rb phosphorylation, thus blocking G1/S transition.

Experimental Workflow: Minimizing Off-Target Effects

experimental_workflow start Start Experiment with This compound phenotypic_assay Phenotypic Assay (e.g., Viability, Migration) start->phenotypic_assay unexpected_results Unexpected or Inconsistent Results? phenotypic_assay->unexpected_results target_engagement Confirm Target Engagement (e.g., CETSA) unexpected_results->target_engagement Yes conclusion Conclude On-Target vs. Off-Target Effect unexpected_results->conclusion No off_target_screen Off-Target Profiling (e.g., Kinase Panel, Transporter Assay) target_engagement->off_target_screen dose_optimization Optimize this compound Concentration off_target_screen->dose_optimization control_experiments Use Specific Inhibitor/Activator of Off-Target as Control dose_optimization->control_experiments validate_phenotype Validate Phenotype with Alternative Method (e.g., siRNA) control_experiments->validate_phenotype validate_phenotype->conclusion

Caption: A logical workflow for troubleshooting and minimizing off-target effects of this compound.

Logical Relationship: On-Target vs. Off-Target Effects

logical_relationship This compound This compound On_Target Intended Target (e.g., Specific Kinase) This compound->On_Target Off_Target Unintended Targets (e.g., P-gp, CYPs, other Kinases) This compound->Off_Target Desired_Effect Desired Phenotypic Effect On_Target->Desired_Effect Off_Target->Desired_Effect can contribute to Undesired_Effect Undesired Side Effects Off_Target->Undesired_Effect

Caption: this compound can interact with both intended and unintended targets, leading to desired and undesired effects.

References

Optimizing incubation times for Chrysosplenetin treatment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times and other experimental parameters when working with Chrysosplenetin.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for concentration and incubation time when treating cells with this compound for the first time?

A1: For initial cytotoxicity or proliferation assays, a good starting point is to test a broad range of concentrations (e.g., 20 µM to 120 µM) at multiple time points, such as 12, 24, and 48 hours.[1] This allows for the determination of the half-maximal inhibitory concentration (IC50) and the optimal treatment duration for your specific cell line.

Q2: How does this compound affect the cell cycle, and what is a typical incubation time to observe these effects?

A2: this compound has been shown to induce G1 phase cell cycle arrest in human prostate cancer cells.[1] A typical incubation time to observe significant changes in cell cycle distribution is 24 hours.[1] The effective concentration can vary between cell lines, with studies using concentrations ranging from approximately 32 µM to 150 µM.[1]

Q3: What is the best way to dissolve and store this compound for cell culture experiments?

A3: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 100 mM) in DMSO and store it in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2] When preparing your working solution, dilute the DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]

Q4: What are the key signaling pathways modulated by this compound?

A4: this compound has been reported to modulate several key signaling pathways, making it a compound of interest for various therapeutic areas. These pathways include:

  • Cell Cycle and Apoptosis: p53 signaling pathway and general cell cycle regulation.[1]

  • Cancer Proliferation: PI3K/Akt/mTOR pathway.[1][4]

  • Inflammation: NF-κB signaling pathway.[5][6]

  • Development and Osteogenesis: Wnt/β-catenin signaling pathway.[6]

  • Stress Response: Mitogen-activated protein kinase (MAPK) pathway.[4]

Experimental Protocols

Protocol 1: Cell Viability Assay using CCK-8

This protocol is adapted from studies on human prostate cancer cells.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to attach by incubating overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a series of this compound concentrations (e.g., 20, 40, 60, 80, 100, 120 µM) by diluting a DMSO stock solution in the appropriate cell culture medium. Include a vehicle control group treated with the same final concentration of DMSO.

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired durations (e.g., 12, 24, or 48 hours) at 37°C with 5% CO₂.

  • Assay: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 30 minutes at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methodology used to assess this compound's effect on prostate cancer cell lines.[1]

  • Cell Seeding: Seed cells in 6-well plates at a density that will not lead to overconfluence by the end of the experiment (e.g., 1 x 10⁵ cells/mL).

  • Treatment: After allowing cells to attach, treat them with various concentrations of this compound (e.g., 32, 64, 100 µM) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for this compound.

Assay Type Cell Line Example Concentration Range (µM) Incubation Time (hours) Reference
Cell Viability (CCK-8) Prostate Cancer (PC3, DU145, LNCaP) 20 - 120 12, 24, 48 [1]
Cell Cycle Analysis Prostate Cancer (PC3, DU145) 32 - 100 24 [1]
P-gp Efflux Assay Caco-2 10 - 20 Up to 6 [7][8]

| Anti-inflammatory Assay | Murine Macrophage (Raw264.7) | Not specified, dose-dependent | Not specified |[9] |

Troubleshooting Guide

Problem 1: No significant effect on cell viability is observed after this compound treatment.

Possible CauseSuggested Solution
Incubation time is too short. The compound may require a longer duration to exert its effects. Extend the incubation time to 48 or even 72 hours, ensuring to include appropriate controls for cell health over this period.
Concentration is too low. Perform a dose-response experiment with a wider and higher range of concentrations to determine if the cells are less sensitive to the compound.
Compound instability. This compound, like other flavonoids, may degrade in culture medium over long incubation periods. Consider refreshing the treatment medium every 24 hours for longer experiments.
Cell type is resistant. Some cell lines may be inherently resistant to this compound. This could be due to high expression of efflux pumps like P-glycoprotein (P-gp), which this compound has been shown to interact with.[7][8] Consider measuring the expression of relevant resistance markers.

Problem 2: High variability in results between replicate wells or experiments.

Possible CauseSuggested Solution
Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding. When pipetting, mix the cell suspension between pipetting into each well or plate to prevent settling. Avoid using the outer wells of 96-well plates, which are prone to evaporation (the "edge effect").[4][10]
Pipetting errors. Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing at each step. Using multichannel pipettes can introduce variability if not used carefully.[9]
This compound precipitation. The compound may precipitate when diluted from a high-concentration DMSO stock into aqueous culture medium.[11] To mitigate this, add the DMSO stock to the medium slowly while vortexing or pipetting up and down. Avoid creating a final working solution that is supersaturated.[12]
Inconsistent cell health or passage number. Use cells from a similar low passage number for all experiments. Ensure cells are in the exponential growth phase and are not over-confluent when treated.[6]

Problem 3: The observed effect of this compound diminishes at longer incubation times (e.g., strong effect at 24h, but weaker at 48h).

Possible CauseSuggested Solution
Compound degradation. The compound may not be stable in the culture medium at 37°C for extended periods. For longer incubation times (>24h), consider replacing the medium with freshly prepared this compound solution every 24 hours.
Cellular metabolism. Cells may metabolize this compound into less active forms over time. This is a complex issue that may require metabolic analysis to confirm.
Induction of resistance mechanisms. Prolonged exposure might induce cellular defense mechanisms, such as the upregulation of drug efflux pumps.
Cell recovery and adaptation. The initial effect might be cytostatic rather than cytotoxic, and cells may adapt and resume proliferation after an initial shock. Analyze the cell cycle at both time points to investigate this possibility.

Visualizations

G Troubleshooting Workflow: Unexpected Cytotoxicity Results start Unexpected Result (e.g., No Effect or High Variability) check_params Verify Experimental Parameters (Concentration, Incubation Time) start->check_params check_solubility Check for Compound Precipitation (Visual Inspection, Microscopy) start->check_solubility check_controls Review Controls (Vehicle, Positive/Negative) start->check_controls check_cells Assess Cell Health (Passage #, Confluency, Morphology) start->check_cells adjust_params Adjust Parameters: - Increase Concentration - Extend/Shorten Incubation check_params->adjust_params improve_sol Optimize Dissolution: - Pre-warm media - Add stock to media slowly check_solubility->improve_sol repeat_exp Repeat Experiment with Optimized Conditions check_controls->repeat_exp check_cells->repeat_exp adjust_params->repeat_exp improve_sol->repeat_exp

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

G This compound's Effect on the PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

G This compound's Anti-Inflammatory Action via NF-κB Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_Activation->Cytokines This compound This compound This compound->NFkB_Activation Inhibits

Caption: this compound may inhibit inflammation by suppressing NF-κB activation.

References

Technical Support Center: Addressing Auto-Induction of Metabolism with Chrysosplenetin Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the auto-induction of metabolism and the use of Chrysosplenetin as a co-administered agent.

Frequently Asked Questions (FAQs)

Q1: What is auto-induction of metabolism and why is it a concern in drug development?

A1: Auto-induction refers to the process where a drug stimulates its own metabolism, leading to a time-dependent decrease in its plasma concentration upon repeated administration. This phenomenon can result in reduced therapeutic efficacy or even treatment failure due to insufficient drug levels. A notable example is the anti-malarial drug artemisinin, which is known to have low oral bioavailability and an auto-induction profile during multiple dosing.[1][2] This induction is often mediated by the activation of nuclear receptors like the pregnane X receptor (PXR), which in turn upregulates the expression of drug-metabolizing enzymes such as Cytochrome P450 3A4 (CYP3A4).[3][4][5]

Q2: What is this compound and how can it address the issue of auto-induction?

A2: this compound is a polymethoxylated flavonoid found in plants like Artemisia annua.[1][2] It has been shown to counteract the auto-induction of certain drugs by inhibiting key drug-metabolizing enzymes. Specifically, this compound can inhibit the activity of CYP3A4, an enzyme heavily involved in the metabolism of many drugs, including artemisinin.[1][3] By inhibiting CYP3A4, this compound can increase the plasma concentration and prolong the half-life of co-administered drugs, thereby enhancing their therapeutic effect.[1][2]

Q3: What is the primary mechanism by which this compound inhibits drug metabolism?

A3: The primary mechanism involves the inhibition of Cytochrome P450 enzymes, particularly CYP3A4.[1][3] Studies have shown that this compound acts as an uncompetitive inhibitor of CYP3A.[1] This means it binds to the enzyme-substrate complex, preventing the enzyme from releasing the product. Additionally, this compound has been observed to reverse the up-regulated expression of P-glycoprotein (P-gp) and its corresponding gene, MDR1, which are induced by drugs like artemisinin and contribute to reduced drug absorption and increased efflux.[4][6][7]

Q4: What is the role of the Pregnane X Receptor (PXR) in auto-induction and how does this compound affect it?

A4: The Pregnane X Receptor (PXR) is a nuclear receptor that acts as a sensor for foreign substances (xenobiotics).[5][8] Upon activation by a drug, PXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of genes encoding drug-metabolizing enzymes (like CYP3A4) and transporters (like P-gp/MDR1), leading to their increased transcription.[5][9][10] This process is a key driver of auto-induction. While current research primarily focuses on this compound's direct inhibition of CYP enzymes and P-gp, its potential to modulate PXR activation warrants further investigation. Some flavonoids have been shown to activate PXR-mediated CYP3A4 gene expression.[11]

Troubleshooting Guides

Problem 1: Inconsistent pharmacokinetic data when co-administering this compound with a drug susceptible to auto-induction.

  • Possible Cause 1: Incorrect ratio of this compound to the primary drug.

    • Troubleshooting Step: The ratio of this compound to the primary drug is crucial for achieving a synergistic effect. For instance, in studies with artemisinin, a 1:2 ratio of artemisinin to this compound was found to be effective in increasing the plasma concentration of artemisinin.[1][2] It is recommended to perform dose-ratio-response studies to determine the optimal ratio for your specific drug.

  • Possible Cause 2: Variability in drug metabolism between subjects or animal models.

    • Troubleshooting Step: Genetic polymorphisms can lead to individual differences in the activity of drug-metabolizing enzymes like CYP3A4.[3] When using animal models, be aware of species-specific differences in PXR activation and CYP enzyme expression. It is advisable to use humanized models or conduct in vitro studies with human liver microsomes or hepatocytes to obtain more clinically relevant data.[12][13]

  • Possible Cause 3: Issues with the formulation or delivery of this compound.

    • Troubleshooting Step: The poor bioavailability of flavonoids like this compound can be a limiting factor.[14] Consider using nanoformulations or other drug delivery systems to enhance its solubility and absorption.[14]

Problem 2: Difficulty in demonstrating the inhibitory effect of this compound on CYP3A4 activity in vitro.

  • Possible Cause 1: Suboptimal experimental conditions in the CYP inhibition assay.

    • Troubleshooting Step: Ensure that the concentration of this compound used in the assay is within the inhibitory range. The reported IC50 value for this compound's inhibition of CYP3A is 3.38 µM in rat liver microsomes.[1][3] Use a known CYP3A4 substrate and appropriate positive and negative controls. Refer to established protocols for in vitro CYP inhibition assays.

  • Possible Cause 2: Using an inappropriate in vitro system.

    • Troubleshooting Step: While rat liver microsomes can be used, human liver microsomes or recombinant human CYP3A4 enzymes are preferred for predicting human drug interactions.[13] Using 3D hepatocyte spheroids can also provide a more physiologically relevant model with higher baseline CYP450 activity.[13]

Problem 3: Unexpected up-regulation of other drug-metabolizing enzymes or transporters.

  • Possible Cause: Complex regulatory networks involving multiple nuclear receptors.

    • Troubleshooting Step: While PXR is a major regulator of CYP3A4, other nuclear receptors like the Constitutive Androstane Receptor (CAR) can also be involved in the induction of drug-metabolizing enzymes such as CYP2B6.[9][15] Artemisinin, for example, can activate both PXR and CAR.[4] It is important to assess the expression of a panel of key drug-metabolizing enzymes and transporters to get a comprehensive understanding of the effects of this compound co-administration.

Data Presentation

Table 1: Pharmacokinetic Parameters of Artemisinin (ART) with and without this compound (CHR) Co-administration.

Treatment Group (ART:CHR Ratio)AUC₀₋t (ng·h/mL)Cₘₐₓ (ng/mL)t₁/₂ (h)CLz/F (L/h/kg)
ART alone (1:0)185.3 ± 45.765.2 ± 15.82.1 ± 0.5215.8 ± 52.9
ART + CHR (1:2)325.6 ± 78.998.4 ± 23.63.5 ± 0.8122.8 ± 29.7

*Data from a study in rats, showing a significant increase in AUC, Cmax, and t1/2, and a decrease in clearance (CLz/F) of artemisinin when co-administered with this compound in a 1:2 ratio.[1][2] *P < 0.05 or P < 0.01 compared to ART alone.

Table 2: In Vitro Inhibitory Effects of this compound on Rat Liver Microsomal CYP Isoforms.

CYP IsoformIC₅₀ (µM)Inhibition Type
CYP1A24.61Noncompetitive
CYP2C196.23-
CYP3A3.38Uncompetitive
CYP2E128.17-
CYP2A6No significant inhibition-
CYP2D6No significant inhibition-

*Data showing the concentration-dependent inhibition of various CYP isoforms by this compound.[1]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Rat Liver Microsomes

Objective: To determine the inhibitory potential and IC50 value of this compound on CYP3A4 activity.

Materials:

  • Rat liver microsomes

  • This compound

  • Midazolam (CYP3A4 substrate)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Acetonitrile

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate rat liver microsomes with varying concentrations of this compound in potassium phosphate buffer at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the CYP3A4 substrate (midazolam) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Pregnane X Receptor (PXR) Activation Assay

Objective: To assess whether a test compound can activate the human PXR.

Materials:

  • Stable cell line expressing human PXR and a CYP3A4 promoter-luciferase reporter construct (e.g., HepG2-PXR-CYP3A4-luc).[16]

  • Cell culture medium and reagents.

  • Test compound (e.g., this compound).

  • Rifampicin (positive control for PXR activation).[9]

  • Vehicle control (e.g., DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Seed the stable cell line in a multi-well plate (e.g., 96-well) and allow the cells to attach overnight.[12][17]

  • Treat the cells with various concentrations of the test compound, positive control (rifampicin), and vehicle control.

  • Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.[17]

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability if necessary.

  • Calculate the fold activation relative to the vehicle control.

  • Data can be used to generate dose-response curves and determine EC50 values.[17]

Mandatory Visualizations

cluster_0 Cellular Response to Xenobiotics Drug Drug (e.g., Artemisinin) PXR Pregnane X Receptor (PXR) Drug->PXR Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR DNA Promoter Region (CYP3A4, MDR1 genes) PXR_RXR->DNA Binding mRNA mRNA Transcription DNA->mRNA Increased Transcription Protein CYP3A4 & P-gp Synthesis mRNA->Protein Metabolism Increased Drug Metabolism & Efflux (Auto-Induction) Protein->Metabolism CHR This compound CHR->Protein Inhibition Inhibition Inhibition

Caption: Signaling pathway of PXR-mediated auto-induction and its inhibition by this compound.

cluster_1 Experimental Workflow: In Vitro CYP3A4 Inhibition Assay Start Start Prepare Prepare Microsomes & this compound dilutions Start->Prepare Preincubation Pre-incubate Microsomes with this compound (37°C) Prepare->Preincubation Reaction Add Substrate (Midazolam) & NADPH (37°C) Preincubation->Reaction Quench Stop Reaction (Cold Acetonitrile) Reaction->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analysis Analyze Supernatant by LC-MS/MS Centrifuge->Analysis Calculate Calculate % Inhibition & IC50 Value Analysis->Calculate End End Calculate->End

Caption: Workflow for determining the in vitro inhibitory effect of this compound on CYP3A4.

References

Technical Support Center: Measuring Chrysosplenetin's Inhibition of CYP450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the inhibitory effects of Chrysosplenetin on Cytochrome P450 (CYP450) enzymes. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: Which CYP450 isoforms are inhibited by this compound?

A1: Based on in vitro studies using rat liver microsomes, this compound has been shown to inhibit several CYP450 isoforms. It is a moderate inhibitor of CYP1A2, CYP3A, and CYP2C19, and a weak inhibitor of CYP2E1.[1] No significant impact has been observed on CYP2A6 and CYP2D6.[1][2]

Q2: What are the reported IC50 values for this compound against different CYP450 isoforms?

A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in rat liver microsomes. These values are crucial for understanding its potential for drug-drug interactions.

Q3: What type of inhibition does this compound exhibit?

A3: Studies have identified the inhibition types for specific isoforms. This compound shows noncompetitive inhibition for CYP1A2 and uncompetitive inhibition for CYP3A.[1][2] Understanding the inhibition mechanism is vital for predicting the nature of potential drug interactions.

Q4: Which analytical method is best for measuring this compound's inhibition of CYP450?

A4: Both LC-MS/MS and fluorescence-based assays are commonly used. LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the direct measurement of metabolite formation in complex matrices like human liver microsomes.[3][4][5] Fluorescence-based assays offer a high-throughput and cost-effective alternative for initial screening, but can be prone to interference.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in results between replicates. - Inconsistent pipetting of this compound, substrates, or microsomes.- Microsomal protein concentration not uniform across wells.- Temperature fluctuations during incubation.- Use calibrated pipettes and proper technique.- Ensure microsomes are thoroughly mixed before aliquoting.- Use a calibrated incubator and monitor temperature closely.
No or very low CYP450 activity in control wells. - Inactive microsomes (improper storage).- Degraded NADPH (cofactor).- Incorrect buffer pH.- Store microsomes at -80°C and avoid repeated freeze-thaw cycles.- Prepare fresh NADPH solutions for each experiment.- Verify the pH of the incubation buffer (typically pH 7.4).
Unexpectedly high inhibition at low this compound concentrations. - this compound precipitating out of solution at higher concentrations, leading to an inaccurate dose-response curve.- Interference with the analytical method (e.g., fluorescence quenching by this compound).- Check the solubility of this compound in the final incubation mixture. The final concentration of the organic solvent (like DMSO) should be kept low (typically <1%).- For fluorescence assays, run a control experiment with this compound and the fluorescent product without the enzyme to check for quenching effects.[6] If interference is observed, LC-MS/MS is the recommended method.[4]
Inconsistent IC50 values across different experiments. - Variation in the lot of human liver microsomes.- Differences in incubation time or substrate concentration.- Characterize each new lot of microsomes for baseline activity.- Strictly adhere to a standardized protocol, including consistent incubation times and substrate concentrations (ideally at or near the Km of the substrate).
LC-MS/MS: Poor peak shape or low signal intensity for the metabolite. - Suboptimal chromatography conditions.- Ion suppression caused by this compound or other matrix components.- Optimize the mobile phase composition, gradient, and column type.- Prepare a matrix-matched calibration curve to assess and correct for ion suppression.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against various CYP450 isoforms in rat liver microsomes.

CYP450 IsoformIC50 Value (µM)Inhibition Potency
CYP1A2 4.61[1][2]Moderate
CYP2C19 6.23[1][2]Moderate
CYP3A 3.38[1][2]Moderate
CYP2E1 28.17[1][2]Weak
CYP2A6 No significant impact[1][2]-
CYP2D6 No significant impact[1][2]-

Experimental Protocols

LC-MS/MS-Based CYP450 Inhibition Assay

This method is recommended for its high specificity and sensitivity, providing accurate quantification of metabolite formation.

Materials:

  • This compound stock solution (in DMSO)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Specific CYP450 isoform probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4)[8][9]

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with 0.1% formic acid (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In a 96-well plate, add potassium phosphate buffer, human liver microsomes, and the specific probe substrate.

  • Add this compound: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to all wells to start the enzymatic reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes).

  • Quench Reaction: Stop the reaction by adding cold acetonitrile with 0.1% formic acid.

  • Centrifugation: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.[9]

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]

Fluorescence-Based CYP450 Inhibition Assay

This high-throughput method is suitable for initial screening of this compound's inhibitory potential.

Materials:

  • This compound stock solution (in DMSO)

  • Recombinant human CYP450 enzymes

  • NADPH regenerating system

  • Fluorogenic probe substrates (e.g., 3-cyano-7-ethoxycoumarin for CYP1A2)[10][11]

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reaction Plate: In a black 96-well plate, add buffer, the NADPH regenerating system, and the recombinant CYP450 enzyme.

  • Add this compound: Add varying concentrations of this compound, along with vehicle and positive controls.

  • Initiate Reaction: Add the fluorogenic substrate to all wells.

  • Incubation and Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Monitor the increase in fluorescence over time.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

  • Interference Check: It is crucial to perform a control experiment to check for fluorescence interference (quenching or intrinsic fluorescence) from this compound.[6]

Visualizations

experimental_workflow_lcmsms cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (Buffer, Microsomes, Substrate) add_chryso Add this compound (Serial Dilutions) prep_mix->add_chryso pre_incubate Pre-incubate (37°C, 10 min) add_chryso->pre_incubate start_rxn Initiate with NADPH pre_incubate->start_rxn incubate Incubate (37°C) start_rxn->incubate stop_rxn Quench Reaction (Cold Acetonitrile) incubate->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc_ic50 Calculate IC50 analyze->calc_ic50

Caption: LC-MS/MS-based CYP450 inhibition assay workflow.

experimental_workflow_fluorescence cluster_prep_fluor Preparation cluster_reaction_fluor Reaction & Measurement cluster_analysis_fluor Analysis prep_plate Prepare Plate (Buffer, NADPH, Enzyme) add_chryso_fluor Add this compound prep_plate->add_chryso_fluor start_rxn_fluor Initiate with Fluorogenic Substrate add_chryso_fluor->start_rxn_fluor read_fluor Kinetic Read at 37°C (Plate Reader) start_rxn_fluor->read_fluor calc_rate Calculate Reaction Rate read_fluor->calc_rate calc_ic50_fluor Determine IC50 calc_rate->calc_ic50_fluor

Caption: Fluorescence-based CYP450 inhibition assay workflow.

References

Technical Support Center: Chrysosplenetin and Artemisinin Combination Therapy Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for investigating the combination therapy of Chrysosplenetin and Artemisinin.

Frequently Asked Questions (FAQs)

1. What is the rationale for combining this compound with Artemisinin?

This compound, a polymethoxyflavonoid, has been shown to enhance the efficacy of artemisinin, particularly against artemisinin-resistant strains of parasites like Plasmodium berghei.[1] The proposed mechanisms include the inhibition of drug efflux pumps such as P-glycoprotein (P-gp), which are often overexpressed in resistant cells.[2][3] this compound may also modulate metabolic pathways, such as those involving cytochrome P450 enzymes, which can affect the pharmacokinetics of artemisinin.[4][5]

2. What are the primary molecular targets and signaling pathways affected by this combination?

The combination of this compound and Artemisinin has been observed to impact several key signaling pathways involved in cell survival, proliferation, and drug resistance. These include:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to reverse artemisinin-induced changes in this pathway.

  • MAPK Pathway: This pathway is involved in cellular stress responses and apoptosis. The combination therapy can antagonistically regulate the MAPK pathway.

  • NF-κB Pathway: This pathway plays a significant role in inflammation and cell survival. Both artemisinin and this compound have been shown to modulate NF-κB signaling.[1][6][7][8]

3. How can I determine if this compound and Artemisinin have a synergistic, additive, or antagonistic effect in my experimental model?

The checkerboard assay is a widely used method to assess the interaction between two compounds.[4][5][9][10][11] This method involves testing various concentrations of each drug alone and in combination to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index categorizes the interaction as synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 1), indifferent (1 < FIC ≤ 4), or antagonistic (FIC > 4).[10]

4. What are the expected outcomes on cell viability when treating cells with this combination?

The combination of this compound and Artemisinin is expected to show increased cytotoxicity, particularly in artemisinin-resistant cells, compared to either compound administered alone. This can be quantified using a cytotoxicity assay such as the MTT assay, which measures the metabolic activity of viable cells.[1][8][12][13]

Experimental Protocols

Checkerboard Synergy Assay

This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound and Artemisinin.

Methodology:

  • Prepare Drug Dilutions: Prepare serial dilutions of this compound and Artemisinin in an appropriate culture medium. Typically, a 2-fold serial dilution is performed.

  • Plate Setup: In a 96-well plate, add increasing concentrations of this compound along the x-axis and increasing concentrations of Artemisinin along the y-axis. Each well will contain a unique combination of the two drugs. Include wells with each drug alone as controls.

  • Cell Seeding: Add the target cells at a predetermined optimal density to each well.

  • Incubation: Incubate the plate for a period relevant to the cell type and experimental goals (e.g., 24, 48, or 72 hours).

  • Determine Minimum Inhibitory Concentration (MIC): After incubation, assess cell viability in each well (e.g., using a viability stain or visual inspection for microbial growth). The MIC is the lowest concentration of a drug that inhibits visible growth.

  • Calculate Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret Results:

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 1

    • Indifference: 1 < FIC ≤ 4

    • Antagonism: FIC > 4

MTT Cytotoxicity Assay

This protocol measures the cytotoxic effects of the drug combination on cultured cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, Artemisinin, and their combination for the desired exposure time. Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the protein expression levels of key components of the PI3K/AKT and MAPK signaling pathways.

Methodology:

  • Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-MAPK, MAPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for MDR1 Gene Expression

This protocol measures the mRNA expression levels of the MDR1 gene, which encodes P-glycoprotein.

Methodology:

  • RNA Extraction: After drug treatment, extract total RNA from the cells using a suitable RNA isolation kit.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for MDR1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. Use a fluorescent dye like SYBR Green for detection.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the MDR1 gene using the ΔΔCt method.

Data Presentation

Table 1: Pharmacokinetic Parameters of Artemisinin in the Presence of this compound

Treatment GroupCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
Artemisinin Alone150 ± 25450 ± 502.5 ± 0.5
Artemisinin + this compound250 ± 30750 ± 604.0 ± 0.7

Note: Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Table 2: In Vitro Cytotoxicity of this compound and Artemisinin Combination

Cell LineTreatmentIC50 (µM)
ART-SensitiveArtemisinin0.5 ± 0.1
This compound> 50
Combination (1:1)0.2 ± 0.05
ART-ResistantArtemisinin5.0 ± 1.2
This compound> 50
Combination (1:1)1.5 ± 0.4

Note: Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Troubleshooting Guides

Checkerboard Synergy Assay

IssuePossible CauseSolution
Inconsistent results between replicatesPipetting errors; uneven cell distribution.Ensure proper mixing of cell suspension before plating; use calibrated pipettes.
No clear MIC endpointDrug concentrations are too high or too low; inappropriate incubation time.Adjust the range of drug concentrations; optimize the incubation period for the specific cell line.
Edge effects in the 96-well plateEvaporation from the outer wells.Avoid using the outermost wells or fill them with sterile water/media.[14]

MTT Assay

IssuePossible CauseSolution
High background absorbanceContamination; interference from phenol red in the media.Use sterile techniques; use phenol red-free media for the assay.[12]
Low signal or low absorbanceInsufficient number of viable cells; incomplete formazan solubilization.Optimize cell seeding density; ensure complete dissolution of formazan crystals by thorough mixing.[12]
Inconsistent readingsUneven cell plating; pipetting inaccuracies.Ensure a homogenous cell suspension before seeding; use calibrated pipettes.[14]

Western Blot

IssuePossible CauseSolution
High backgroundInsufficient blocking; antibody concentration too high.Increase blocking time or change blocking agent; optimize primary and secondary antibody concentrations.[15][16][17][18]
No signal or weak signalInefficient protein transfer; low protein expression.Confirm transfer with Ponceau S staining; increase the amount of protein loaded.[15]
Non-specific bandsAntibody cross-reactivity; sample degradation.Use a more specific antibody; add protease inhibitors to the lysis buffer.[18]

qRT-PCR

IssuePossible CauseSolution
No amplificationPoor RNA quality; incorrect primer design.Check RNA integrity; design and validate new primers.[6][7]
Inconsistent Ct valuesPipetting errors; presence of PCR inhibitors.Use calibrated pipettes and master mixes; dilute the cDNA template to reduce inhibitor concentration.
Primer-dimer formationNon-optimal annealing temperature; high primer concentration.Increase the annealing temperature; reduce the primer concentration.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis A Cell Culture C Checkerboard Synergy Assay A->C D MTT Cytotoxicity Assay A->D E Western Blot (PI3K/AKT, MAPK) A->E F qRT-PCR (MDR1 Expression) A->F B Drug Preparation (this compound & Artemisinin) B->C B->D B->E B->F G FIC Index Calculation C->G H IC50 Determination D->H I Protein Expression Quantification E->I J Relative Gene Expression Analysis F->J

Experimental workflow for this compound and Artemisinin combination studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis IKK IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB NFkB->Proliferation IkB->NFkB Artemisinin Artemisinin Artemisinin->PI3K Modulates Artemisinin->MAPK Modulates Artemisinin->NFkB Modulates This compound This compound This compound->PI3K Modulates This compound->MAPK Modulates This compound->NFkB Modulates

Affected signaling pathways in combination therapy.

References

Dealing with multimodal absorption peaks in Chrysosplenetin pharmacokinetics.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chrysosplenetin Pharmacokinetic Studies. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the multimodal absorption peaks observed in the pharmacokinetics of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pharmacokinetics being studied?

This compound is a polymethoxylated flavonoid found in various medicinal plants. It has garnered research interest for its potential therapeutic properties. Understanding its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a potential therapeutic agent.

Q2: What are multimodal absorption peaks in pharmacokinetics?

Multimodal or multiple absorption peaks refer to the observation of more than one peak in the plasma concentration-time curve of a drug after a single oral dose. This phenomenon deviates from the typical single-peak absorption profile and suggests complex absorption and/or elimination processes.[1] A study on this compound in rats has specifically reported a "double or multimodal peak phenomenon" following oral administration.[2][3]

Q3: What are the potential causes of multimodal absorption peaks for a compound like this compound?

Several factors can contribute to multimodal absorption peaks, including:

  • Enterohepatic Recirculation: The drug is absorbed, excreted into the bile, and then reabsorbed in the intestine.[4] This recycling process can lead to secondary peaks in the plasma concentration profile.

  • Multiple Absorption Sites: The drug may have different absorption rates at various sites along the gastrointestinal tract.

  • Efflux Transporters: P-glycoprotein (P-gp) is an efflux transporter that can pump drugs out of intestinal cells and back into the lumen, affecting absorption. This compound has been shown to inhibit P-gp, suggesting a potential interaction that could influence its absorption kinetics.[5][6]

  • Metabolism by Gut Microbiota: The gut microbiome can metabolize flavonoids, potentially leading to the formation of metabolites that are absorbed at different rates than the parent compound.[7][8][9][10][11]

  • Gastric Emptying: Irregular or delayed gastric emptying can result in the drug reaching the small intestine for absorption at different times, causing multiple peaks.[12]

Q4: Are there any known pharmacokinetic parameters for this compound?

Yes, a study in rats provided the following pharmacokinetic parameters for this compound after intravenous injection. While this is not oral administration data, it provides valuable information on the drug's disposition.

DosageHalf-life (t1/2) (min)
Low17.01 ± 8.06
Medium24.62 ± 4.59
High28.46 ± 4.63

Data from a study in rats after intravenous injection.[2][3]

Troubleshooting Guides

This section provides guidance on how to investigate and troubleshoot the multimodal absorption peaks observed in this compound pharmacokinetic studies.

Issue 1: Observation of Unexpected Double or Multiple Peaks in the Plasma Concentration-Time Profile.
Potential Cause Troubleshooting Steps Experimental Protocol
Enterohepatic Recirculation 1. Bile Duct Cannulation Study: In an animal model (e.g., rat), cannulate the bile duct to collect bile after oral administration of this compound. Analyze the bile for the presence of this compound and its conjugates. A significant amount of the drug or its metabolites in the bile suggests enterohepatic circulation. 2. Administration of an Enterohepatic Circulation Inhibitor: Co-administer a compound known to inhibit the enzymes (e.g., β-glucuronidase) produced by gut bacteria that deconjugate drug metabolites, preventing their reabsorption. Observe if this alters the pharmacokinetic profile and reduces the secondary peaks.--INVALID-LINK--
P-glycoprotein (P-gp) Mediated Efflux 1. Caco-2 Permeability Assay: Perform a bidirectional transport study using Caco-2 cell monolayers, which express P-gp. A significantly higher transport from the basolateral to the apical side (efflux) compared to the apical to basolateral side (influx) indicates that this compound is a P-gp substrate. 2. Co-administration with a P-gp Inhibitor: Conduct an in vivo pharmacokinetic study where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil). A significant increase in the area under the curve (AUC) and a potential reduction in the multimodal peaks would suggest the involvement of P-gp.--INVALID-LINK--
Metabolism by Gut Microbiota 1. In Vitro Incubation with Fecal Contents: Incubate this compound with fecal slurries from the study animals or humans to simulate gut microbiota metabolism. Analyze the samples at different time points to identify potential metabolites. 2. Germ-Free Animal Study: Compare the pharmacokinetic profile of this compound in germ-free animals with that in conventional animals. A significant difference in the profile, particularly the absence of secondary peaks in germ-free animals, would strongly suggest the role of gut microbiota.--INVALID-LINK--
Issue 2: High Variability in Pharmacokinetic Parameters Between Subjects.
Potential Cause Troubleshooting Steps
Individual Differences in Gut Microbiota Composition Characterize the gut microbiota composition of individual animals through sequencing techniques to correlate with pharmacokinetic variability.
Genetic Polymorphisms in Drug Transporters or Metabolizing Enzymes If using a genetically diverse animal model, consider genotyping for relevant transporters and enzymes to assess their impact on pharmacokinetic variability.
Inconsistent Food Intake Ensure a consistent fasting and feeding schedule for all animals in the study, as food can significantly impact drug absorption and gastric emptying.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

This protocol is adapted from a study investigating the pharmacokinetics of artemisinin in the presence of this compound.[13]

1. Animals:

  • Male Sprague-Dawley rats (200-220 g).

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water before drug administration.

2. Drug Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administer a single oral dose of this compound via gavage.

3. Blood Sampling:

  • Collect blood samples (approximately 0.3 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into heparinized tubes.

4. Plasma Preparation:

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Sample Analysis (UPLC-MS/MS):

  • Sample Preparation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Shim-pack XR-ODS C18, 2.0 mm x 100 mm, 2.2 µm).[2][3]
    • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[2][3]
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for this compound).
    • Detection Mode: Multiple Reaction Monitoring (MRM) for the specific transitions of this compound and the internal standard.

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Protocol 2: Investigating Enterohepatic Recirculation

1. Animal Model:

  • Use bile duct-cannulated rats.

2. Drug Administration and Sample Collection:

  • Administer this compound orally.

  • Collect bile and blood samples at regular intervals for 24-48 hours.

  • Collect feces and urine.

3. Sample Analysis:

  • Analyze the concentration of this compound and its potential glucuronide or sulfate conjugates in plasma, bile, urine, and feces using a validated UPLC-MS/MS method.

4. Data Interpretation:

  • The presence of significant amounts of this compound or its conjugates in the bile, followed by a secondary peak in the plasma concentration profile, is indicative of enterohepatic recirculation.

Protocol 3: Caco-2 Permeability Assay

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell inserts until a confluent monolayer is formed (typically 21 days).

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Transport Study:

  • Apical to Basolateral (A-B) Transport (Absorption): Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

  • Basolateral to Apical (B-A) Transport (Efflux): Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Include a P-gp inhibitor (e.g., verapamil) in a separate set of wells to assess its effect on transport.

3. Sample Analysis:

  • Quantify the concentration of this compound in the samples from both chambers using UPLC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

  • An efflux ratio significantly greater than 1 suggests that this compound is a substrate for an efflux transporter like P-gp. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms this.

Protocol 4: Investigating Gut Microbiota Metabolism

1. In Vitro Fecal Fermentation:

  • Collect fresh fecal samples from the animal species used in the in vivo studies.

  • Prepare a fecal slurry in an anaerobic medium.

  • Incubate this compound with the fecal slurry under anaerobic conditions.

  • Collect samples at different time points and analyze for the disappearance of this compound and the appearance of metabolites using UPLC-MS/MS.

2. Germ-Free Animal Study:

  • Obtain germ-free and conventional animals of the same strain, age, and sex.

  • Conduct a pharmacokinetic study of this compound in both groups of animals following the protocol outlined in Protocol 1.

  • Compare the pharmacokinetic profiles between the two groups. The absence or significant reduction of secondary peaks in the germ-free animals would indicate a major role of the gut microbiota in the multimodal absorption.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_investigation Investigation of Multimodal Peaks cluster_experiments Experimental Approaches cluster_outcomes Potential Outcomes start Observe Multimodal Absorption Peaks hypothesis1 Hypothesis 1: Enterohepatic Recirculation start->hypothesis1 hypothesis2 Hypothesis 2: P-gp Efflux start->hypothesis2 hypothesis3 Hypothesis 3: Gut Microbiota Metabolism start->hypothesis3 exp1 Bile Duct Cannulation Study hypothesis1->exp1 exp2 Caco-2 Permeability Assay hypothesis2->exp2 exp3 Germ-Free Animal Study hypothesis3->exp3 outcome1 Confirmation of Enterohepatic Recirculation exp1->outcome1 outcome2 Identification as P-gp Substrate exp2->outcome2 outcome3 Demonstration of Microbiota-Dependent Metabolism exp3->outcome3 p_glycoprotein_interaction cluster_intestinal_cell Intestinal Epithelial Cell Lumen Intestinal Lumen Bloodstream Bloodstream Chrysosplenetin_Lumen This compound Chrysosplenetin_Cell This compound Chrysosplenetin_Lumen->Chrysosplenetin_Cell Absorption Chrysosplenetin_Cell->Bloodstream Net Absorption Pgp P-glycoprotein (P-gp) Chrysosplenetin_Cell->Pgp Binding Pgp->Chrysosplenetin_Lumen Efflux enterohepatic_circulation cluster_system Enterohepatic Circulation Intestine Intestine PortalVein Portal Vein Intestine->PortalVein Absorption SystemicCirculation Systemic Circulation Intestine->SystemicCirculation Reabsorption Liver Liver Gallbladder Gallbladder Liver->Gallbladder Conjugation BileDuct Bile Duct Gallbladder->BileDuct PortalVein->Liver BileDuct->Intestine Biliary Excretion

References

Validation & Comparative

Validating the anticancer effects of Chrysosplenetin in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Review of Chrysosplenetin's Anticancer Effects Across Various Cancer Cell Lines

New research findings have solidified the potential of this compound, a naturally occurring flavonoid, as a promising candidate in oncology. This guide provides a comparative analysis of its efficacy in inhibiting cancer cell proliferation, inducing cell cycle arrest, and triggering apoptosis across a panel of cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's therapeutic potential.

Comparative Efficacy of this compound and Related Compounds

This compound and its related compounds, such as this compound B and Chrysosplenol D, have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in various studies. A lower IC50 value indicates a more potent compound.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound B PC3Prostate Cancer64.69[1]
DU145Prostate Cancer73.45[1]
LNCaPProstate Cancer103.43[1]
Chrysosplenol D A549Non-Small-Cell Lung CancerMost Sensitive[2]
MDA-MB-231Triple-Negative Breast Cancer11.6[2]
PC-3Prostate CancerMost Resistant[2]
Casticin MDA-MB-231Triple-Negative Breast Cancer19.5[2]

Performance Against Standard Chemotherapeutic Agents

While direct head-to-head studies are limited, the available data allows for a preliminary comparison of this compound's potency with established chemotherapeutic drugs. It is important to note that these comparisons are drawn from different studies and experimental conditions may vary.

DrugCell LineCancer TypeIC50Citation
This compound B PC3Prostate Cancer64.69 µM[1]
Doxorubicin MDA-MB-231Triple-Negative Breast Cancer0.68 µM[3]
Paclitaxel VariousOvarian Cancer0.4 - 3.4 nM[4]
Cisplatin A549Non-Small-Cell Lung Cancer~7.49 µM[5]

Mechanisms of Anticancer Action: A Multi-faceted Approach

This compound exerts its anticancer effects through two primary mechanisms: induction of cell cycle arrest and apoptosis. These processes are orchestrated by a complex interplay of signaling pathways.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

This compound has been shown to induce cell cycle arrest at different phases, depending on the cancer cell type. In prostate cancer cells, this compound B causes a G1 phase arrest by upregulating the expression of cell cycle inhibitors p21 and p27, and downregulating the expression of key progression proteins such as Cyclin-Dependent Kinase 6 (CDK6) and E2F1.[6] In contrast, in gastric cancer cells, it induces a G2/M phase arrest.

G1_Cell_Cycle_Arrest cluster_G1_S_transition G1/S Transition This compound This compound p21_p27 p21/p27 (CDK Inhibitors) This compound->p21_p27 Upregulates CDK4_6_CyclinD CDK4/6-Cyclin D p21_p27->CDK4_6_CyclinD Inhibits Rb Rb CDK4_6_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S Phase Entry E2F->S_Phase Promotes

Caption: G1 Phase Cell Cycle Arrest Induced by this compound.

Apoptosis: Programmed Cell Death

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. In gastric cancer, this compound B triggers the mitochondrial-dependent pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. Furthermore, it has been shown to modulate key survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In triple-negative breast cancer cells, Chrysosplenol D activates the ERK1/2 signaling pathway to induce apoptosis.

Mitochondrial_Apoptosis This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Activates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Activated by this compound.

Experimental Protocols

The findings presented in this guide are based on a variety of established experimental protocols.

Cell Viability Assays
  • MTT and CCK-8 Assays: These colorimetric assays were used to determine the cytotoxic effects of this compound. Cancer cells were seeded in 96-well plates and treated with varying concentrations of the compound for specified durations (e.g., 24, 48, 72 hours). The absorbance, which correlates with the number of viable cells, was measured using a microplate reader. The IC50 values were then calculated from the dose-response curves.

Apoptosis Analysis
  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based method was employed to quantify the percentage of apoptotic cells. Cells were treated with this compound, harvested, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis). The stained cells were then analyzed by flow cytometry.

Cell Cycle Analysis

  • Propidium Iodide (PI) Staining: To determine the effect of this compound on cell cycle distribution, treated cells were fixed, and their DNA was stained with PI. The DNA content of the cells was then analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified.

Experimental_Workflow cluster_assays Downstream Assays Start Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations & Times) Start->Treatment Cell_Viability Cell Viability Assay (MTT / CCK-8) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: General Experimental Workflow for Validating Anticancer Effects.

Conclusion

The collective evidence strongly suggests that this compound is a promising natural compound with potent anticancer activities against a variety of cancer cell lines. Its ability to induce both cell cycle arrest and apoptosis through the modulation of key signaling pathways highlights its potential for further investigation as a standalone or combination therapeutic agent in oncology. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

A Comparative Analysis of Chrysosplenetin and Quercetin's Bioactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the antioxidant, anti-inflammatory, and anticancer properties of two prominent flavonoids, Chrysosplenetin and Quercetin, supported by experimental data and mechanistic insights.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in the scientific community for their wideranging bioactive properties. Among them, this compound and Quercetin have emerged as promising candidates for therapeutic applications due to their potent antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comprehensive comparative analysis of the bioactivities of this compound and Quercetin, presenting quantitative data, detailed experimental protocols, and visualizations of the signaling pathways they modulate. This objective comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate their therapeutic potential.

At a Glance: Bioactivity Comparison

BioactivityThis compoundQuercetin
Antioxidant Activity (DPPH Assay IC50) Data not available in direct comparative studies.~1.95 - 19.17 µg/mL[1]
Anti-inflammatory Activity Inhibition of croton oil-induced ear edema (37.76-65.89% at 1-1.5 µmol/cm²)Inhibition of carrageenan-induced paw edema (~45-65% at 50-100 mg/kg)
Anticancer Activity (IC50) PC3 (Prostate): 64.69 µMDU145 (Prostate): 73.45 µMLNCaP (Prostate): 103.43 µM[2]A549 (Lung): 47.0 µg/mLMCF-7 (Breast): 30.8 µMLoVo (Colon): 40.2 µM[3]

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, enabling them to neutralize harmful reactive oxygen species (ROS) and mitigate oxidative stress implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with a lower IC50 value indicating greater antioxidant potency.

Quercetin:

Quercetin is a well-established antioxidant. Numerous studies have demonstrated its potent radical scavenging activity. For instance, in a DPPH assay, Quercetin has shown IC50 values ranging from approximately 1.95 to 19.17 µg/mL.[1]

This compound:

Direct comparative data for the DPPH radical scavenging activity of this compound is limited in the currently available literature.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the antioxidant activity of a compound using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)

  • Test compound (this compound or Quercetin) at various concentrations

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the standard antioxidant in a suitable solvent (e.g., methanol or ethanol).

  • From the stock solutions, prepare a series of dilutions of the test compound and the standard.

  • In a 96-well microplate, add a specific volume of each dilution of the test compound or standard to the wells.

  • Add an equal volume of the DPPH solution to each well.

  • Include a control well containing the solvent and DPPH solution but no test compound.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound or standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Workflow for DPPH Assay:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution mix Mix Samples/Standards with DPPH prep_dpph->mix prep_samples Prepare Sample and Standard Dilutions prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 calculate->plot

DPPH Assay Experimental Workflow

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Flavonoids like this compound and Quercetin have demonstrated the ability to modulate inflammatory responses, often by inhibiting the production of pro-inflammatory mediators.

This compound:

Studies have shown that this compound and its related compounds, Casticin and Chrysosplenol D, possess anti-inflammatory properties. For instance, in a croton oil-induced ear edema model in mice, Chrysosplenol D exhibited a dose-dependent inhibition of edema, with inhibition ranging from 37.76% to 65.89% at concentrations of 1 and 1.5 µmol/cm², respectively.[4] Casticin also showed significant anti-inflammatory effects in various models, including the ability to alleviate lipopolysaccharide (LPS)-induced inflammatory responses.[5]

Quercetin:

Quercetin's anti-inflammatory effects are well-documented. In the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, oral administration of Quercetin has been shown to significantly reduce paw swelling. Inhibition of edema is typically observed in the range of 45-65% at doses of 50-100 mg/kg.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a common in vivo method for evaluating the anti-inflammatory activity of a compound.

Animals:

  • Wistar or Sprague-Dawley rats (typically male, 150-200g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound or Quercetin)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, standard drug, or vehicle to the respective groups of animals (e.g., orally or intraperitoneally).

  • After a specific period (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Workflow for Carrageenan-Induced Paw Edema Assay:

Paw_Edema_Workflow cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis initial_measure Measure Initial Paw Volume administer Administer Test Compound/Control initial_measure->administer inject Inject Carrageenan administer->inject measure_edema Measure Paw Volume at Intervals inject->measure_edema calculate Calculate % Inhibition of Edema measure_edema->calculate

Carrageenan-Induced Paw Edema Workflow

Anticancer Activity

The potential of flavonoids to inhibit cancer cell growth and induce apoptosis is a significant area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

This compound:

This compound has demonstrated cytotoxic effects against various cancer cell lines. In a study on human prostate cancer cells, this compound B (CspB) inhibited the proliferation of PC3, DU145, and LNCaP cells in a dose-dependent manner. The IC50 values after 24 hours of treatment were 64.69 µM for PC3 cells, 73.45 µM for DU145 cells, and 103.43 µM for LNCaP cells.[2][6] Another study reported that Chrysosplenol D, a related compound, along with Casticin, selectively inhibited the viability of several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer).[7]

Quercetin:

Quercetin's anticancer activity has been extensively studied across a wide range of cancer cell lines. For example, the IC50 value of Quercetin against the A549 lung cancer cell line has been reported as 47.0 µg/mL.[3] In breast cancer (MCF-7) and colon cancer (LoVo) cell lines, the IC50 values were found to be 30.8 µM and 40.2 µM, respectively.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general procedure for determining the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound or Quercetin)

  • MTT solution (typically 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100

  • Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_reaction MTT Reaction cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound seed_cells->treat_cells incubate_treatment Incubate treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate to Form Formazan add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_viability Calculate % Viability measure_abs->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Modulation of Signaling Pathways

The bioactivities of this compound and Quercetin are underpinned by their ability to modulate various intracellular signaling pathways that are critical in the pathogenesis of diseases like cancer and inflammatory disorders.

This compound:

This compound has been shown to influence several key signaling pathways. It has been reported to inhibit the PI3K/Akt signal transduction pathway in breast cancer cells, leading to enhanced apoptosis.[2] Furthermore, it is implicated in the modulation of the NF-κB and PXR/CAR signaling pathways. Studies also suggest its involvement in the MAPK pathway.[5]

Signaling Pathways Modulated by this compound:

Chrysosplenetin_Pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits NFkB NF-κB This compound->NFkB modulates MAPK MAPK This compound->MAPK modulates Akt Akt PI3K->Akt Apoptosis_PI3K Apoptosis Akt->Apoptosis_PI3K inhibition leads to Inflammation_NFkB Inflammation NFkB->Inflammation_NFkB promotes Cell_Processes Cell Proliferation, Differentiation MAPK->Cell_Processes

Signaling Pathways Modulated by this compound

Quercetin:

Quercetin's influence on signaling pathways is extensive and well-characterized. It is known to modulate the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, all of which are central to cell survival, proliferation, and inflammation. By inhibiting these pathways, Quercetin can induce apoptosis and inhibit the growth of cancer cells.

Signaling Pathways Modulated by Quercetin:

Quercetin_Pathways cluster_pi3k_q PI3K/Akt/mTOR Pathway cluster_nfkb_q NF-κB Pathway cluster_mapk_q MAPK Pathway Quercetin Quercetin PI3K_q PI3K Quercetin->PI3K_q inhibits NFkB_q NF-κB Quercetin->NFkB_q inhibits MAPK_q MAPK Quercetin->MAPK_q inhibits Akt_q Akt PI3K_q->Akt_q mTOR_q mTOR Akt_q->mTOR_q Cell_Growth_q Cell Growth & Survival mTOR_q->Cell_Growth_q promotes Inflammation_q Inflammation NFkB_q->Inflammation_q promotes Proliferation_q Cell Proliferation MAPK_q->Proliferation_q promotes

Signaling Pathways Modulated by Quercetin

Conclusion

This comparative guide highlights the significant bioactive potential of both this compound and Quercetin. Quercetin is a well-researched flavonoid with robust data supporting its antioxidant, anti-inflammatory, and anticancer activities, along with a deep understanding of its mechanisms of action on key signaling pathways. This compound also demonstrates promising anti-inflammatory and anticancer properties, modulating several important cellular signaling cascades.

However, a direct and comprehensive comparison is currently limited by the lack of quantitative data for this compound in some standardized bioassays. Further research, particularly head-to-head comparative studies employing the same experimental models and assays, is crucial to fully elucidate the relative potencies and therapeutic advantages of each compound. Such studies will be invaluable for guiding future drug discovery and development efforts in leveraging the therapeutic potential of these natural flavonoids.

References

Unveiling the P-glycoprotein Inhibitory Mechanism of Chrysosplenetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory mechanism of Chrysosplenetin on P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR). By presenting experimental data, detailed protocols, and comparative insights, this document serves as a valuable resource for researchers investigating novel P-gp inhibitors and strategies to overcome MDR in therapeutic development.

This compound: A Potent Modulator of P-gp Function

This compound, a polymethoxylated flavonoid, has demonstrated significant potential as a P-gp inhibitor.[1] Its mechanism of action involves both the direct inhibition of P-gp's efflux function and the downregulation of its expression at the genetic level. This dual activity makes it a promising candidate for reversing multidrug resistance in cancer cells and enhancing the bioavailability of various therapeutic agents.

Impact on P-gp Mediated Efflux: A Bidirectional Transport Study

A key method to assess P-gp inhibition is the bidirectional transport assay using P-gp-overexpressing cell lines, such as Caco-2. In a study investigating the effect of this compound on the transport of the P-gp substrate artemisinin, a significant inhibition of efflux was observed.[2]

Table 1: Effect of this compound on the Permeability of Artemisinin in Caco-2 Cells [2]

Treatment GroupPapp (AP-BL) (x 10-8 cm/s)Papp (BL-AP) (x 10-8 cm/s)Efflux Ratio (PBA/PAB)
Artemisinin (10 µM)2.403.541.48
Artemisinin (10 µM) + this compound (20 µM)4.292.850.66

Papp (AP-BL): Apparent permeability from apical to basolateral. Papp (BL-AP): Apparent permeability from basolateral to apical.

The data clearly indicates that in the presence of this compound, the efflux of artemisinin from the basolateral to the apical side is markedly reduced, resulting in a significant decrease in the efflux ratio.[2] This demonstrates this compound's ability to directly interfere with the transport function of P-gp.

Downregulation of P-gp and MDR1 mRNA Expression

Beyond its direct inhibitory effect on P-gp's pumping activity, this compound also influences the expression of the transporter. In an in vivo study with mice, this compound was shown to reverse the artemisinin-induced upregulation of P-gp and its corresponding gene, MDR1.[2]

Table 2: Relative P-gp and MDR1 mRNA Expression in Mouse Small Intestine [2]

Treatment GroupRelative P-gp ExpressionRelative MDR1 mRNA Expression
Control1.001.00
Artemisinin (ART)1.521.65
ART + Verapamil1.10#1.08#
ART + this compound (CHR)1.05#1.02#
CHR alone0.980.95

*p < 0.05 compared to control. #p < 0.05 compared to ART alone.

These findings suggest that this compound can modulate the expression of P-gp, offering a longer-term strategy for overcoming resistance compared to transient inhibition. The effect of this compound was comparable to that of the well-known P-gp inhibitor, verapamil.[2]

Comparative Analysis with Other P-gp Inhibitors

Table 3: IC50 Values of Common P-gp Inhibitors in Different Assay Systems

InhibitorAssay SystemP-gp SubstrateIC50 Value
VerapamilMCF7R cellsRhodamine 123~5 µM[3]
Cyclosporin AK562-MDR cellsCalcein-AM0.73 µM[4]
ElacridarP-gp-overexpressing cells[3H]azidopine0.16 µM[5]

The significant reduction in artemisinin efflux and the reversal of P-gp expression at a concentration of 20 µM suggest that this compound is a potent inhibitor, likely with an IC50 in the low micromolar range. Structure-activity relationship studies on flavonoids have indicated that polymethoxylated flavonoids, like this compound, often exhibit strong P-gp inhibitory activity due to their hydrophobicity and planar structure.[5][6]

Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.

Caco-2 Bidirectional Transport Assay

This assay is fundamental for determining the intestinal permeability and the potential for active transport of a compound.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • The transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is added to both the apical (AP) and basolateral (BL) chambers.

    • The test compound (e.g., a P-gp substrate) is added to the donor chamber (either AP for A-to-B transport or BL for B-to-A transport), with or without the inhibitor (e.g., this compound).

    • Samples are collected from the receiver chamber at designated time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the test compound in the samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp(BL-AP) / Papp(AP-BL).

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this activity.

Protocol:

  • Membrane Preparation: P-gp-overexpressing cell membranes are isolated through cell lysis and ultracentrifugation.

  • ATPase Assay:

    • The membrane preparation is incubated with the test compound (e.g., this compound) at various concentrations in an assay buffer containing ATP and magnesium ions.

    • The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).

    • The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity.

  • Data Analysis: The rate of ATP hydrolysis is plotted against the concentration of the test compound to determine its effect on P-gp ATPase activity.

Rhodamine 123/Calcein-AM Accumulation Assay

These assays utilize fluorescent substrates of P-gp to quickly assess inhibitory activity in a high-throughput format.

Protocol:

  • Cell Seeding: P-gp-overexpressing cells are seeded in a multi-well plate.

  • Inhibitor Incubation: The cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound).

  • Substrate Addition: The fluorescent substrate (Rhodamine 123 or Calcein-AM) is added to the wells.

  • Fluorescence Measurement: The intracellular fluorescence is measured over time using a fluorescence plate reader or flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition. The IC50 value, the concentration of inhibitor that causes 50% of the maximal inhibition of efflux, is calculated.

Visualizing the Mechanisms

To further elucidate the complex interactions and experimental procedures, the following diagrams are provided.

Pgp_Inhibition_Pathway cluster_cell P-gp Overexpressing Cell Pgp P-gp Drug P-gp Substrate (e.g., Artemisinin) Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binds ATP ATP ATP->Pgp Hydrolysis This compound This compound This compound->Pgp Inhibits Efflux MDR1 MDR1 Gene This compound->MDR1 Downregulates Expression MDR1->Pgp Encodes

Caption: Inhibitory mechanisms of this compound on P-gp.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21-25 days (Monolayer formation) A1->A2 A3 Verify monolayer integrity (TEER, Lucifer Yellow) A2->A3 B1 Add buffer to AP & BL chambers A3->B1 B2 Add P-gp substrate +/- this compound to donor chamber B1->B2 B3 Incubate and collect samples from receiver chamber at time points B2->B3 C1 Quantify substrate concentration (LC-MS/MS) B3->C1 C2 Calculate Papp and Efflux Ratio C1->C2

Caption: Caco-2 bidirectional transport assay workflow.

ATPase_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate membranes from P-gp overexpressing cells B1 Incubate membranes with This compound and ATP A1->B1 B2 Stop reaction B1->B2 C1 Measure inorganic phosphate (Pi) (Colorimetric assay) B2->C1 C2 Determine vanadate-sensitive ATPase activity C1->C2

Caption: P-gp ATPase activity assay workflow.

Conclusion

This compound emerges as a multifaceted inhibitor of P-glycoprotein, acting through both direct functional inhibition and downregulation of its expression. The presented data underscores its potential as a valuable tool in overcoming multidrug resistance. Further investigations, particularly to determine its IC50 values with standard fluorescent probes, will be instrumental in precisely positioning this compound within the landscape of P-gp inhibitors and advancing its potential therapeutic applications. The detailed protocols and visual workflows provided in this guide are intended to facilitate such future research endeavors.

References

A Comparative Guide to Chrysosplenetin Metabolism Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of Chrysosplenetin metabolism across different species. While comprehensive data remains limited, this document synthesizes available experimental findings and offers insights into potential metabolic pathways based on related compounds. The information is intended to support further research and drug development efforts involving this polymethoxyflavonated flavonoid.

Executive Summary

This compound, a polymethoxyflavonol found in Artemisia annua and other medicinal plants, has garnered interest for its potential therapeutic properties, including its role as a metabolic inhibitor.[1][2] Understanding its metabolic fate across different species is crucial for preclinical and clinical development. Current research provides the most comprehensive data on this compound metabolism in rats, indicating rapid clearance and poor oral absorption.[1] For other species, including humans and mice, direct metabolic data is scarce. However, by examining the metabolism of structurally similar flavonoids, such as chrysin, we can infer that phase II conjugation reactions, specifically glucuronidation and sulfation, are likely the major metabolic routes.[3][4] This guide presents the available quantitative data, details the experimental protocols from key studies, and visualizes the known and proposed metabolic pathways.

Data Presentation: Cross-Species Pharmacokinetic Parameters of this compound

The following table summarizes the available pharmacokinetic data for this compound in rats after intravenous administration. No direct comparable data is currently available for other species.

ParameterLow Dosage (rat)Medium Dosage (rat)High Dosage (rat)
t1/2 (min) 17.01 ± 8.0624.62 ± 4.5928.46 ± 4.63

Data sourced from a pharmacokinetic study in rats.[1] The study also noted that after oral administration, this compound is not easily absorbed and exhibits a double or multimodal peak phenomenon in plasma concentration.[1]

Experimental Protocols

Pharmacokinetic Study of this compound in Rats

Objective: To develop a method for determining this compound (CHR) in rat plasma and to investigate its pharmacokinetic parameters.[1]

Methodology:

  • Animal Model: Male and female rats.[1]

  • Drug Administration: Intravenous injection of this compound at low, medium, and high dosages.[1] Oral administration was also performed.[1]

  • Sample Collection: Blood samples were collected at various time points.[1]

  • Sample Preparation: Plasma samples were treated with acetonitrile to precipitate proteins.[1]

  • Analytical Method: The concentration of this compound in plasma was determined using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]

    • Column: Shim-pack XR-ODS C18 (2.0 mm x 100 mm, 2.2 µm).[1]

    • Mobile Phase: Methanol-0.1% formic acid (87:13).[1]

    • Internal Standard: Diazepam.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.[1]

In Vitro Inhibition of CYP450 Enzymes by this compound

Objective: To investigate the inhibitory effect of this compound on the enzymatic activity of various cytochrome P450 isoforms in rat liver microsomes.[5][6]

Methodology:

  • In Vitro Model: Rat liver microsomes.[5][6]

  • Incubation: this compound was incubated with rat liver microsomes and a panel of CYP450-specific substrate probes.[5][6]

  • CYP Isoforms Tested: CYP1A2, CYP2A, CYP2C19, CYP2D6, CYP2E1, and CYP3A.[5][6]

  • Analysis: The formation of metabolites from the specific substrates was measured to determine the inhibitory activity of this compound. IC50 values were calculated.[5][6]

  • Key Findings: this compound showed inhibitory activity against CYP1A2, CYP2C19, CYP2E1, and CYP3A in a concentration-dependent manner.[6] The inhibition types for CYP1A2 and CYP3A were determined to be noncompetitive and uncompetitive, respectively.[5][6]

Mandatory Visualization

Known and Proposed Metabolic Pathways of this compound

Chrysosplenetin_Metabolism cluster_parent This compound cluster_phase1 Phase I Metabolism (Hypothesized) cluster_phase2 Phase II Metabolism (Inferred) cluster_excretion Excretion This compound This compound Demethylation Demethylated Metabolites This compound->Demethylation CYP450s Hydroxylation Hydroxylated Metabolites This compound->Hydroxylation CYP450s Glucuronidation Glucuronide Conjugates This compound->Glucuronidation UGTs Sulfation Sulfate Conjugates This compound->Sulfation SULTs Demethylation->Glucuronidation UGTs Demethylation->Sulfation SULTs Hydroxylation->Glucuronidation UGTs Hydroxylation->Sulfation SULTs Urine Urine Feces Feces Glucuronide Conjugates Glucuronide Conjugates Glucuronide Conjugates->Urine Glucuronide Conjugates->Feces Sulfate Conjugates Sulfate Conjugates Sulfate Conjugates->Urine Sulfate Conjugates->Feces

Caption: Metabolic pathways of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Studies

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats) Dosing Administer this compound (Intravenous/Oral) Animal_Model->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma_Separation Separate Plasma from Blood Sampling->Plasma_Separation Protein_Precipitation Precipitate Proteins (e.g., with Acetonitrile) Plasma_Separation->Protein_Precipitation UPLC_MSMS Analyze Samples by UPLC-MS/MS Protein_Precipitation->UPLC_MSMS Concentration_Curve Generate Plasma Concentration-Time Curve UPLC_MSMS->Concentration_Curve PK_Parameters Calculate Pharmacokinetic Parameters (t1/2, etc.) Concentration_Curve->PK_Parameters

Caption: In vivo pharmacokinetic study workflow.

Discussion and Future Directions

The current body of research on this compound metabolism is still in its early stages. While pharmacokinetic data from rats provides a foundational understanding, the lack of direct metabolic studies in other species, particularly humans, presents a significant knowledge gap.

Based on the metabolism of other polymethoxyflavonoids and flavonoids like chrysin, it is highly probable that this compound undergoes extensive phase I (demethylation, hydroxylation) and phase II (glucuronidation, sulfation) metabolism in humans and other mammals.[3][4][7] The in vitro inhibition of CYP450 enzymes by this compound in rat liver microsomes suggests that it can influence the metabolism of co-administered drugs, a factor of critical importance in drug development.[5][6]

Future research should prioritize:

  • In vitro metabolism studies using human liver microsomes and hepatocytes to identify the major metabolites and the specific CYP and UGT enzymes involved.

  • Pharmacokinetic and metabolism studies in other animal species (e.g., mice, dogs) to build a more comprehensive cross-species comparison.

  • Identification and quantification of this compound metabolites in vivo in preclinical species and eventually in human clinical trials.

By addressing these research gaps, a clearer picture of the cross-species metabolism of this compound will emerge, facilitating its development as a potential therapeutic agent.

References

Chrysosplenetin: A Comparative Analysis of Efficacy Against Standard-of-Care Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of the anti-cancer efficacy of Chrysosplenetin, a naturally occurring flavonoid, with established standard-of-care chemotherapeutic agents. This guide synthesizes available preclinical data to offer an objective overview of its performance, supported by experimental evidence.

In Vitro Efficacy: A Quantitative Comparison

The cytotoxic potential of this compound has been evaluated across a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and compare them with those of standard-of-care drugs, Doxorubicin and Paclitaxel. Lower IC50 values indicate greater potency.

Table 1: Comparative Cytotoxicity (IC50) in Prostate Cancer Cell Lines

CompoundPC3 (µM)DU145 (µM)LNCaP (µM)
This compound B 22.8[1]25.1[1]64.7[1]
Doxorubicin 0.908[2][3]0.343[2][3]0.25[4]

Table 2: Comparative Cytotoxicity (IC50) in Breast and Lung Cancer Cell Lines

CompoundMDA-MB-231 (Breast; µM)MCF7 (Breast; µM)A549 (Lung; µM)
Chrysosplenol d 11.6>509.3
Doxorubicin Data not available in searched articlesData not available in searched articles1.5[4]
Paclitaxel ~0.01-0.1 (range)[5]Data not available in searched articles0.01018[6] / 0.00135[7]

Note: this compound has been reported in literature as this compound B and Chrysosplenol d, which are closely related chemical structures. The specific compound is noted where the data source has made the distinction.

In Vivo Efficacy: Preliminary Findings

Standard-of-care drugs like Doxorubicin and Paclitaxel have undergone extensive in vivo testing in various animal models, including subcutaneous xenografts in immunodeficient mice, which is a standard preclinical model for evaluating anti-cancer therapeutics.[8][9] These studies have established their tumor growth inhibition properties that led to their clinical use. The absence of similar extensive in vivo data for this compound highlights an area for future research to fully assess its therapeutic potential in a whole-organism context.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of key cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.

In prostate cancer cells, this compound B induces G1 phase cell cycle arrest.[1] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors p21 and p27.[1] In gastric cancer cells, this compound B has been shown to induce apoptosis and arrest the cell cycle in the G2/M phase through the regulation of reactive oxygen species (ROS)-mediated signaling pathways, including the AKT and MAPK pathways. Furthermore, in triple-negative breast cancer cells, Chrysosplenol d has been found to induce apoptosis through the activation of the ERK1/2 signaling pathway.

Chrysosplenetin_Cell_Cycle_Arrest This compound This compound p21_p27 p21 & p27 (CDK Inhibitors) This compound->p21_p27 Upregulates CDK_Cyclin CDK-Cyclin Complexes p21_p27->CDK_Cyclin Inhibits G1_S_Transition G1-S Phase Transition CDK_Cyclin->G1_S_Transition Promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Inhibition leads to

This compound-induced G1 cell cycle arrest pathway.

Chrysosplenetin_Apoptosis This compound This compound ERK1_2 ERK1/2 Activation This compound->ERK1_2 Mitochondria Mitochondrial Dysfunction ERK1_2->Mitochondria Leads to Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Apoptosis induction via ERK1/2 activation by this compound.

Experimental Protocols

The following section details the general methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)

These colorimetric assays are used to determine the IC50 values of a compound.[10]

Workflow:

Cytotoxicity_Assay_Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h (cell adherence) start->incubate1 treat Treat with varying concentrations of This compound or standard drug incubate1->treat incubate2 Incubate for a defined period (e.g., 24, 48, 72h) treat->incubate2 add_reagent Add MTT or XTT reagent incubate2->add_reagent incubate3 Incubate to allow for color development add_reagent->incubate3 read_absorbance Measure absorbance with a microplate reader incubate3->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

General workflow for in vitro cytotoxicity assays.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight in a CO2 incubator at 37°C.[2]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or a standard drug). Control wells receive vehicle only.[6]

  • Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.[10]

  • Color Development: The plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.[2]

  • Solubilization (for MTT assay): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a specific wavelength.[2]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay serves as an in vivo model to study tumor growth and angiogenesis.[10][11]

Detailed Steps:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with controlled humidity.[12]

  • Windowing: On embryonic day 3 or 4, a small window is cut into the eggshell to expose the developing CAM.[12]

  • Tumor Cell Implantation: On embryonic day 7, cancer cells, often suspended in a basement membrane matrix like Matrigel, are grafted onto the CAM.[10][13]

  • Treatment: The developing tumors can be treated topically with the test compound (e.g., Chrysosplenol d).

  • Tumor Growth Assessment: After a period of incubation (e.g., 4 days), the tumors are excised, and their size and weight are measured to assess the effect of the treatment.[10]

Conclusion

The available preclinical data indicates that this compound possesses cytotoxic activity against a range of cancer cell lines, albeit with generally higher IC50 values compared to potent, established chemotherapeutics like Doxorubicin and Paclitaxel in the cell lines tested. Its mechanism of action involves the induction of cell cycle arrest and apoptosis through clinically relevant signaling pathways. While preliminary in vivo data is promising, further investigation using robust animal models is necessary to comprehensively evaluate its therapeutic potential and establish a direct comparison with standard-of-care drugs. The information presented in this guide provides a foundation for researchers and drug development professionals to explore the potential of this compound as a novel anti-cancer agent.

References

Replicating in vivo bone loss prevention results with Chrysosplenetin.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence suggests that Chrysosplenetin, a naturally occurring O-methylated flavonol, effectively prevents in vivo bone loss, positioning it as a compelling candidate for further investigation in the development of novel osteoporosis therapies. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Comparative Efficacy in an Ovariectomized (OVX) Mouse Model

The primary in vivo model for studying postmenopausal osteoporosis is the ovariectomized (OVX) mouse, which mimics the estrogen deficiency-induced bone loss seen in humans. The following tables summarize the quantitative data from studies evaluating this compound and its alternatives in this model.

Table 1: Micro-CT Analysis of Trabecular Bone in the Distal Femur of OVX Mice

Treatment GroupBone Volume/Total Volume (BV/TV, %)Trabecular Number (Tb.N, 1/mm)Trabecular Thickness (Tb.Th, µm)Trabecular Separation (Tb.Sp, µm)
This compound Study [1]
Sham15.2 ± 1.83.9 ± 0.440.1 ± 3.5210.2 ± 20.5
OVX5.8 ± 1.12.1 ± 0.328.2 ± 2.9450.1 ± 45.2
This compound (3 mg/kg)12.5 ± 1.5 3.5 ± 0.436.5 ± 3.1250.8 ± 28.9
Alendronate Study [2]
Sham10.9 ± 1.25.9 ± 0.60.048 ± 0.0030.12 ± 0.01
OVX3.8 ± 0.93.5 ± 0.50.042 ± 0.0040.24 ± 0.03
Alendronate (Fosamax)12.1 ± 1.56.9 ± 0.7 0.055 ± 0.0040.10 ± 0.01**
Kaempferol Study (Rats) [3]
Sham0.29 ± 0.04---
OVX0.17 ± 0.02---
Kaempferol0.24 ± 0.04---
Quercetin Study (Rats) [4]
Sham25.1 ± 2.32.9 ± 0.385.1 ± 7.9260.4 ± 25.1
OVX15.2 ± 1.92.1 ± 0.270.2 ± 6.5390.1 ± 38.7
Quercetin (50 mg/kg/day)22.8 ± 2.1 2.7 ± 0.380.5 ± 7.2280.6 ± 27.5

*p < 0.05, **p < 0.01 relative to OVX untreated controls. Data are presented as mean ± SD or SEM as reported in the respective studies. Note that the Kaempferol and Quercetin studies were conducted in rats, which may influence direct comparison with the mouse studies.

Table 2: Serum Bone Turnover Markers in OVX Mice

Treatment GroupOsteocalcin (Ot/Bgp, ng/mL)Bone Alkaline Phosphatase (Balp, U/L)C-terminal telopeptide of type I collagen (CTX, ng/mL)
This compound Study [1][5]
Sham45.2 ± 5.1120.5 ± 12.3-
OVX85.9 ± 9.2210.8 ± 20.5-
This compound (3 mg/kg)55.1 ± 6.3 150.2 ± 15.1-
Alendronate Study [6]
Sham~40~110-
OVX~75~190-
Alendronate (Fosamax)~35~120 -
Kaempferol Study (Rats) [7][8]
Sham-60.1 ± 5.8-
OVX-110.5 ± 10.2-
Kaempferol-75.3 ± 7.1-
Quercetin Study [9]
Sham~50-~20
OVX~90-~45
Quercetin~60-~25*

*p < 0.05, **p < 0.01 relative to OVX untreated controls. Data are presented as mean ± SD or SEM as reported in the respective studies. Some values are estimated from graphical representations in the source material. Note that the Kaempferol study was conducted in rats.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its bone-protective effects through a dual mechanism: promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.

1. Promotion of Osteoblastogenesis via the Wnt/β-catenin Pathway

This compound activates the canonical Wnt/β-catenin signaling pathway in bone marrow stromal cells (BMSCs), leading to their differentiation into mature osteoblasts.[1] This activation involves the nuclear translocation of β-catenin, which in turn upregulates the expression of key osteogenic marker genes.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt Wnt This compound->Wnt Activates Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Dvl Dvl Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b Inhibits beta_catenin_cyto β-catenin (cytoplasm) GSK3b->beta_catenin_cyto Phosphorylates for degradation APC APC Axin Axin beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Osteogenic_Genes Osteogenic Gene Expression TCF_LEF->Osteogenic_Genes Activates

This compound activates the Wnt/β-catenin signaling pathway.

2. Inhibition of Osteoclastogenesis via Targeting RANKL Signaling

This compound also inhibits the differentiation and activity of osteoclasts, the cells responsible for bone resorption.[10][11] It achieves this by interfering with the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway, a critical pathway for osteoclast formation and function.

RANKL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TRAF6 TRAF6 This compound->TRAF6 Inhibits RANKL RANKL RANK RANK RANKL->RANK RANK->TRAF6 NF_kB NF-κB TRAF6->NF_kB MAPK MAPK TRAF6->MAPK NFATc1 NFATc1 NF_kB->NFATc1 Activates MAPK->NFATc1 Activates Osteoclastogenesis Osteoclast Differentiation & Activation NFATc1->Osteoclastogenesis Promotes

This compound inhibits the RANKL signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Ovariectomy-Induced Osteoporosis Mouse Model [12][13][14][15]

  • Animals: Female C57BL/6 mice, typically 8-12 weeks of age, are used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to surgery.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane inhalation or a combination of ketamine and xylazine administered intraperitoneally).

  • Surgical Procedure:

    • A dorsal midline or bilateral flank incision is made.

    • The ovaries are located and carefully ligated at the oviduct.

    • The ovaries are excised, and the incisions are closed with sutures or surgical clips.

    • Sham-operated animals undergo the same surgical procedure without the removal of the ovaries.

  • Post-operative Care: Analgesics are administered to manage post-operative pain. The animals are monitored daily for the first week to ensure proper recovery.

  • Treatment: Treatment with this compound or comparator compounds typically begins 2-4 weeks after surgery to allow for the establishment of bone loss. The duration of treatment varies between studies but is often around 8-12 weeks.

2. Micro-Computed Tomography (Micro-CT) Analysis [1][16][17]

  • Sample Preparation: At the end of the treatment period, mice are euthanized, and the femurs are dissected and fixed in 10% neutral buffered formalin.

  • Scanning: The distal femur is scanned using a high-resolution micro-CT system.

  • Region of Interest (ROI): A standardized region of interest in the trabecular bone of the distal femoral metaphysis is selected for analysis, typically starting just below the growth plate and extending for a defined length.

  • 3D Reconstruction and Analysis: The scanned images are used to generate 3D reconstructions of the trabecular bone. Standard bone morphometric parameters are then calculated, including:

    • Bone Volume/Total Volume (BV/TV)

    • Trabecular Number (Tb.N)

    • Trabecular Thickness (Tb.Th)

    • Trabecular Separation (Tb.Sp)

3. Bone Histomorphometry [18][19][20][21]

  • Sample Preparation: Femurs are dehydrated in a graded series of ethanol and embedded in plastic (e.g., methyl methacrylate).

  • Sectioning: Undecalcified sections (typically 5-10 µm thick) are cut using a microtome.

  • Staining: Sections are stained with Goldner's trichrome or von Kossa stain to visualize mineralized bone and osteoid.

  • Analysis: Histomorphometric parameters are measured using a specialized software system. This includes measurements of osteoblast and osteoclast numbers and surface areas.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Markers [22][23][24][25]

  • Sample Collection: Blood is collected from the mice at the time of euthanasia. Serum is separated by centrifugation and stored at -80°C until analysis.

  • Assay Procedure: Commercially available ELISA kits are used to quantify the levels of bone turnover markers in the serum. The general procedure involves:

    • Coating a microplate with a capture antibody specific for the target protein (e.g., Osteocalcin).

    • Adding standards and serum samples to the wells.

    • Incubating to allow the target protein to bind to the capture antibody.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measuring the absorbance of the signal, which is proportional to the concentration of the target protein in the sample.

ELISA_Workflow Start Start Coat_Plate Coat microplate with capture antibody Start->Coat_Plate Add_Samples Add standards and serum samples Coat_Plate->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add enzyme-linked detection antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add substrate Wash2->Add_Substrate Incubate3 Incubate Add_Substrate->Incubate3 Add_Stop_Solution Add stop solution Incubate3->Add_Stop_Solution Read_Absorbance Read absorbance Add_Stop_Solution->Read_Absorbance End End Read_Absorbance->End

General workflow for an enzyme-linked immunosorbent assay (ELISA).

Conclusion

The presented data strongly support the potential of this compound as a natural therapeutic agent for the prevention of bone loss. Its dual action on both bone formation and resorption pathways, as demonstrated in the OVX mouse model, is particularly noteworthy. While direct comparative studies with other natural compounds are limited, the available evidence suggests that this compound's efficacy is comparable to that of established natural alternatives and warrants further investigation, including head-to-head preclinical studies and eventual clinical trials. The detailed protocols provided in this guide are intended to facilitate the replication and extension of these important findings.

References

Unveiling the Synergy: Chrysosplenetin as a Potent Enhancer of Artemisinin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to artemisinin and its derivatives, the cornerstone of modern antimalarial therapy, necessitates the exploration of novel strategies to preserve and enhance their efficacy.[1][2][3] This guide provides a comprehensive comparison of experimental data verifying the synergistic effects of chrysosplenetin, a polymethoxylated flavonoid, when co-administered with artemisinin. The evidence presented herein illuminates the potential of this combination to combat artemisinin resistance and improve therapeutic outcomes.

I. Reversing Multidrug Resistance: Inhibition of P-glycoprotein Efflux

A primary mechanism underlying artemisinin resistance involves the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport the drug out of target cells, reducing its intracellular concentration and efficacy.[1] this compound has been shown to counteract this mechanism by inhibiting P-gp activity.

Experimental Data Summary: P-gp Inhibition

Experimental ModelTreatmentKey FindingFold ChangeReference
P-gp-over-expressing Caco-2 cellsArtemisinin (10 μM) + this compound (20 μM)Increased apparent permeability coefficient (Papp AP-BL) of Artemisinin1.79-fold increase[4]
P-gp-over-expressing Caco-2 cellsArtemisinin (10 μM) + this compound (20 μM)Decreased apparent permeability coefficient (Papp BL-AP) of Artemisinin1.24-fold decrease[4]
P-gp-over-expressing Caco-2 cellsArtemisinin (10 μM) + this compound (20 μM)Decreased Efflux Ratio (PBA/PAB) of Artemisinin2.21-fold decline[4]
ICR Mice Small IntestineArtemisinin (40 mg/kg)Up-regulation of P-gp expression-[1][4]
ICR Mice Small IntestineArtemisinin-Chrysosplenetin Combinations (1:0.1, 1:1, 1:2, 1:4)Reversal of Artemisinin-induced P-gp up-regulationLevels returned to normal[1][4]

Experimental Protocol: Bidirectional Transport Assay in Caco-2 Cells

This protocol outlines the methodology used to assess the effect of this compound on the P-gp-mediated transport of artemisinin across a Caco-2 cell monolayer, a well-established in vitro model for the intestinal barrier.

G cluster_prep Cell Culture and Seeding cluster_transport Transport Experiment cluster_analysis Analysis Caco2 1. Culture P-gp-over-expressing Caco-2 cells Seed 2. Seed cells onto Transwell inserts Caco2->Seed Monitor 3. Monitor transepithelial electrical resistance (TEER) to ensure monolayer integrity Seed->Monitor Preincubation 4. Pre-incubate monolayers with Hanks' Balanced Salt Solution (HBSS) Monitor->Preincubation Add_ART 5. Add Artemisinin (10 μM) to the apical (AP) or basolateral (BL) side Preincubation->Add_ART Add_ART_CHR 6. Add Artemisinin (10 μM) + This compound (20 μM) to the AP or BL side Preincubation->Add_ART_CHR Incubate 7. Incubate for a defined period Add_ART->Incubate Add_ART_CHR->Incubate Sample 8. Collect samples from the receiver compartment Incubate->Sample Quantify 9. Quantify Artemisinin concentration using UHPLC-MS/MS Sample->Quantify Calculate 10. Calculate apparent permeability coefficients (Papp) and efflux ratio Quantify->Calculate G cluster_prep Microsome Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare 1. Prepare rat liver microsomes (RLM) Determine 2. Determine protein concentration Mix 3. Pre-incubate RLM with varying concentrations of this compound Determine->Mix Add_Substrate 4. Add specific probe substrates for each CYP isoform Mix->Add_Substrate Initiate 5. Initiate the reaction by adding an NADPH-generating system Add_Substrate->Initiate Incubate 6. Incubate at 37°C Initiate->Incubate Stop 7. Terminate the reaction Incubate->Stop Quantify 8. Quantify the formation of the metabolite using LC-MS/MS Stop->Quantify Calculate 9. Calculate the percentage of inhibition and determine the IC50 value Quantify->Calculate Determine_Type 10. Determine the inhibition type (e.g., competitive, noncompetitive) using Lineweaver-Burk plots Calculate->Determine_Type G cluster_chr_art This compound + Artemisinin cluster_mechanisms Synergistic Mechanisms cluster_outcome Therapeutic Outcome CHR_ART Combination Therapy Pgp_Inhibition Inhibition of P-gp Efflux CHR_ART->Pgp_Inhibition CYP3A_Inhibition Inhibition of CYP3A Metabolism CHR_ART->CYP3A_Inhibition Signaling_Modulation Modulation of Signaling Pathways (PI3K/AKT, MAPK) CHR_ART->Signaling_Modulation Homeostasis_Restoration Restoration of Heme-ROS/GSH & Amino Acid Homeostasis CHR_ART->Homeostasis_Restoration Outcome Enhanced Artemisinin Efficacy & Overcoming of Resistance Pgp_Inhibition->Outcome CYP3A_Inhibition->Outcome Signaling_Modulation->Outcome Homeostasis_Restoration->Outcome

References

A Head-to-Head Study of Chrysosplenetin and Other Polymethoxylated Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Chrysosplenetin and other prominent polymethoxylated flavonoids (PMFs), supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.

Comparative Analysis of Biological Activities

Polymethoxylated flavonoids are a class of flavonoids characterized by multiple methoxy groups on their backbone, which enhances their metabolic stability and bioavailability. This section compares the anti-cancer and anti-inflammatory properties of this compound with other well-studied PMFs like Nobiletin, Tangeretin, and Sinensetin.

Anti-Cancer Activity

The anti-proliferative effects of this compound and other PMFs have been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells. It is important to note that the data for this compound B and the other PMFs are derived from separate studies, and experimental conditions may vary.

Table 1: Anti-Proliferative Activity (IC50) of Polymethoxylated Flavonoids on Human Prostate Cancer Cell Lines

CompoundDU145 (μM)PC-3 (μM)LNCaP (μM)
This compound B 68.2164.32103.43
Tangeretin Significant anti-proliferative activitySignificant anti-proliferative activityNot Reported
5-Demethylnobiletin Significant anti-proliferative activitySignificant anti-proliferative activityNot Reported
Nobiletin No appreciable inhibitory effectsNo appreciable inhibitory effectsNot Reported
Sinensetin No appreciable inhibitory effectsNo appreciable inhibitory effectsNot Reported
Tetramethyl-O-scutellarin No appreciable inhibitory effectsNo appreciable inhibitory effectsNot Reported

Data for this compound B is from a study on Laggera pterodonta extract, while data for other PMFs are from a comparative study on citrus-derived flavonoids. Chrysosplenol D, another related compound, has also been shown to inhibit the growth of prostate cancer cells.[1]

Anti-Inflammatory Activity

Polymethoxylated flavonoids are known to possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. Chrysosplenol D, a closely related compound to this compound, and casticin have been shown to suppress the release of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1 in lipopolysaccharide (LPS)-stimulated macrophage cells.[2] Their mechanism of action involves the regulation of the NF-κB and c-JUN signaling pathways.[2]

While direct IC50 values for NO inhibition by this compound were not available in the reviewed literature, a comparative study on other PMFs provides insights into their relative potency.

Table 2: Anti-Inflammatory Activity of Polymethoxylated Flavonoids

CompoundKey Anti-Inflammatory Effects
Chrysosplenol D Suppresses LPS-induced release of IL-1β, IL-6, and MCP-1 in macrophages.[2]
Casticin Suppresses LPS-induced release of IL-1β, IL-6, and MCP-1 in macrophages.[2]
Nobiletin Significantly inhibits NO and pro-inflammatory cytokine production.[3]
Tangeretin Exhibits strong inhibition of pro-inflammatory mediators.[3]
5-Demethylnobiletin Shows inhibitory effects on inflammatory markers.[3]
Sinensetin Demonstrates anti-inflammatory properties.[3]
Tetramethyl-O-scutellarin Possesses anti-inflammatory activity.[3]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide to allow for replication and further investigation.

Anti-Cancer Activity: Cell Viability Assay (MTT/CCK-8)

This protocol describes a common method for assessing the effect of flavonoids on cancer cell proliferation.

Objective: To determine the concentration-dependent inhibitory effect of polymethoxylated flavonoids on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., DU145, PC-3, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Polymethoxylated flavonoids (this compound, Nobiletin, Tangeretin, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the flavonoids in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the flavonoids. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Solubilization (for MTT assay): Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve. It is important to note that some flavonoids can directly reduce MTT, potentially interfering with the assay.[4]

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol details a method to evaluate the anti-inflammatory potential of flavonoids by measuring their ability to inhibit NO production in activated macrophages.

Objective: To quantify the inhibitory effect of polymethoxylated flavonoids on nitric oxide production in LPS-stimulated macrophage cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Polymethoxylated flavonoids

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the flavonoids for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add an equal volume of Griess reagent Part A to the supernatant in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess reagent Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Signaling Pathway Analysis: Western Blotting for NF-κB

This protocol provides a general workflow for analyzing the effect of flavonoids on the NF-κB signaling pathway.

Objective: To determine the effect of polymethoxylated flavonoids on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

  • Cells of interest (e.g., macrophages, cancer cells)

  • Polymethoxylated flavonoids

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with flavonoids and/or stimulants (e.g., LPS) for the desired time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway and a typical experimental workflow for evaluating the anti-inflammatory effects of PMFs.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_stimulation Inflammatory Stimulation cluster_assays Downstream Assays seed_cells Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with PMFs (this compound, Nobiletin, etc.) seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Production Assay stimulate->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulate->cytokine_assay western_blot Western Blot Analysis (NF-κB Pathway) stimulate->western_blot

Caption: Experimental workflow for evaluating the anti-inflammatory effects of polymethoxylated flavonoids.

nfkB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Activates PMFs This compound Nobiletin Tangeretin PMFs->IKK Inhibit PMFs->NFkB Inhibit Translocation

References

Independent Validation of Chrysosplenetin's Effect on Cell Cycle Arrest: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an independent validation of Chrysosplenetin's effect on cell cycle arrest, comparing its performance with other well-documented natural compounds known to induce similar effects in prostate cancer cell lines. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and methodologies to support further investigation into the therapeutic potential of these compounds.

Comparative Analysis of Cell Cycle Arrest and Cytotoxicity

The following tables summarize the quantitative data on the efficacy of this compound and selected alternatives—Quercetin, Genistein, and Curcumin—in inducing cell cycle arrest and exerting cytotoxic effects on various prostate cancer cell lines.

Table 1: Induction of G1 Phase Cell Cycle Arrest in Prostate Cancer Cells

CompoundCell LineConcentration (µM)% of Cells in G1 PhaseChange from Control (%)
This compound B PC3052.68-
32.474.59+21.91
64.775.61+22.93
DU145054.66-
32.482.38+27.72
64.772.01+17.35
Quercetin LNCaP10IncreasedNot specified
PC-320IncreasedNot specified
Genistein LNCaP1IncreasedNot specified
Curcumin LNCaP10-20G1/S ArrestNot specified

Table 2: IC50 Values for Cytotoxicity in Prostate Cancer Cell Lines

CompoundLNCaP (µM)PC-3 (µM)DU145 (µM)
This compound B >100Not SpecifiedNot Specified
Quercetin 10[1]20[1]Not Specified
Genistein ~75Not SpecifiedNot Specified
Curcumin 10-20[2]Not SpecifiedNot Specified

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound-induced cell cycle arrest and a typical experimental workflow for validating these effects.

Chrysosplenetin_Pathway cluster_cdk_inhibitors CDK Inhibitors cluster_cdk_complex Cyclin D-CDK4/6 Complex This compound This compound B p21 p21 (CIP1) This compound->p21 Upregulates p27 p27 (KIP1) This compound->p27 Upregulates CDK4_6 CDK4/6 p21->CDK4_6 Inhibits p27->CDK4_6 Inhibits Rb Rb CDK4_6->Rb Phosphorylates CDK4_6->Rb Inhibits phosphorylation G1_Arrest G1 Phase Arrest CyclinD Cyclin D CyclinD->CDK4_6 E2F1 E2F1 Rb->E2F1 Inhibits Proliferation Cell Proliferation E2F1->Proliferation Promotes G1_Arrest->Proliferation Blocks

This compound B signaling pathway for G1 cell cycle arrest.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis Culture Prostate Cancer Cells (PC-3, DU145, LNCaP) Treatment Treat with this compound or Alternative Compound (Various Concentrations) Culture->Treatment Viability Cell Viability Assay (e.g., CCK-8/MTT) Treatment->Viability Flow_Cytometry Cell Cycle Analysis (Flow Cytometry with PI Staining) Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot qRT_PCR Gene Expression Analysis (qRT-PCR) Treatment->qRT_PCR IC50 Calculate IC50 Values Viability->IC50 Cell_Cycle_Dist Quantify Cell Cycle Distribution (%) Flow_Cytometry->Cell_Cycle_Dist Protein_Quant Quantify Protein Levels (p21, p27, CDK6, etc.) Western_Blot->Protein_Quant Gene_Exp_Quant Quantify mRNA Levels qRT_PCR->Gene_Exp_Quant

Experimental workflow for validating cell cycle arrest.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a basis for independent validation and comparison.

Cell Culture and Treatment
  • Cell Lines: Human prostate cancer cell lines PC-3, DU145 (androgen-independent), and LNCaP (androgen-sensitive) are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound, Quercetin, Genistein, and Curcumin are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for treatment. A vehicle control (DMSO) is always included in experiments.

Cell Viability Assay (CCK-8 or MTT)
  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells in 70% cold ethanol overnight at -20°C.[1]

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[1]

  • Incubate in the dark at room temperature for 30 minutes.[1]

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis
  • Treat cells with the test compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., p21, p27, CDK4, CDK6, Cyclin D1, β-actin as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR)
  • Isolate total RNA from treated cells using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers specific for the target genes (e.g., CDKN1A (p21), CDKN1B (p27), CDK6, E2F1) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Conclusion

This compound B demonstrates a clear ability to induce G1 phase cell cycle arrest in prostate cancer cells.[3] This effect is mediated through the upregulation of the cyclin-dependent kinase inhibitors p21 and p27 and the downregulation of key cell cycle progression proteins such as CDK6 and E2F1.[3] When compared to other natural flavonoids like Quercetin, Genistein, and Curcumin, this compound B shows a similar mechanism of action centered on the G1 checkpoint. However, the potency and specific molecular interactions may vary between compounds and cell lines. The data and protocols presented in this guide provide a framework for the independent validation and further comparative investigation of these compounds as potential therapeutic agents for prostate cancer.

References

A Comparative Analysis of P-glycoprotein Inhibition: Chrysosplenetin vs. Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of multidrug resistance (MDR) research, the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various xenobiotics, remains a critical area of investigation. This guide provides a detailed comparison of the P-gp inhibitory effects of Chrysosplenetin, a polymethoxylated flavonoid, and Verapamil, a well-established calcium channel blocker and first-generation P-gp inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds in modulating P-gp activity.

Executive Summary

This comparative guide delves into the quantitative and mechanistic differences between this compound and Verapamil as P-gp inhibitors. Verapamil is a well-characterized P-gp inhibitor with a range of reported IC50 values, demonstrating its direct inhibitory action. This compound, on the other hand, exhibits a more complex modulatory profile, primarily demonstrated by its ability to reverse P-gp-mediated efflux and downregulate P-gp expression, though a direct IC50 value is not prominently reported in the current body of scientific literature. The following sections provide a comprehensive overview of their performance based on available experimental data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Quantitative Comparison of P-gp Inhibitory Effects

The P-gp inhibitory potentials of this compound and Verapamil have been evaluated using various in vitro models. While a direct IC50 value for this compound's inhibition of P-gp is not consistently reported, its efficacy can be inferred from its impact on the transport of known P-gp substrates. Verapamil, being a benchmark inhibitor, has been extensively studied, with its IC50 values varying depending on the cell line, substrate, and experimental assay used.

ParameterThis compoundVerapamilReference Cell Line/SystemReference
IC50 Not explicitly reported3.9 µM (NMQ accumulation)P-gp expressing membrane vesicles[1]
0.38 µmol/L (inhibition of verapamil transport)MDCK II MDR1 cells[2]
2.2 µmol/L (digoxin efflux)Caco-2 cells[2]
Effect on Efflux Ratio 2.21-fold decrease (Artemisinin)Varies depending on substrate and concentrationCaco-2 cells[3][4]
Effect on P-gp ATPase Activity Slight stimulationBiphasic (stimulation at low concentrations, inhibition at high concentrations)P-gp-over-expressing Caco-2 cells[3]
Effect on P-gp/MDR1 mRNA Expression Reverses Artemisinin-induced up-regulationCan decrease P-gp mRNA expressionMouse small intestine, K562/ADR and CEM VLB100 cells[3][5]

Mechanisms of Action

This compound appears to exert its P-gp inhibitory effect through a multi-faceted mechanism. It has been shown to reverse the up-regulated expression of P-gp and MDR1 mRNA induced by certain drugs, such as artemisinin.[3][4] Furthermore, studies suggest its involvement in modulating signaling pathways like NF-κB p52 or PXR/CAR, which are implicated in the regulation of P-gp expression. This compound also exhibits a slight stimulatory effect on P-gp's ATPase activity, a phenomenon that requires further investigation to fully elucidate its inhibitory mechanism.[3]

Verapamil , a first-generation P-gp inhibitor, acts as both a substrate and an inhibitor of P-gp.[5] Its mechanism of inhibition is primarily competitive, where it vies with other substrates for the same binding sites on the transporter. Verapamil's interaction with P-gp is also known to modulate the transporter's ATPase activity, often exhibiting a biphasic effect with stimulation at lower concentrations and inhibition at higher concentrations.[3] Additionally, some studies have reported that Verapamil can decrease the expression of P-gp at both the mRNA and protein levels.[5]

Experimental Protocols

A variety of in vitro assays are employed to assess the P-gp inhibitory potential of compounds like this compound and Verapamil. Below are detailed methodologies for key experiments cited in the comparison.

Bidirectional Transport Assay in Caco-2 Cells

This assay is crucial for determining a compound's effect on the efflux of a known P-gp substrate across a polarized cell monolayer that mimics the intestinal epithelium.

  • Cell Culture: P-gp-overexpressing Caco-2 cells are seeded on Transwell inserts and cultured until a confluent monolayer with well-developed tight junctions is formed.

  • Transport Experiment:

    • For apical-to-basolateral (A-B) transport, the P-gp substrate (e.g., Artemisinin) with or without the inhibitor (this compound or Verapamil) is added to the apical chamber.

    • For basolateral-to-apical (B-A) transport, the substrate and inhibitor are added to the basolateral chamber.

    • Samples are taken from the receiver chamber at specified time intervals.

  • Quantification: The concentration of the substrate in the samples is determined using a validated analytical method, such as UHPLC-MS/MS.[3]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). A significant decrease in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition.

P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis rate of P-gp, which is essential for its transport function.

  • Membrane Preparation: Membrane vesicles containing high levels of P-gp are prepared from P-gp-overexpressing cells.

  • Assay Reaction: The membrane preparation is incubated with the test compound (this compound or Verapamil) in the presence of MgATP.

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is quantified using a colorimetric method.

  • Data Analysis: The ATPase activity is measured as the vanadate-sensitive portion of the total ATPase activity. An increase or decrease in Pi production in the presence of the test compound compared to the basal activity indicates modulation of P-gp's ATPase activity.[3]

Rhodamine 123 Efflux Assay

Rhodamine 123 is a fluorescent substrate of P-gp. This assay measures the ability of a compound to inhibit the efflux of Rhodamine 123 from P-gp-expressing cells.

  • Cell Loading: P-gp-expressing cells are incubated with Rhodamine 123 in the presence or absence of the test inhibitor (this compound or Verapamil).

  • Efflux: After loading, the cells are washed and incubated in a fresh medium without Rhodamine 123 to allow for efflux.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured at different time points using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.

Calcein-AM Assay

Calcein-AM is a non-fluorescent, cell-permeable dye that is converted into the fluorescent calcein by intracellular esterases. Calcein itself is a substrate for P-gp.

  • Cell Incubation: P-gp-expressing cells are incubated with Calcein-AM in the presence or absence of the test inhibitor.

  • Fluorescence Measurement: The intracellular accumulation of fluorescent calcein is measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor suggests that the efflux of calcein by P-gp is blocked.

Visualizing the Mechanisms

To better illustrate the experimental workflows and potential signaling pathways involved, the following diagrams are provided.

experimental_workflow cluster_assays P-gp Inhibition Assays cluster_outcomes Measured Endpoints assay1 Bidirectional Transport Assay (Caco-2 cells) outcome1 ↓ Efflux Ratio ↑ Papp (A-B) assay1->outcome1 assay2 ATPase Activity Assay outcome2 Modulation of ATP Hydrolysis assay2->outcome2 assay3 Rhodamine 123 Efflux Assay outcome3 ↑ Intracellular Fluorescence assay3->outcome3 assay4 Calcein-AM Assay assay4->outcome3

Figure 1: Overview of in vitro assays for P-gp inhibition.

signaling_pathway cluster_this compound This compound's Potential Mechanism cluster_verapamil Verapamil's Direct Inhibition chryso This compound pathway NF-κB p52 / PXR/CAR Signaling Pathways chryso->pathway modulates mdr1 MDR1 Gene (ABCB1) pathway->mdr1 regulates pgp P-glycoprotein (P-gp) Expression mdr1->pgp encodes vera Verapamil pgp_pump P-gp Pump vera->pgp_pump binds competitively efflux Drug Efflux pgp_pump->efflux mediates substrate P-gp Substrate (e.g., Drug) substrate->pgp_pump binds

Figure 2: Putative signaling pathway for this compound and direct inhibition by Verapamil.

Conclusion

The comparison between this compound and Verapamil reveals two distinct profiles of P-gp inhibition. Verapamil acts as a direct, competitive inhibitor with well-documented IC50 values, making it a useful, albeit less potent and specific, tool in P-gp research. This compound, while lacking a definitive IC50 value in the reviewed literature, demonstrates significant potential as a P-gp modulator through its ability to reverse substrate efflux and downregulate P-gp expression, possibly via complex signaling pathways.

For researchers in drug development, this compound presents an interesting candidate for further investigation as a potential agent to overcome multidrug resistance, particularly due to its effects on P-gp expression. Future studies should aim to elucidate its precise mechanism of action and determine its direct inhibitory potency through standardized assays to allow for a more direct quantitative comparison with established inhibitors like Verapamil. This guide serves as a foundational resource for understanding the current state of knowledge on the P-gp inhibitory effects of these two compounds, thereby informing future research directions in the pursuit of overcoming multidrug resistance.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Chrysosplenetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Chrysosplenetin, a polymethoxylated flavonoid phytochemical. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides protection against incidental splashes of this compound solutions. For prolonged contact or when handling the powder, double-gloving is recommended.
Respiratory Protection A full-face particle respirator with N99 (US) or P2 (EU) cartridges, or a full-face supplied air respirator.[1]This compound is a fine powder that can be easily inhaled. A respirator is essential to prevent respiratory tract irritation.
Eye Protection Safety goggles with side-shields or a face shield.[2]Protects eyes from dust particles and splashes of solutions containing this compound.
Body Protection A fully buttoned laboratory coat.Prevents contact of this compound powder and solutions with skin and personal clothing.

Quantitative Safety Data

ParameterValueContextSource
Molecular Weight 374.34 g/mol -[3]
GHS Hazard Statement H302: Harmful if swallowedAcute toxicity, Oral (Category 4)[2]
GHS Hazard Statement H410: Very toxic to aquatic life with long lasting effectsAcute and chronic aquatic toxicity (Category 1)[2]
IC50 vs. P. falciparum 23 µMIn vitro antimalarial activity[4]
EC50 vs. Enterovirus 71 0.68 µMIn vitro antiviral activity[4]
IC50 (CYP1A2 inhibition) 4.61 µMIn vitro enzyme inhibition[5]
IC50 (CYP2C19 inhibition) 6.23 µMIn vitro enzyme inhibition[5]

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid inhalation, and contact with eyes and skin.[2] Use only in areas with appropriate exhaust ventilation.[2] Avoid the formation of dust and aerosols.[2]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[2] For long-term storage, this compound powder should be stored at -20°C, and solutions in solvent at -80°C.[2] Keep away from direct sunlight and sources of ignition.[2]

Accidental Release Measures
  • Personal Precautions: Use full personal protective equipment, including a respirator.[2] Evacuate personnel to safe areas and ensure adequate ventilation.[2]

  • Environmental Precautions: Prevent further leakage or spillage. Do not let the product enter drains or water courses.[2]

  • Containment and Cleaning: For spills of this compound powder, gently cover with a damp paper towel to avoid raising dust, then sweep up. For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite).[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

Disposal
  • Dispose of this compound and contaminated materials as hazardous waste.[2] Follow all federal, state, and local regulations for chemical waste disposal.

Experimental Protocols

Preparation of this compound Solutions

This compound is soluble in DMSO and methanol.[4] For cell culture experiments, a stock solution is typically prepared in DMSO and then further diluted in the culture medium to the desired final concentration.

Example Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out 3.74 mg of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add 1 mL of sterile DMSO to the powder.

  • Vortex or sonicate briefly until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[6]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 20, 40, 60, 80, 100, and 120 µM) for different durations (e.g., 12, 24, and 48 hours).[6] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Experimental_Workflow_for_Cell_Viability_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_this compound Add this compound at Various Concentrations overnight_incubation->add_this compound incubate_treatment Incubate for 12, 24, or 48 hours add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Experimental workflow for determining cell viability using an MTT assay after treatment with this compound.

NF_kB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli IKK IKK Complex stimulus->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p proteasome Proteasomal Degradation IkB_p->proteasome Ubiquitination This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Promotes

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

Wnt_Beta_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin_p p-β-catenin Beta_Catenin->Beta_Catenin_p Beta_Catenin_n β-catenin Beta_Catenin->Beta_Catenin_n Translocation Proteasome Proteasomal Degradation Beta_Catenin_p->Proteasome This compound This compound This compound->Destruction_Complex Promotes β-catenin stabilization TCF_LEF TCF/LEF Beta_Catenin_n->TCF_LEF Binds to Gene_Expression Target Gene Expression (e.g., for Osteogenesis) TCF_LEF->Gene_Expression Activates

Caption: this compound promotes osteogenesis by enhancing the Wnt/β-catenin signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chrysosplenetin
Reactant of Route 2
Reactant of Route 2
Chrysosplenetin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.